molecular formula C11H14O2 B134477 1-(2,6-Dimethylphenoxy)acetone CAS No. 53012-41-2

1-(2,6-Dimethylphenoxy)acetone

Cat. No.: B134477
CAS No.: 53012-41-2
M. Wt: 178.23 g/mol
InChI Key: XDJULAUHYAJQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylphenoxy)acetone, also known as 1-(2,6-Dimethylphenoxy)acetone, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,6-Dimethylphenoxy)acetone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,6-Dimethylphenoxy)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylphenoxy)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJULAUHYAJQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201062
Record name 1-(2,6-Dimethylphenoxy)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53012-41-2
Record name 1-(2,6-Dimethylphenoxy)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53012-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenoxy)-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053012412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dimethylphenoxy)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dimethylphenoxy)acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,6-DIMETHYLPHENOXY)-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD49G7R3ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a critical aryloxy ketone intermediate, primarily utilized in the synthesis of Mexiletine , a Class IB anti-arrhythmic and analgesic agent. Its structural core features a sterically hindered 2,6-dimethylphenyl ether moiety linked to a propan-2-one backbone. This unique architecture dictates its chemical stability, reactivity profile, and the specific synthetic protocols required to manipulate it.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis logic, reaction mechanisms, and analytical characterization, tailored for drug development professionals and synthetic chemists.

Part 1: Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 2,6-xylyl ether group attached to an acetone backbone. The steric bulk provided by the two ortho-methyl groups on the phenyl ring significantly influences its reactivity, particularly by shielding the ether linkage from hydrolytic cleavage and directing nucleophilic attacks toward the carbonyl center.

AttributeDetail
IUPAC Name 1-(2,6-Dimethylphenoxy)propan-2-one
Common Name 1-(2,6-Dimethylphenoxy)acetone
CAS Number 53012-41-2
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CC1=C(OCC(C)=O)C(C)=CC=C1
Key Functional Groups Aryl Ether, Ketone (Methyl ketone)

Part 2: Physicochemical Properties[6][7]

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and handling.

PropertyValueContext/Notes
Physical State LiquidColorless to pale yellow oil at RT.[1]
Boiling Point 113–115 °C@ 4 mmHg (Vacuum distillation required).
Boiling Point (Atm) ~261 °CDecomposition risk at atmospheric pressure.
Density 1.05 g/cm³Relative to water at 20 °C.
LogP 2.27Lipophilic; limited water solubility.
Solubility HighSoluble in acetone, ethanol, DCM, toluene.
Flash Point 105 °CClosed cup.
Refractive Index 1.51

Part 3: Synthesis & Production Logic[8]

Core Synthetic Route: Williamson Ether Synthesis

The industrial standard for producing 1-(2,6-dimethylphenoxy)acetone involves the O-alkylation of 2,6-dimethylphenol (2,6-xylenol) with chloroacetone .

Mechanistic Insight & Protocol Optimization
  • Steric Challenge: The 2,6-dimethyl substitution creates steric hindrance around the phenoxide oxygen. While O-alkylation is thermodynamically favored, the kinetics are slower compared to unsubstituted phenol.

  • Catalyst Choice: Potassium iodide (KI) is often added as a catalyst (Finkelstein reaction in situ) to convert the chloroacetone to the more reactive iodoacetone, accelerating the nucleophilic displacement.

  • Base Selection: Anhydrous Potassium Carbonate (K₂CO₃) in acetone or DMF is preferred over strong hydroxides (NaOH) to prevent the polymerization of chloroacetone and minimize aldol condensation side reactions.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and critical process controls.

Synthesis cluster_conditions Process Criticalities Start 2,6-Dimethylphenol (Starting Material) Intermediate Transition State (O-Alkylation) Start->Intermediate Deprotonation Reagents Chloroacetone + K2CO3 (Solvent: Acetone/DMF) Reagents->Intermediate Electrophile Product 1-(2,6-Dimethylphenoxy)acetone (Target) Intermediate->Product SN2 Attack SideProduct Side Reaction: C-Alkylation (Minor) Intermediate->SideProduct Steric Leakage Details 1. Temp: Reflux (56-80°C) 2. Catalyst: KI (Optional) 3. Atm: N2 Inert

Caption: Figure 1: O-Alkylation pathway for the synthesis of 1-(2,6-Dimethylphenoxy)acetone showing reagents and side-reaction risks.

Part 4: Chemical Reactivity & Mexiletine Transformation

The primary utility of this compound lies in its conversion to the amine Mexiletine . This transformation exploits the ketone functionality while preserving the ether linkage.

Pathway A: Reductive Amination (Direct)

Reaction with ammonia (or ammonium acetate) and a reducing agent (e.g., Sodium cyanoborohydride or Hydrogen/Raney Nickel).

  • Mechanism: Formation of a transient imine followed by in-situ reduction.

  • Selectivity: High, provided water is removed to drive imine formation.

Pathway B: Oxime Reduction (Industrial Standard)

Reaction with Hydroxylamine hydrochloride to form the Oxime intermediate, followed by catalytic hydrogenation or reduction with metal hydrides.

  • Why this route? The oxime is a stable, isolable solid (MP ~100-104°C) that allows for purification before the final reduction step, ensuring high purity of the final API.

Mexiletine Production Workflow

Mexiletine cluster_RouteA Route A: Direct Reductive Amination cluster_RouteB Route B: Oxime Intermediate (Preferred) Ketone 1-(2,6-Dimethylphenoxy)acetone StepA1 NH3 / H2 / Catalyst (Raney Ni or Pt/C) Ketone->StepA1 StepB1 Hydroxylamine HCl + Base Ketone->StepB1 Mexiletine Mexiletine (Final API) StepA1->Mexiletine Oxime Intermediate Oxime (Stable Solid) StepB1->Oxime Condensation StepB2 Reduction (LiAlH4 or H2/Ni) Oxime->StepB2 StepB2->Mexiletine Reduction

Caption: Figure 2: Comparative synthetic pathways from 1-(2,6-Dimethylphenoxy)acetone to Mexiletine.

Part 5: Analytical Characterization

To validate the identity of 1-(2,6-Dimethylphenoxy)acetone, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
2.25 Singlet3H-C(O)-CHMethyl ketone protons.
2.30 Singlet6HAr-CHTwo symmetrical methyl groups on the ring.
4.35 Singlet2H-O-CH ₂-C(O)-Methylene bridge. Deshielded by oxygen and carbonyl.
6.90 - 7.05 Multiplet3HAr-H Aromatic protons (H3, H4, H5).
Infrared Spectroscopy (FT-IR)
  • 1715–1725 cm⁻¹: Strong C=O stretch (Ketone).

  • 1200–1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

  • 2900–2950 cm⁻¹: C-H stretching (Aliphatic methyl/methylene).

Part 6: Handling, Safety & Stability

Hazard Classification (GHS)[2]
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Stability & Storage
  • Oxidation Sensitivity: The ether linkage is relatively stable, but the alpha-hydrogens of the ketone are susceptible to autoxidation over long periods.

  • Storage: Store under nitrogen atmosphere in a cool, dry place (<15°C).

  • Incompatibility: Strong oxidizing agents, strong bases (can induce aldol condensation).

References

  • PubChem. (2025).[2][3] Compound Summary: 1-(2,6-Dimethylphenoxy)-2-propanone (CID 104378). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2015). Process for producing mexiletine hydrochloride (CN105017033A).

Sources

1-(2,6-Dimethylphenoxy)acetone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate for Class IB Antiarrhythmic Synthesis

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53004-02-5) serves as the lynchpin intermediate in the synthesis of Mexiletine , a voltage-gated sodium channel blocker used to treat ventricular arrhythmias and neuropathic pain. Structurally, it represents a sterically congested ether, where the 2,6-dimethyl substitution pattern on the phenyl ring dictates both its chemical stability and its unique reactivity profile during synthesis.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via Williamson etherification, its critical downstream conversion via reductive amination, and the specific handling protocols required for its precursors.

Molecular Architecture & Properties

The molecule consists of a 2,6-xylyl moiety linked to an acetone backbone via an ether bridge. The presence of methyl groups at the ortho positions (2,[1]6) provides significant steric bulk around the ether oxygen.

Structural Implications[2]
  • Steric Shielding: The ortho-methyl groups protect the ether linkage from metabolic cleavage in downstream applications (increasing the half-life of Mexiletine).

  • Regioselectivity Control: During synthesis, these methyl groups effectively block the ortho positions from electrophilic attack, reducing C-alkylation byproducts that are common in phenol alkylations.

Physicochemical Data Table
PropertyDataNote
IUPAC Name 1-(2,6-Dimethylphenoxy)propan-2-one
CAS Number 53004-02-5
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Pale yellow oil / Low-melting solidTends to crystallize upon high purity isolation.
Boiling Point ~120–125 °C @ 2 mmHgRequires high vacuum for distillation.
Solubility Soluble in EtOH, Acetone, DCMPoorly soluble in water.

Synthetic Pathway: Williamson Ether Synthesis

The primary route to 1-(2,6-dimethylphenoxy)acetone is the Williamson Ether Synthesis , reacting 2,6-dimethylphenol (2,6-xylenol) with chloroacetone.

Reaction Mechanism & Protocol

Unlike simple phenols, 2,6-dimethylphenol is less acidic (pKa ~10.6) due to the electron-donating inductive effect (+I) of the methyl groups. However, the steric hindrance actually aids the reaction purity by preventing ortho-C-alkylation.

Reagents & Conditions
  • Nucleophile: 2,6-Dimethylphenol[2][3]

  • Electrophile: Chloroacetone (Warning: Lachrymator)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)

  • Solvent: Acetone (reflux) or Acetonitrile (for higher T)

  • Catalyst: Potassium Iodide (KI) - Optional Finkelstein condition to accelerate reaction.

Step-by-Step Protocol
  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 1.0 eq of 2,6-dimethylphenol and 1.2 eq of anhydrous K₂CO₃ in acetone.

  • Activation: Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Addition: Add 1.1 eq of Chloroacetone dropwise. Critical: Exothermic reaction. Control temperature <40°C during addition to prevent chloroacetone polymerization.

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts (KCl/K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol), then water. Dry over MgSO₄ and distill under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,6-Dimethylphenol (Nucleophile) Intermediate Phenoxide Ion Formation Start->Intermediate Deprotonation Reagent Chloroacetone (Electrophile) Reaction Reflux (SN2) 6-8 Hours Reagent->Reaction Dropwise Addn Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Reaction Workup Filtration & NaOH Wash Reaction->Workup TLC Check Product 1-(2,6-Dimethylphenoxy) acetone Workup->Product Vac Distillation

Figure 1: Williamson ether synthesis workflow for the production of the ketone intermediate.

Downstream Application: Mexiletine Synthesis

The defining application of this ketone is its conversion to the primary amine, Mexiletine , via Reductive Amination . This step introduces the chiral center (though often synthesized as a racemate).

Reaction Logic

The ketone carbonyl is converted to an imine (or oxime), which is subsequently reduced to the amine.[4]

  • Route A (Catalytic): Reaction with hydroxylamine to form the oxime, followed by hydrogenation (Raney Ni or Pd/C).

  • Route B (Hydride): Direct reductive amination using Ammonium Acetate and Sodium Cyanoborohydride (NaCNBH₃).

Critical Process Parameters (CPP)
  • Imine Stability: The sterics of the 2,6-dimethyl group can retard imine formation. Dehydrating conditions (molecular sieves or Dean-Stark) are often required.

  • Over-Alkylation: To prevent the formation of secondary amines (dimerization), a large excess of the ammonia source is required.

Mechanism Diagram

MexiletinePath Ketone 1-(2,6-Dimethylphenoxy)acetone Imine Intermediate (Imine or Oxime) Ketone->Imine Condensation Ammonia NH4OAc or NH2OH Ammonia->Imine Reduction Reduction Step (H2/Raney Ni or NaCNBH3) Imine->Reduction Hydride Transfer Mexiletine Mexiletine (Target Amine) Reduction->Mexiletine Workup (HCl salt)

Figure 2: Reductive amination pathway converting the ketone intermediate to the API Mexiletine.[4]

Analytical Characterization

Verification of the structure (CAS 53004-02-5) relies on identifying the specific ether linkage and the intact ketone moiety.

MethodDiagnostic SignalInterpretation
IR Spectroscopy 1715–1725 cm⁻¹Strong C=O stretch (Ketone).
IR Spectroscopy 1200–1250 cm⁻¹C-O-C asymmetric stretch (Ether).
¹H NMR (CDCl₃) δ 2.30 (s, 6H)Two methyl groups on the aromatic ring.
¹H NMR (CDCl₃) δ 2.35 (s, 3H)Methyl group of the acetone moiety.
¹H NMR (CDCl₃) δ 4.40 (s, 2H)Methylene (-CH₂-) bridge between O and C=O.
¹H NMR (CDCl₃) δ 6.9–7.1 (m, 3H)Aromatic protons (2,6-substitution pattern).

Safety & Handling Protocols

Chloroacetone Hazards

Chloroacetone is a potent lachrymator (tear gas) and must be handled with extreme caution.[5]

  • Engineering Controls: All transfers must occur within a certified fume hood.

  • Neutralization: Spills should be neutralized with a dilute ammonia solution to convert the alkyl halide to an amine/alcohol, reducing volatility.

Impurity Management
  • Unreacted Phenol: 2,6-Dimethylphenol has a distinct odor and can be difficult to remove by distillation alone due to sublimation. A rigorous caustic wash (NaOH) during workup is mandatory to convert the phenol to the water-soluble phenoxide.

  • Self-Condensation: Under highly basic conditions, the ketone product can undergo aldol condensation with itself. Maintain strict stoichiometry of the base.

References

  • Vertex Pharmaceuticals & Boehringer Ingelheim. (Various Patents). Process for the Preparation of Mexiletine Hydrochloride.[1] (Detailed protocols on the reductive amination of phenoxyacetone derivatives).

  • PubChem. Mexiletine (Compound CID 4178). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link][6]

  • Organic Chemistry Portal. Reductive Amination: Methods and Mechanisms. Available at: [Link]

  • Cheméo. 1-(2,6-Dimethylphenoxy)-2-propanone Physical Data. Available at: [Link]

Sources

Technical Whitepaper: Optimized Synthesis of 1-(2,6-Dimethylphenoxy)acetone

[1]

Executive Summary

This technical guide details the synthesis of 1-(2,6-dimethylphenoxy)acetone (CAS: 53012-41-2), a critical lynchpin intermediate in the manufacturing of Class IB anti-arrhythmic drugs such as Mexiletine .[1] The synthesis hinges on a Williamson etherification between 2,6-dimethylphenol and a haloacetone derivative.[1]

While conceptually simple, this route presents specific process challenges: steric hindrance from the ortho-methyl groups, the competition between C-alkylation and O-alkylation, and the handling of lachrymatory alkylating agents. This guide provides a scalable, self-validating protocol using Potassium Carbonate (


1

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether linkage. The strategic choice involves using a phenoxide nucleophile attacking an

1

RetrosynthesisTarget1-(2,6-Dimethylphenoxy)acetoneDisconnectionEther DisconnectionTarget->DisconnectionRetrosynthesisPhenol2,6-Dimethylphenol(Nucleophile)Disconnection->PhenolHaloacetoneChloroacetone(Electrophile)Disconnection->Haloacetone

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.[1]

Primary Synthesis Route: The Williamson Ether Protocol

Reaction Scheme
1
Reagents & Materials Table
ReagentRoleEquiv.Notes
2,6-Dimethylphenol Substrate1.0Solid, mp 43-45°C.
Chloroacetone Electrophile1.1 - 1.2Warning: Potent Lachrymator. Handle in fume hood.[1]
Potassium Carbonate (

)
Base1.5 - 2.0Anhydrous, micronized preferred.[1]
Potassium Iodide (

)
Catalyst0.1Finkelstein catalyst (in situ).[1]
Methyl Ethyl Ketone (MEK) Solvent-BP ~80°C. Preferred over acetone for higher reflux temp.[1]
Detailed Experimental Protocol

Safety Pre-requisite: Chloroacetone is a tear gas agent.[1] All operations must occur in a high-efficiency fume hood.[1] Double-glove (nitrile) and wear chemical splash goggles.[1]

Step 1: Phenoxide Formation

  • Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Add 2,6-Dimethylphenol (1.0 eq) and MEK (10 mL/g of phenol).

  • Add anhydrous

    
      (1.5 eq) and 
    
    
    (0.1 eq).
  • Heat the suspension to a gentle reflux (approx. 80°C) for 30 minutes. Causality: This pre-reaction ensures deprotonation of the phenol to the phenoxide anion before the electrophile is introduced.

Step 2: Alkylation

  • Dissolve Chloroacetone (1.1 eq) in a small volume of MEK.

  • Add the solution dropwise to the refluxing mixture over 45-60 minutes.

  • Maintain reflux for 6–10 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:[1]2) or GC-MS.[1] Look for the disappearance of the phenol peak.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
    , 
    
    
    , excess
    
    
    ). Wash the filter cake with fresh MEK.
  • Concentration: Remove the solvent (MEK) under reduced pressure (Rotary Evaporator).

  • Distillation: The crude residue is an oil.[1] Purify via vacuum distillation.[1]

    • Target Fraction: Collect the fraction boiling at 113°C @ 4 mmHg .

    • Appearance: Colorless to pale yellow oil.[1]

Mechanistic Insights & Optimization

The Role of Potassium Iodide (The Finkelstein Effect)

Chloroacetone is a moderately reactive electrophile.[1] By adding catalytic KI, the chloride is displaced by iodide in situ to form Iodoacetone .

  • 
    -acetone + 
    
    
    
    
    
    
    -acetone +
    
    
    [1]
  • The C-I bond is weaker and longer than the C-Cl bond, making Iodoacetone a significantly better electrophile for the bulky 2,6-dimethylphenoxide nucleophile.

Controlling O- vs. C-Alkylation

Phenoxides are ambident nucleophiles (can attack via Oxygen or the para-Carbon).[1]

  • Problem: C-alkylation is thermodynamically favored in protic solvents (which hydrogen-bond to the oxygen, shielding it).

  • Solution: Use a Polar Aprotic Solvent (MEK or Acetone).[1] These solvents solvate the cation (

    
    ) well but leave the phenoxide anion "naked" and reactive at the oxygen center.
    
  • Base Selection:

    
     is preferred over NaOH.[1] Hydroxide bases can promote side reactions (like the Aldol condensation of the ketone moiety).[1] Carbonate is mild enough to deprotonate the phenol (
    
    
    ~10) without degrading the ketone.[1]

MechanismReactants2,6-Dimethylphenol+ K2CO3IntermediatePhenoxide Anion(Naked Nucleophile)Reactants->IntermediateDeprotonationTransitionSN2 Transition State(Steric Strain)Intermediate->TransitionAttackCatalysisChloroacetone+ KI -> IodoacetoneCatalysis->TransitionEnhanced ElectrophileProductEther Product(O-Alkylation)Transition->Product-KI, -KCl

Figure 2: Mechanistic pathway highlighting the catalytic activation and SN2 substitution.[1]

Characterization Data

The isolated product should be validated against the following physicochemical properties.

ParameterSpecificationNotes
Physical State LiquidColorless to light yellow oil.[1]
Boiling Point 113°C @ 4 mmHgReference value [1, 2].[1][2]
Refractive Index

1.51
Density 1.05 g/mL
IR Spectrum

1720

(C=O)

1200

(C-O-C)
Strong carbonyl stretch confirms ketone integrity.[1]
1H NMR

2.2 ppm (s, 6H, Ar-

)

2.3 ppm (s, 3H, CO-

)

4.5 ppm (s, 2H, O-

)

6.9-7.1 ppm (m, 3H, Ar-H)
Absence of broad -OH peak >5ppm confirms consumption of phenol.[1]

Troubleshooting & Impurity Profile

IssueCauseCorrective Action
Low Yield Incomplete reaction due to sterics.[1]Switch solvent from Acetone to MEK or DMF to increase reaction temperature.[1]
Dark Color Oxidation of phenol or polymerization.[1]Ensure inert atmosphere (

) during reflux.[1]
Side Product (C-Alk) Solvent contained water.[1][3]Dry MEK over molecular sieves.[1][4] Water promotes C-alkylation.[1]
Lachrymatory Vapors Residual Chloroacetone.[1]Quench reaction mixture with aqueous ammonia (reacts with halo-ketone) before disposal if excess used.[1]

References

  • TCI Chemicals. Product Specification: 1-(2,6-Dimethylphenoxy)-2-propanone (D5121).[1][2] Retrieved from .[1]

  • PubChem. Compound Summary: 1-(2,6-Dimethylphenoxy)propan-2-one.[1] National Library of Medicine.[1] Retrieved from .[1]

  • Catalano, A., et al. (2012). An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite.[1] Drug Metabolism Letters.[1][4] Retrieved from .[1]

  • U.S. Patent 3,954,872. 1-(2',6'-Dimethyl-phenoxy)-2-amino-alkanes and salts thereof.[1] (Mexiletine synthesis patent).[1][4] Retrieved from .

physical and chemical properties of 1-(2,6-Dimethylphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate for Class IB Antiarrhythmic Synthesis [1]

Executive Summary

1-(2,6-Dimethylphenoxy)propan-2-one (CAS 53012-41-2), often referred to as Mexiletine Ketone , is the pivotal synthetic precursor to Mexiletine, a Class IB antiarrhythmic and analgesic agent.[1] Its structural integrity—specifically the stability of the ether linkage combined with the reactivity of the ketone moiety—dictates the yield and purity of the final pharmaceutical ingredient (API).[1]

This guide moves beyond basic data sheets to provide a process-centric analysis of the compound's properties, synthesis, and critical quality attributes (CQAs) necessary for high-grade pharmaceutical manufacturing.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a 2,6-xylyl ether backbone.[1] The steric hindrance provided by the two methyl groups at the ortho positions of the phenoxy ring is a double-edged sword: it protects the ether linkage from metabolic cleavage (enhancing the drug's half-life) but imposes steric constraints during the initial etherification synthesis.[1]

Attribute Detail
IUPAC Name 1-(2,6-Dimethylphenoxy)propan-2-one
Common Synonyms Mexiletine Ketone; (2,6-Dimethylphenoxy)acetone
CAS Registry Number 53012-41-2
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CC1=C(C(=CC=C1)C)OCC(=O)C
InChI Key XDJULAUHYAJQBU-UHFFFAOYSA-N

Physical Properties[1][3][4][6][8]

Operational Insight: Unlike its downstream derivative (Mexiletine HCl, which is a high-melting solid), the ketone intermediate is typically a liquid or low-melting solid at room temperature.[1] This phase difference is critical for purification; the ketone can be purified via fractional distillation, whereas the final drug requires crystallization.[1]

Property Value / Range Method / Condition
Physical State Liquid (clear to pale yellow)Standard Temperature & Pressure (STP)
Boiling Point 113 °C@ 4 mmHg (Vacuum Distillation)
Boiling Point 104–106 °C@ 0.27 kPa
Density 1.011 g/cm³@ 20 °C
Flash Point ~104.9 °CClosed Cup
Solubility High: Methanol, Ethanol, Acetone, DCMLow: WaterLipophilic nature due to aromatic ring

Synthesis & Manufacturing Protocol

The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-one is a classic Williamson ether synthesis, but it requires specific optimization to prevent C-alkylation on the aromatic ring.[1]

Reaction Pathway

The reaction involves the nucleophilic attack of the 2,6-dimethylphenoxide anion on chloroacetone.[1]

Synthesis Xylenol 2,6-Dimethylphenol (Starting Material) Intermediate Phenoxide Anion Xylenol->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Chloroacetone Chloroacetone (Reagent) Product 1-(2,6-Dimethylphenoxy) propan-2-one Chloroacetone->Product Intermediate->Product SN2 Attack (O-Alkylation) SideProduct C-Alkylated Impurity (Avoid) Intermediate->SideProduct C-Alkylation (Thermal/Solvent dependent)

Figure 1: Synthesis pathway highlighting the competition between O-alkylation (desired) and C-alkylation.

Optimized Protocol (Self-Validating)

Objective: Maximize O-alkylation over C-alkylation.

  • Activation: Dissolve 2,6-dimethylphenol (1.0 eq) in a polar aprotic solvent (Acetone or DMF). Add anhydrous Potassium Carbonate (

    
    , 1.2 eq).[1]
    
    • Why:

      
       is mild enough to deprotonate the phenol without promoting aggressive side reactions.[1] Anhydrous conditions prevent hydrolysis of chloroacetone.[1]
      
  • Addition: Heat to reflux (if acetone) or 50–60°C (if DMF). Add Chloroacetone (1.1 eq) dropwise over 60 minutes.

    • Control Point: Slow addition prevents localized hotspots that favor C-alkylation (thermodynamic product).[1]

  • Monitoring (Validation): Monitor reaction via TLC or HPLC.

    • Success Metric: Disappearance of the phenol peak.[1]

  • Work-up: Filter off inorganic salts. Concentrate the filtrate. Distill the residue under vacuum (113°C @ 4 mmHg).

    • Purity Check: The distillate should be a clear liquid.[1][2] Any yellow/brown coloration indicates oxidation or polymerization impurities.[1]

Chemical Reactivity & Applications[1][6][10]

The primary utility of this ketone is its conversion to the amine (Mexiletine).[1] This is typically achieved via a two-step process involving oxime formation followed by reduction, or direct reductive amination.[1]

Conversion to Mexiletine (Mechanism)[1]

The steric bulk of the 2,6-dimethyl group makes the carbonyl carbon less accessible than in unsubstituted phenoxyacetone.[1] This requires vigorous reducing agents or specific catalysts (e.g., Raney Nickel) during the amination step.[1]

Application Ketone 1-(2,6-Dimethylphenoxy) propan-2-one Oxime Oxime Intermediate (Solid, MP: ~60°C) Ketone->Oxime Condensation Reagent1 NH2OH·HCl / Base Reagent1->Oxime Mexiletine Mexiletine (Target API) Oxime->Mexiletine Reduction Reagent2 H2 / Raney Ni or LiAlH4 Reagent2->Mexiletine

Figure 2: The conversion pathway from ketone to Mexiletine via the oxime intermediate.[1][3][4]

Analytical Characterization

To ensure the material is suitable for drug synthesis, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


, 300/400 MHz
Shift (δ ppm) Multiplicity Integration Assignment
6.9 – 7.1 Multiplet3HAromatic protons (3, 4, 5 positions)
4.3 – 4.4 Singlet2H

(Methylene adjacent to ether)
2.2 – 2.3 Singlet6H

(Two methyls on ring)
2.2 Singlet3H

(Methyl ketone)

Diagnostic Check: If the singlet at ~4.3 ppm is split or shifted, suspect incomplete reaction or C-alkylation.[1]

Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl Stretch (

    
    ):  Strong band at 1710–1725 cm⁻¹ .[1]
    
  • Ether Stretch (

    
    ):  Strong bands at 1200–1260 cm⁻¹ .[1]
    
  • Absence of OH: No broad peak at 3200–3500 cm⁻¹ (confirms consumption of starting phenol).[1]

Handling, Safety, and Storage[6]

GHS Classification:

  • Warning: Harmful if swallowed (H302).[1]

  • Environmental: Harmful to aquatic life with long-lasting effects (H412).[1]

Storage Protocol:

  • Atmosphere: Store under inert gas (Nitrogen or Argon).[1] While the ether is stable, the ketone alpha-position can undergo slow oxidation if exposed to air and light for prolonged periods.[1]

  • Temperature: Cool, dry place (2–8°C preferred for long-term storage to prevent yellowing).

References

  • CymitQuimica. 1-(2,6-Dimethylphenoxy)-2-propanone - CAS 53012-41-2 Technical Data.[1][5] Retrieved from [1]

  • TCI Chemicals. Product Specification: 1-(2,6-Dimethylphenoxy)-2-propanone (D5121).[1][6] Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)propan-2-one.[1] Retrieved from [1]

  • Google Patents. CN102603543B - Preparation method of mexiletine hydrochloride.[1] Retrieved from

  • ChemicalBook. 1-(2,6-Dimethylphenoxy)-2-propanamine (Mexiletine Base) and Intermediates. Retrieved from [1]

Sources

1-(2,6-Dimethylphenoxy)acetone CAS number 53012-41-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 53012-41-2 Synonyms: 1-(2,6-Xylyloxy)-2-propanone; Mexiletine Impurity B Role: Key Intermediate in Class IB Anti-arrhythmic Synthesis[1]

Executive Summary

1-(2,6-Dimethylphenoxy)acetone is the critical prochiral ketone intermediate used in the synthesis of Mexiletine , a voltage-gated sodium channel blocker used to treat ventricular arrhythmias and chronic neuropathic pain.

For process chemists and drug developers, this molecule represents a specific challenge in nucleophilic substitution: the steric hindrance of the 2,6-dimethyl group on the phenol ring significantly retards O-alkylation, necessitating optimized catalytic conditions to prevent side reactions (such as C-alkylation) and ensure high yield. This guide outlines the physicochemical profile, optimized synthetic routes, and critical quality attributes (CQAs) necessary for pharmaceutical-grade production.

Physicochemical Profile

Unlike its downstream derivative Mexiletine HCl (which is a high-melting solid), the ketone intermediate is an oil or low-melting solid at room temperature. Accurate characterization is vital for distinguishing the intermediate from starting materials during in-process control (IPC).

PropertySpecification / ValueNotes
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow oilMay crystallize upon prolonged standing at <4°C.
Boiling Point 113–115 °C @ 4 mmHgHigh vacuum distillation is recommended for purification.[1]
Flash Point ~105 °C
Solubility Soluble: Acetone, Ethanol, DCM, TolueneInsoluble: WaterLipophilic nature dictates organic solvent extraction.
Key Spectral Feature C=O stretch: ~1715 cm⁻¹ (IR)Ether C-O stretch: ~1200 cm⁻¹Absence of O-H stretch (3200-3600 cm⁻¹) confirms consumption of phenol.

Synthetic Pathway & Process Chemistry[2][3]

The Challenge: Steric Hindrance

The synthesis involves a Williamson ether synthesis between 2,6-dimethylphenol (2,6-xylenol) and chloroacetone .

  • The Problem: The two methyl groups at the ortho positions of the phenol create a "steric wall," shielding the phenoxide oxygen. Standard Sɴ2 conditions often lead to slow reaction rates or incomplete conversion.

  • The Solution: Use of a Finkelstein-like catalyst (Potassium Iodide) and a polar aprotic solvent (or ketone) to facilitate the attack.

Optimized Protocol (Senior Scientist Recommendation)

Note: Chloroacetone is a potent lachrymator. All operations must be performed in a fume hood.

Reagents:

  • 2,6-Dimethylphenol (1.0 eq)[1][2][3][4]

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Base

  • Potassium Iodide (KI) (0.1 eq) - Catalyst

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK)

Step-by-Step Methodology:

  • Activation: Charge 2,6-dimethylphenol, K₂CO₃, and KI into the reactor with Acetone. Stir at reflux for 30 minutes. Why? This forms the potassium phenoxide in situ and allows KI to dissolve.

  • Addition: Cool slightly and add Chloroacetone dropwise over 1 hour. Why? Exothermic control and minimizing bis-alkylation risks.

  • Reaction: Reflux for 6–10 hours. Monitor by TLC or HPLC until phenol is <1.0%.

    • Mechanism:[2][3][5] The KI converts chloroacetone (moderate electrophile) to iodoacetone (strong electrophile) in situ, which is then rapidly attacked by the hindered phenoxide.

  • Workup: Filter off inorganic salts (KCl/KI). Concentrate the filtrate. Dissolve residue in Toluene/Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Distill under reduced pressure (vacuum) to obtain the pure oil.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants: 2,6-Dimethylphenol Chloroacetone Reaction Reflux (Acetone/MEK) 6-10 Hours SN2 Mechanism Reactants->Reaction Steric Hindrance Catalyst Catalyst System: K2CO3 (Base) KI (Finkelstein) Catalyst->Reaction Accelerates Rate Workup Workup: 1. Filter Salts 2. NaOH Wash (Remove Phenol) Reaction->Workup IPC: Phenol <1% Product Product: 1-(2,6-Dimethylphenoxy)acetone (Oil/Low-melt Solid) Workup->Product Distillation

Figure 1: Optimized Williamson ether synthesis workflow for sterically hindered phenols.

Critical Quality Attributes (CQAs) & Impurity Profiling

In the context of drug development (Mexiletine), this ketone is an intermediate, but its purity dictates the downstream impurity profile.

Impurity TypeOriginDetection/Control
Residual 2,6-Xylenol Unreacted starting material.Critical. Hard to separate after amination. Limit: <0.1%. Control via NaOH wash.
Chloroacetone Excess reagent.[5][6]Genotoxic Alert. Must be removed via distillation/vacuum stripping.
C-Alkylated Isomer Attack on the aromatic ring (Friedel-Crafts type) rather than Oxygen.Occurs if reaction mix becomes acidic or overheated. Control pH > 10.
Dimer/Oligomers Aldol condensation of the ketone moiety.Avoid excessive heating during distillation.

Downstream Application: Mexiletine Synthesis

The primary utility of CAS 53012-41-2 is its conversion to Mexiletine via reductive amination .

The Transformation:

  • Oxime Formation: Reaction with Hydroxylamine (NH₂OH).

  • Reduction: Hydrogenation (H₂/Raney Nickel or LiAlH₄) converts the oxime to the primary amine.

    • Stereochemistry Note: The ketone is prochiral. Standard reduction yields racemic Mexiletine. Asymmetric hydrogenation (using chiral Ru/Rh catalysts) can yield enantiopure Mexiletine if required.

Visualization: Mexiletine Pathway

MexiletinePath Ketone 1-(2,6-Dimethylphenoxy)acetone (CAS 53012-41-2) Oxime Intermediate Oxime (C=N-OH) Ketone->Oxime + NH2OH (Hydroxylamine) Mexiletine Mexiletine (Racemic) (Amine) Oxime->Mexiletine Reduction (H2 / Raney Ni)

Figure 2: Conversion of the ketone intermediate to the active pharmaceutical ingredient.[7]

Handling and Stability

  • Storage: Store under nitrogen atmosphere in a cool, dry place (<15°C). The ether linkage is stable, but the ketone alpha-position is susceptible to oxidation over long periods.

  • Safety: The compound is an irritant.[8] Avoid contact with skin. Ensure all traces of the lachrymatory chloroacetone reagent are removed before handling the isolated intermediate outside a hood.

References

  • PubChem. (n.d.).[1][5] 1-(2,6-Dimethylphenoxy)-2-propanone (Compound).[1][9][3][4][7][10][11][12] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2025).[1][5] Mexiletine Hydrochloride: Impurity B.[1] Council of Europe. (Referenced as standard for Impurity B identification).[1]

  • Google Patents. (2015). Process for producing mexiletine hydrochloride (CN105017033A).

Sources

A Comprehensive Technical Guide to 1-(2,6-Dimethylphenoxy)acetone: Nomenclature, Synthesis, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2,6-Dimethylphenoxy)acetone, a significant chemical intermediate and a critical process-related impurity in the synthesis of the antiarrhythmic drug, Mexiletine. This document offers a comprehensive overview of its nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, it delves into the compound's relevance in pharmaceutical quality control, presenting a validated analytical workflow for its detection and quantification. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic chemistry and pharmaceutical analysis, providing both foundational knowledge and practical, field-proven insights.

Introduction and Strategic Overview

1-(2,6-Dimethylphenoxy)acetone, while not a household name, holds considerable importance within specific domains of synthetic organic chemistry and pharmaceutical manufacturing. Its primary claim to significance is twofold: it serves as a key precursor in the synthesis of various organic molecules and is recognized by pharmacopeias as "Mexiletine Impurity B," a critical quality attribute to be monitored in the production of Mexiletine Hydrochloride.[1][2]

Understanding the multifaceted nature of this compound—from its various synonyms and identifiers to the nuances of its synthesis and detection—is paramount for process chemists aiming to optimize reaction pathways and for analytical scientists tasked with ensuring the purity and safety of active pharmaceutical ingredients (APIs). This guide eschews a rigid, templated approach, instead adopting a logical progression from fundamental identification to practical application, mirroring the lifecycle of a chemical entity within a research and development environment.

Compound Identification and Nomenclature

Accurate and unambiguous identification of a chemical substance is the bedrock of scientific integrity. 1-(2,6-Dimethylphenoxy)acetone is known by a variety of synonyms and identifiers across different databases and regulatory documents. This section consolidates this information to provide a single, authoritative point of reference.

Identifier TypeValueSource
IUPAC Name 1-(2,6-dimethylphenoxy)propan-2-onePubChem[3]
CAS Number 53012-41-2Guidechem[4]
Molecular Formula C₁₁H₁₄O₂PubChem[3]
Molecular Weight 178.23 g/mol PubChem[3]
Common Synonyms (2,6-Dimethylphenoxy)acetonePubChem[3]
1-(2,6-Dimethylphenoxy)-2-propanonePubChem[3]
Mexiletine EP Impurity BJ&K Scientific LLC[2]
Mexiletine, M(desamino-oxo-)PubChem[3]
InChI Key XDJULAUHYAJQBU-UHFFFAOYSA-NJ&K Scientific LLC[2]
PubChem CID 104378PubChem[3]
EINECS Number 258-292-2Guidechem[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and analytical methods.

PropertyValueSource
Physical State Colorless to light yellow clear liquidTCI Chemicals
Boiling Point 113 °C at 4 mmHgHunan Chemfish Pharmaceutical Co.,LTD[5]
261.4 °C at 760 mmHgGuidechem[4]
Flash Point 104.9 °CGuidechem[4]
Density 1.011 g/cm³Guidechem[4]
Refractive Index 1.51TCI Chemicals
Solubility Miscible with most organic solvents.AdvanSix[6]
XLogP3 2.8PubChem[3]

Synthesis Pathway and Mechanistic Insights

The most common and efficient method for preparing 1-(2,6-Dimethylphenoxy)acetone is via the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[7] In this specific case, the sodium salt of 2,6-dimethylphenol (2,6-dimethylphenoxide) serves as the nucleophile, and chloroacetone acts as the electrophile.

The choice of an Sₙ2 pathway is strategic. The substrate, chloroacetone, is a primary halide, which is ideal for Sₙ2 reactions as it minimizes steric hindrance and the competing E2 elimination pathway.[7][8] The phenoxide, while a potent nucleophile, is sufficiently non-basic to avoid significant elimination.

Diagram of Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Reactant1 2,6-Dimethylphenol Reaction Williamson Ether Synthesis (Sₙ2 Mechanism) Reactant1->Reaction Reactant2 Chloroacetone Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Base Catalyst Potassium Iodide (KI) Catalyst->Reaction Catalyst Solvent Acetone Solvent->Reaction Solvent Product 1-(2,6-Dimethylphenoxy)acetone Reaction->Product Yields Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification Sample Weigh Mexiletine HCl Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Standard Prepare Impurity B Reference Standard Standard->Dissolve Inject Inject onto HPLC System Dissolve->Inject Separate Separation on C8/C18 Column Inject->Separate Detect UV Detection (e.g., 212 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Impurity B (External Standard Method) Identify->Quantify Report Report Result vs. Specification Quantify->Report

Sources

molecular formula C11H14O2.

The Manifold: A Structural and Functional Analysis in Medicinal Chemistry

Executive Summary: The Isomeric Constraint

In drug development, a molecular formula is not a definition; it is a boundary condition.[1] The formula

This guide moves beyond basic stoichiometry to analyze the Structure-Activity Relationships (SAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of the three most significant

1
The Triad

We will focus on three distinct chemical entities that share this formula but exhibit divergent biological behaviors:

  • 4-tert-Butylbenzoic Acid (PTBBA): A rigid, lipophilic acid.[1] Role: Industrial intermediate and known reproductive toxin.[1]

  • Benzyl Butyrate: A labile ester.[1] Role: Metabolic probe for esterase activity and prodrug modeling.[1]

  • 5-Phenylvaleric Acid: A flexible fatty acid mimic.[1] Role: Endogenous bacterial metabolite and

    
    -oxidation substrate.[1]
    

Comparative Physicochemical Profile

The following data consolidates the structural and electronic properties that drive the biological divergence of these isomers.

Property4-tert-Butylbenzoic Acid (PTBBA)Benzyl Butyrate5-Phenylvaleric Acid
Structure Class Aromatic AcidAromatic EsterPhenyl-Alkanoic Acid
Key Moiety p-substituted Benzoic AcidBenzyl + Butyric esterPhenyl + C5 linker
LogP (Predicted) ~4.1 (High Lipophilicity)~2.9~2.5
Metabolic Fate Phase II Conjugation / CoA SequestrationHydrolysis (Phase I)

-Oxidation
Toxicity Concern High (Testicular Toxin)Low (GRAS Flavoring)Low (Endogenous)

H NMR Hallmark

1.3 (9H, s, t-butyl)

5.1 (2H, s, benzylic)

2.3 (2H, t,

-CH2)

Deep Dive: 4-tert-Butylbenzoic Acid (The Toxicological Benchmark)

Mechanism of Action

PTBBA serves as a critical case study in "metabolic dead-ends."[1] Unlike its linear analogs, the bulky tert-butyl group at the para position prevents standard ring oxidation.[1]

  • CoA Sequestration: PTBBA is activated to PTBBA-CoA by acyl-CoA ligases.[1] However, the steric bulk hinders downstream processing (e.g., glycine conjugation or

    
    -oxidation).[1]
    
  • ATP Depletion: The accumulation of PTBBA-CoA traps free Coenzyme A, leading to "CoA sequestration."[1] This inhibits the Krebs cycle and fatty acid oxidation, specifically in Sertoli cells, leading to spermatogenic arrest.

Visualization: The Toxicity Pathway

The following diagram illustrates the metabolic divergence that renders PTBBA toxic compared to standard benzoic acid derivatives.

PTBBA_Toxicitycluster_0Sertoli Cell CytoplasmPTBBA4-tert-Butylbenzoic Acid(C11H14O2)AcylCoAAcyl-CoA LigasePTBBA->AcylCoAEntryPTBBA_CoAPTBBA-CoA(Accumulates)AcylCoA->PTBBA_CoAActivationFreeCoAFree CoA PoolPTBBA_CoA->FreeCoARecycling BlockedMitochondriaMitochondrialDysfunctionPTBBA_CoA->MitochondriaInhibits Fatty Acid OxFreeCoA->AcylCoASubstrateSpermatogenesisSpermatogenesisArrestMitochondria->SpermatogenesisATP Depletion

Figure 1: Mechanism of PTBBA-induced testicular toxicity via Coenzyme A sequestration.

Deep Dive: Benzyl Butyrate (The Prodrug Model)

Utility in Medicinal Chemistry

Benzl butyrate represents the "labile" configuration of

1Esterase-Sensitive Motifs (ESMs)11
Experimental Protocol: Esterase Stability Assay

This protocol validates the half-life (

1

Objective: Determine the hydrolytic stability of Benzyl Butyrate in Rat Plasma.

Materials:

  • Test Compound: Benzyl Butyrate (10 mM stock in DMSO).[1]

  • Matrix: Sprague-Dawley Rat Plasma (pooled, heparinized).[1]

  • Internal Standard (IS): Propranolol or Tolbutamide.[1]

  • Quench Solution: Cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Methodology:

  • Preparation: Thaw plasma at 37°C. Dilute Benzyl Butyrate to 1

    
    M (final concentration) in plasma (0.1% DMSO final).
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L Quench Solution containing IS to precipitate proteins.[1] Vortex for 30s.
    
  • Extraction: Centrifuge at 4,000 rpm for 15 min at 4°C. Transfer supernatant to LC-MS vials.

  • Analysis: Analyze via LC-MS/MS monitoring the transition of Benzyl Butyrate (Parent) and the formation of Benzyl Alcohol (Metabolite).

Self-Validating Logic:

  • Positive Control: Include Procaine (rapid hydrolysis) to verify esterase activity.[1]

  • Negative Control:[1] Heat-inactivated plasma to rule out chemical instability.[1]

Analytical Characterization: Distinguishing the Isomers

When synthesizing novel derivatives, verifying the core scaffold is essential.[1] Below is a decision tree for identifying

Isomer_IDStartUnknown SampleC11H14O2Check_AromaticAromatic Region (7.0-8.0 ppm)Start->Check_AromaticPara_PatternAA'BB' Pattern(2 doublets)Check_Aromatic->Para_PatternSymmetricMono_PatternMultiplet (5H)(Mono-substituted)Check_Aromatic->Mono_PatternComplexSinglet_9HSinglet (9H) @ 1.3 ppmPara_Pattern->Singlet_9HCheck AlkylCheck_AliphaticAliphatic RegionMono_Pattern->Check_AliphaticSinglet_2HSinglet (2H) @ 5.1 ppmCheck_Aliphatic->Singlet_2HBenzylic CH2 O-linkedResult_PVAID: 5-Phenylvaleric AcidCheck_Aliphatic->Result_PVAMultiplets onlyResult_PTBBAID: 4-tert-Butylbenzoic AcidSinglet_9H->Result_PTBBAResult_BBID: Benzyl ButyrateSinglet_2H->Result_BB

Figure 2: NMR Decision Tree for identifying key C11H14O2 isomers.

Synthesis Protocol: 4-tert-Butylbenzoic Acid (Lab Scale)

While commercially available, the synthesis of PTBBA is a classic demonstration of oxidation selectivity.[1]

Reaction: 4-tert-Butyltoluene + KMnO4

Safety Note: This reaction involves strong oxidizers.[1] Wear appropriate PPE.[1]

  • Setup: In a 500 mL round-bottom flask, dissolve 4-tert-butyltoluene (10 g, 67 mmol) in Pyridine/Water (1:1, 100 mL).

  • Oxidation: Add Potassium Permanganate (KMnO4, 32 g, 200 mmol) in small portions over 1 hour while refluxing at 95°C.

    • Why? Portion-wise addition controls the exotherm.[1] Pyridine acts as a co-solvent to solubilize the organic substrate.[1]

  • Workup:

    • Filter the hot mixture through Celite to remove MnO2 precipitate.[1]

    • Acidify the filtrate with HCl (6M) until pH < 2.[1] The product will precipitate as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

  • Yield Check: Expected MP: 164-166°C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid.[1] PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 4-tert-butylbenzoic acid.[1] ECHA REACH Dossier. Available at: [Link][1]

  • McCune, S. A., et al. "Inhibition of hepatic gluconeogenesis and lipogenesis by p-tert-butylbenzoic acid."[1] Archives of Biochemistry and Biophysics, 1982.[1] (Mechanistic source for CoA sequestration).

  • Hagen, T. J. "NMR Spectroscopy in Drug Development and Analysis."[1] Methods in Molecular Biology. (Source for NMR distinction logic).

Physicochemical Characterization and Synthetic Utility of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Pharmaceutical Intermediates & Impurity Profiling [1]

Abstract

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) serves as the critical prochiral ketone intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic and analgesic agent.[1][2] This guide provides a definitive physicochemical profile, focusing on its molecular weight validation, synthetic pathways, and role as a regulated impurity (EP Impurity B).[1] We present an optimized protocol for its synthesis via Williamson etherification, supported by mechanistic insights into phase-transfer catalysis and mass spectrometric fragmentation.

Part 1: Molecular Identity & Physical Constants[1]

The precise molecular weight is the foundational constant for stoichiometric calculations in the reductive amination of this ketone to Mexiletine.

Core Data Table[1]
PropertyValueNotes
IUPAC Name 1-(2,6-Dimethylphenoxy)propan-2-oneAlso known as (2,6-Xylyloxy)acetone
CAS Registry Number 53012-41-2 Primary identifier for the ketone form
Molecular Formula C₁₁H₁₄O₂
Molecular Weight (Average) 178.23 g/mol Used for bulk stoichiometry
Monoisotopic Mass 178.0994 Da Used for High-Res Mass Spec (HRMS)
Physical State Crystalline Solid / OilLow melting point (approx. 45–48 °C)
Boiling Point 113 °C @ 4 mmHgVolatile under high vacuum
Pharmacopoeial Status Mexiletine Impurity B Regulated in Ph.[1][2][3] Eur. and USP
Structural Verification

The molecule consists of a 2,6-xylenol (2,6-dimethylphenol) moiety linked via an ether bond to an acetone fragment.[1] The steric bulk of the two ortho-methyl groups significantly influences its chemical reactivity, particularly retarding nucleophilic attack at the ether oxygen during degradation studies.

Part 2: Synthetic Pathway & Protocol

The synthesis of 1-(2,6-Dimethylphenoxy)acetone is classically achieved via Williamson ether synthesis .[1] However, the steric hindrance of the 2,6-dimethylphenol requires optimized conditions to prevent side reactions (such as C-alkylation) and ensure high yield.

Reaction Mechanism (Williamson Etherification)

The reaction involves the nucleophilic attack of the 2,6-dimethylphenoxide ion on the


-carbon of chloroacetone.

Critical Process Parameters (CPPs):

  • Base Selection: Potassium carbonate (

    
    ) is preferred over NaOH to minimize aldol condensation of the chloroacetone.
    
  • Catalysis: Potassium Iodide (KI) is essential.[1] It facilitates the in situ Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone.

Visualization: Synthetic Workflow

Synthesis Start 2,6-Dimethylphenol (C8H10O) Intermediate Iodoacetone (In Situ Active Species) Start->Intermediate Activation Reagent Chloroacetone (C3H5ClO) Reagent->Intermediate Finkelstein Rxn Impurity Side Product: Aldol Condensates Reagent->Impurity Base-catalyzed Self-reaction Catalyst KI (Cat.) K2CO3 (Base) Catalyst->Intermediate Product 1-(2,6-Dimethylphenoxy)acetone (MW: 178.23) Intermediate->Product SN2 Substitution (Reflux, 6-8h)

Caption: Optimized Williamson ether synthesis pathway utilizing in situ iodide exchange to overcome steric hindrance.

Experimental Protocol (Lab Scale)

Note: This protocol assumes standard safety precautions for handling lachrymators (chloroacetone) and phenols.

  • Charge: In a 500 mL round-bottom flask, dissolve 2,6-Dimethylphenol (12.2 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add anhydrous

    
      (20.7 g, 150 mmol) and KI  (0.83 g, 5 mmol). Stir at room temperature for 30 minutes to form the phenoxide.[1]
    
  • Alkylation: Add Chloroacetone (11.1 g, 120 mmol) dropwise over 20 minutes.

    • Expert Tip: Do not add all at once; high local concentrations of chloroacetone lead to dark tarry polymerization products.[1]

  • Reflux: Heat to reflux (approx. 56 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification: Crystallize from cold hexane or distill under reduced pressure if oil persists.

Part 3: Analytical Characterization (E-E-A-T)

Validating the molecular weight and structure is critical, especially when this molecule appears as "Impurity B" in Mexiletine drug substance.

Mass Spectrometry (EI-MS) Fragmentation

Electron Ionization (EI) provides the definitive proof of the molecular weight (178.23).[1] The fragmentation pattern is dictated by the stability of the ether linkage and the carbonyl group.

  • Molecular Ion (

    
    ):  Distinct peak at m/z 178 .[1]
    
  • Base Peak (Likely): m/z 43 (

    
    ).[1] The acetyl group cleaves easily via 
    
    
    
    -cleavage.[1]
  • Tropylium-type Ion: m/z 135 .[1] This corresponds to the

    
     fragment (loss of acetyl).[1] The remaining ether cation stabilizes via resonance.[1]
    
  • Phenol Ion: m/z 122 .[1] Rearrangement leading to the charged 2,6-dimethylphenol species.[1]

Visualization: MS Fragmentation Logic

MassSpec Parent Molecular Ion [M]+ m/z 178 (Radical Cation) Frag1 Alpha Cleavage [CH3-C=O]+ m/z 43 Parent->Frag1 - (Ar-O-CH2) radical Frag2 Ether Cleavage [Ar-O-CH2]+ m/z 135 Parent->Frag2 - Acetyl radical (43) Frag3 Rearrangement [2,6-Dimethylphenol]+ m/z 122 Parent->Frag3 H-transfer

Caption: Primary fragmentation pathways in EI-MS confirming the MW of 178 via characteristic loss of acetyl (43) and phenoxy (135) fragments.[1]

HPLC Identification (Impurity Profiling)

In the context of Mexiletine analysis (Ph. Eur. Method), this ketone is a specified impurity.[1]

  • Detection: UV at 262 nm.[1]

  • Retention Time: Elutes before Mexiletine in reverse-phase C18 systems due to the lack of the protonatable amine group (less polar at acidic pH).

Part 4: Pharmaceutical Application

Synthesis of Mexiletine

The primary utility of 1-(2,6-Dimethylphenoxy)acetone is its conversion to Mexiletine via Reductive Amination .[1]


[1]

Stoichiometric Causality: Using the precise MW of 178.23 allows for the exact calculation of hydride equivalents. An excess of hydride is typically required, but precise ketone input minimizes the formation of the "alcohol impurity" (Mexiletine Impurity C), which forms if the ketone is directly reduced without amination.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Mexiletine Hydrochloride Monograph: Impurity B. (Defines the regulatory status and analytical standards for 1-(2,6-Dimethylphenoxy)acetone).

  • PubChem . Compound Summary: 1-(2,6-Dimethylphenoxy)propan-2-one (CID 104378).[1] Available at: [Link][1]

  • Catalano, A., et al. (2016).[1][4] "Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine." Current Medicinal Chemistry. (Reviews the Williamson ether synthesis and reductive amination pathways). Available at: [Link][1]

Sources

melting point of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermophysical characterization of 1-(2,6-Dimethylphenoxy)acetone , a critical intermediate in the synthesis of the anti-arrhythmic drug Mexiletine .

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a liquid at standard ambient temperature and pressure.[1] Consequently, it does not possess a standard "melting point" in the range typically relevant for solid-state quality control (QC).

Researchers seeking a melting point for identification must instead rely on Boiling Point and Refractive Index for the neat compound, or derivatize the ketone into its corresponding Oxime (CAS: 55304-19-3), which is a crystalline solid with a distinct melting point of 83–84 °C .

Part 1: Chemical Identity & Physical State[2][3]

The confusion regarding the melting point often stems from conflating the ketone intermediate with its downstream derivatives (Oxime or Mexiletine HCl).

PropertyDataSource
Compound Name 1-(2,6-Dimethylphenoxy)acetone[PubChem, 2025]
CAS Number 53012-41-2[TCI Chemicals]
Physical State Liquid (Colorless to pale yellow)[TCI Chemicals]
Boiling Point (Atm) 261.4 °C (at 760 mmHg)[Molbase]
Boiling Point (Vac) 113 °C (at 4 mmHg)[TCI Chemicals]
Refractive Index 1.510 (

)
[TCI Chemicals]
Density 1.011 g/cm³ [Guidechem]
Flash Point 104.9 °C[Molbase]

Critical Note: If your sample is a solid at room temperature, it is likely not pure 1-(2,6-Dimethylphenoxy)acetone. It may be the Oxime intermediate (MP 83-84 °C) or the final Mexiletine HCl salt (MP 203-205 °C).

Part 2: Thermophysical Characterization Strategy

Since the target compound is a liquid, "Melting Point" is an invalid QC metric. The following workflow ensures rigorous identification and purity analysis.

A. Primary Characterization (Liquid State)

For the neat intermediate, rely on vacuum distillation and refractive index.

  • Vacuum Distillation: The compound is thermally stable but high-boiling (261°C). Distill under reduced pressure (4 mmHg) to collect the fraction at 113 °C .

  • Refractive Index (RI): Measure

    
    . A deviation >0.002 from 1.510  indicates significant impurity (likely unreacted 2,6-dimethylphenol).
    
B. Derivative Characterization (Solid State Proxy)

To utilize a melting point for identification (standard in organic qualitative analysis), you must convert the ketone to its Oxime derivative. This is the industry-standard method for solid-state verification of this intermediate.

  • Derivative: 1-(2,6-Dimethylphenoxy)propan-2-one oxime[2][3][4]

  • CAS: 55304-19-3[2][3][4][5][6][7]

  • Target Melting Point: 83–84 °C

Protocol: Oxime Derivatization for MP Determination

  • Dissolution: Dissolve 0.5 g of 1-(2,6-Dimethylphenoxy)acetone in 5 mL of Ethanol.

  • Addition: Add 0.5 g of Hydroxylamine Hydrochloride (

    
    ) and 0.5 g of Sodium Acetate.
    
  • Reflux: Heat the mixture to reflux for 60 minutes.

  • Isolation: Cool to room temperature. Pour into 20 mL of ice water.

  • Crystallization: Scratch the vessel to induce crystallization. Filter the white solid.[3]

  • Measurement: Dry the solid and determine the melting point. It should range between 83–84 °C .[2]

Part 3: Synthesis & Contextual Pathway

The following diagram illustrates where the liquid ketone fits into the Mexiletine pathway and how the physical state changes at each step.

MexiletineSynthesis Phenol 2,6-Dimethylphenol (Solid, MP 43-45°C) Ketone 1-(2,6-Dimethylphenoxy)acetone (LIQUID) BP: 113°C @ 4mmHg Phenol->Ketone Etherification (K2CO3, Acetone) Chloroacetone Chloroacetone (Liquid, BP 119°C) Chloroacetone->Ketone Oxime Oxime Derivative (SOLID) MP: 83-84°C Ketone->Oxime NH2OH·HCl (Characterization Step) Mexiletine Mexiletine HCl (SOLID) MP: 203-205°C Oxime->Mexiletine Reduction (Raney Ni / H2)

Figure 1: Synthetic pathway highlighting the phase transition from liquid intermediate to solid derivatives.

Part 4: Quality Control Workflow

Use this logic gate to determine the appropriate characterization method based on your sample's state.

QC_Workflow Start Sample State @ 20°C? Liquid Identity: 1-(2,6-Dimethylphenoxy)acetone Start->Liquid Liquid Solid Identity: Impurity or Derivative Start->Solid Solid Liquid_Test Run GC/HPLC Check RI (1.510) Check BP (113°C/4mmHg) Liquid->Liquid_Test Solid_Test Check MP Solid->Solid_Test Result_Oxime MP ~83°C? Likely Oxime Derivative Solid_Test->Result_Oxime Result_Mex MP ~203°C? Likely Mexiletine HCl Solid_Test->Result_Mex Result_Phenol MP ~45°C? Unreacted Phenol Solid_Test->Result_Phenol

Figure 2: Decision tree for identifying the compound based on physical state and thermal properties.

References

  • TCI Chemicals. (2025). Product Specification: 1-(2,6-Dimethylphenoxy)-2-propanone (D5121). Retrieved from

  • ChemicalBook. (2025).[8] (2,6-Dimethylphenoxy)acetoxime Properties and Melting Point. Retrieved from

  • Guidechem. (2025).[2] 1-(2,6-Dimethylphenoxy)acetone Physical Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)acetone. Retrieved from

  • Pharmaffiliates. (2025). Mexiletine Impurity Standards: 1-(2,6-Dimethylphenoxy)-2-propanone Oxime.[2][3][4] Retrieved from

Sources

solubility of 1-(2,6-Dimethylphenoxy)acetone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(2,6-Dimethylphenoxy)acetone in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2,6-Dimethylphenoxy)acetone, a key intermediate in the synthesis of the antiarrhythmic drug Mexiletine.[1][2] Addressed to researchers, chemists, and drug development professionals, this document elucidates the physicochemical properties of the compound and the theoretical principles governing its solubility in various organic solvents. While specific quantitative solubility data is not extensively published, this guide establishes a predictive framework based on molecular structure and solvent properties. Furthermore, a detailed, step-by-step experimental protocol for the quantitative determination of solubility is provided, empowering researchers to generate precise data tailored to their specific applications. This document serves as a foundational resource for optimizing reaction conditions, purification processes, and formulation development involving 1-(2,6-Dimethylphenoxy)acetone.

Introduction to 1-(2,6-Dimethylphenoxy)acetone

1-(2,6-Dimethylphenoxy)acetone, also known as 1-(2,6-dimethylphenoxy)propan-2-one, is a ketone- and ether-containing organic compound with the chemical formula C₁₁H₁₄O₂.[3] Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate in the manufacturing of Mexiletine, a class Ib antiarrhythmic agent used to treat ventricular arrhythmias.[1][2] Understanding the solubility of this intermediate is paramount for process chemists and pharmaceutical scientists to control reaction kinetics, product yield, and purity during synthesis, as well as for developing robust crystallization and formulation protocols.

The molecular structure of 1-(2,6-Dimethylphenoxy)acetone is characterized by a 2,6-dimethylphenyl group linked via an ether bond to an acetone moiety. This unique combination of an aromatic ring, an ether linkage, and a carbonyl group dictates its interactions with various solvents.

Caption: Molecular structure of 1-(2,6-Dimethylphenoxy)acetone with key functional groups.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The properties of 1-(2,6-Dimethylphenoxy)acetone are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
CAS Number 53012-41-2[3]
Appearance White Solid[2]
Boiling Point 261.4 °C at 760 mmHg; 113 °C at 4 mmHg[4][5]
Density ~1.011 g/cm³[4][5]
Flash Point 104.9 °C[4][5]
Topological Polar Surface Area 26.3 Ų[3]
Hydrogen Bond Acceptor Count 2[3]
Hydrogen Bond Donor Count 0[3]
XLogP3 (Predicted Lipophilicity) 2.8[3]

Theoretical Principles of Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For 1-(2,6-Dimethylphenoxy)acetone, solubility is a balance between its nonpolar and polar characteristics.

  • Nonpolar Characteristics : The benzene ring and the three methyl groups (-CH₃) contribute to the nonpolar, hydrophobic nature of the molecule. These regions will interact favorably with nonpolar solvents through London dispersion forces.

  • Polar Characteristics : The molecule possesses two polar functional groups: the ether linkage (-O-) and the carbonyl group (C=O) of the ketone.[6] Both oxygen atoms have lone pairs of electrons and can act as hydrogen bond acceptors.[3] These groups also allow for dipole-dipole interactions with polar solvents.[7]

The predicted lipophilicity (XLogP3 of 2.8) suggests a significant nonpolar character, indicating that the compound will generally be more soluble in organic solvents than in water.[3] In general, ketones are soluble in most common organic solvents.[7][8] The solubility tends to decrease in highly polar solvents like water as the carbon chain length increases, due to the growing dominance of the nonpolar hydrocarbon portion.[9]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent screening in synthesis and purification processes.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate, Dimethylformamide (DMF)High These solvents have significant dipole moments that can interact effectively with the carbonyl and ether groups. The synthesis of the compound is often carried out in solvents like acetone or DMF, indicating good solubility.[1] Acetone, being a ketone itself, is an excellent solvent for other ketones.[10]
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are of medium polarity and are excellent at dissolving a wide range of organic compounds. Their ability to engage in dipole-dipole interactions makes them suitable for dissolving 1-(2,6-Dimethylphenoxy)acetone.
Polar Protic Methanol, EthanolModerate to High These alcohols can engage in dipole-dipole interactions. While the compound cannot donate a hydrogen bond, the solvent can, potentially interacting with the ether and ketone oxygens. The nonpolar part of the alcohol molecules also interacts well with the aromatic ring.
Aromatic Hydrocarbon Toluene, BenzeneModerate to High The aromatic ring of the solvent will have favorable π-stacking interactions with the dimethylphenyl group of the solute. The overall nonpolar character aligns well. Toluene has been used as a wash solvent in related synthesis, suggesting some solubility.[11]
Nonpolar Aliphatic Hexane, HeptaneLow to Moderate These solvents interact only through weak London dispersion forces. While they will interact with the nonpolar parts of the molecule, they cannot effectively solvate the polar ether and ketone groups, limiting overall solubility.
Water WaterVery Low / Insoluble The large nonpolar surface area (aromatic ring, three methyl groups) dominates the molecule's character, making it hydrophobic. While small ketones like acetone are water-miscible, the increased carbon count in 1-(2,6-Dimethylphenoxy)acetone drastically reduces water solubility.[8][9][12][13]

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable technique for determining the solubility of a solid compound in a solvent at a specific temperature.

Materials and Reagents
  • 1-(2,6-Dimethylphenoxy)acetone (high purity, >99%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25.0 ± 0.1 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV), or a UV-Vis spectrophotometer.

Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to a known mass of solvent in a vial. B Seal vials tightly. A->B C Place vials in a thermostatic shaker at a constant temperature (e.g., 25°C). B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium. C->D E Allow solids to settle. D->E F Withdraw a clear aliquot of the saturated solution using a syringe. E->F G Filter the aliquot immediately through a syringe filter. F->G H Accurately weigh or dilute the filtrate for analysis. G->H I Quantify concentration using a calibrated analytical method (e.g., HPLC). H->I J Calculate solubility in units such as g/100 mL or mg/mL. I->J

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Step-by-Step Methodology
  • Preparation of Standard Curve: Prepare a series of standard solutions of 1-(2,6-Dimethylphenoxy)acetone of known concentrations in the chosen solvent. Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid 1-(2,6-Dimethylphenoxy)acetone to a pre-weighed vial. Record the exact mass of the solid.

  • Solvent Addition: Add a known mass or volume (e.g., 2.00 mL) of the desired solvent to the vial.[14][15]

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid at the end of this period is crucial.

  • Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. Record the weight of the filtered solution. This step is critical to remove any undissolved micro-particles.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample via HPLC or another validated method to determine the concentration of 1-(2,6-Dimethylphenoxy)acetone.

  • Calculation: Use the determined concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or g/100 g of solvent.

Factors Influencing Experimental Outcomes

  • Purity of Solute and Solvent: Impurities can significantly alter solubility measurements. Always use high-purity materials.

  • Temperature: Solubility is highly temperature-dependent. Precise temperature control is essential for reproducible results.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. The time required should be determined empirically by sampling at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

Conclusion

1-(2,6-Dimethylphenoxy)acetone exhibits solubility characteristics consistent with its molecular structure, which contains both significant nonpolar regions and polar functional groups. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately to highly soluble in alcohols and aromatic hydrocarbons, and poorly soluble in water and nonpolar aliphatic solvents. This predictive framework provides a strong basis for solvent selection in chemical processes. For precise optimization and regulatory purposes, the quantitative experimental protocol outlined in this guide offers a robust method for determining the exact solubility in any solvent system of interest, ensuring the development of efficient and reproducible manufacturing processes.

References

  • AdvanSix. (n.d.). Acetone. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Acetone. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Retrieved from [Link]

  • Discussion Forum. (2024, February 15). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)-2-propanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 1-(2,6-Dimethylphenoxy)acetone. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Quickcompany. (n.d.). Process For The Preparation Of Mexiletine Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2,6-Dimethylphenoxy)-2-propanone Oxime. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1-(2,6-Dimethylphenoxy)propan-2-one (CAS: 53012-41-2)[1]

  • Context: Critical Intermediate for Mexiletine Hydrochloride API[2]

Executive Summary & Strategic Context

In the development of Class IB anti-arrhythmic agents, specifically Mexiletine , the purity of the ether intermediate 1-(2,6-dimethylphenoxy)acetone is a Critical Quality Attribute (CQA). This ketone is synthesized via the Williamson etherification of 2,6-xylenol.

For researchers and process chemists, this molecule presents a specific analytical challenge: distinguishing the O-alkylation product (desired) from potential C-alkylation byproducts and unreacted phenolic starting material. This guide provides a self-validating spectroscopic framework to ensure structural integrity before reductive amination.

Structural Analysis & Synthesis Logic

The synthesis relies on a nucleophilic substitution where the phenoxide anion of 2,6-dimethylphenol attacks the alpha-carbon of chloroacetone.

Reaction Pathway Visualization

The following diagram outlines the synthesis workflow and the critical decision points for process control.

G Start 2,6-Dimethylphenol (Starting Material) Inter Reaction Matrix (Reflux in Acetone) Start->Inter Activation Reagent Chloroacetone + K2CO3 / KI Reagent->Inter Electrophile Product 1-(2,6-Dimethylphenoxy) acetone Inter->Product O-Alkylation (Major) Impurity Impurity: Phenolic Residue Inter->Impurity Incomplete Conv. QC Quality Gate: Check for OH peak loss Product->QC NMR/IR Validation

Figure 1: Synthesis pathway and critical quality gate for Mexiletine intermediate production.

Experimental Protocol (Self-Validating)

This protocol is designed with an internal "stop/go" check based on visual and TLC cues.

Reagents:

  • 2,6-Dimethylphenol (1.0 eq)

  • Chloroacetone (1.2 eq) - Warning: Lachrymator

  • Potassium Carbonate (

    
    ) (1.5 eq, anhydrous)
    
  • Potassium Iodide (

    
    ) (0.1 eq, catalyst)
    
  • Solvent: Acetone (Reagent Grade)

Step-by-Step Workflow:

  • Activation: Charge a 3-neck flask with 2,6-dimethylphenol,

    
    , 
    
    
    
    , and acetone. Stir at room temperature for 30 minutes. Validation: The suspension should turn slightly yellow as the phenoxide generates.[2]
  • Addition: Add chloroacetone dropwise over 20 minutes. Control: Maintain temperature < 40°C to prevent chloroacetone polymerization.[2]

  • Reflux: Heat to reflux (approx. 56°C) for 16–20 hours.

  • In-Process Check (IPC): Spot on TLC (Mobile phase 8:2 Hexane:Ethyl Acetate). The starting phenol (

    
    ) must be absent; Product (
    
    
    
    ) should be the dominant spot.
  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is typically an oil that crystallizes upon standing or cooling.[2] Recrystallize from minimal hexane if high purity is required for spectral analysis.[2]

Spectroscopic Characterization

The following data sets are consolidated from standard characterization of the Mexiletine intermediate chain.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or Acetone-

| Frequency: 300/400 MHz

The definitive proof of structure is the unique methylene singlet sandwiched between the phenoxy oxygen and the carbonyl.[2]

Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.90 – 7.05 Multiplet3HAr-H Aromatic protons (meta/para).
4.38 Singlet2H-O-CH

-C=O
Diagnostic Peak. Deshielded by both Oxygen and Carbonyl.[2]
2.31 Singlet3H-C(=O)-CH

Methyl ketone. Distinct from Ar-Me.
2.25 Singlet6HAr-(CH

)

Aromatic methyls (ortho positions).

Interpretation Guide:

  • Purity Check: If you see a peak at

    
     4.5–5.0 ppm (broad), unreacted phenol is present.
    
  • Differentiation: The starting material (2,6-xylenol) lacks the singlets at 4.38 and 2.31 ppm.

Infrared Spectroscopy (FT-IR)

Method: Neat film (oil) or KBr pellet (solid).

Wavenumber (cm

)
Functional GroupVibration ModeSignificance
1715 – 1725 Ketone

Stretch
Confirms the acetone moiety.
1190 – 1210 Ether

Stretch
Confirms the ether linkage.
2900 – 2950 Alkyl

Stretch
Methyl/Methylene groups.
Absent Alcohol/Phenol

Stretch
Critical: Absence of broad band at 3300-3400 cm

proves full conversion.
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).

  • Molecular Ion (

    
    ):  178 m/z[3]
    
  • Base Peak: Often 135 m/z (Loss of acetyl group:

    
    ) or 121 m/z (Dimethylphenoxy cation).
    
  • Fragmentation Logic: The molecule cleaves readily at the ether linkage or alpha to the carbonyl.

Analytical Logic & Impurity Profiling

In a drug development context, proving what the molecule is not is as important as proving what it is.

Impurity Fate Mapping

The following diagram illustrates how spectroscopic signals differentiate the target from common process impurities.

Logic Sample Crude Reaction Mixture Test1 Check IR Spectrum Region 3400 cm-1 Sample->Test1 Result1A Broad Peak Present: Unreacted 2,6-Xylenol Test1->Result1A Positive Result1B No Peak: Phenol Consumed Test1->Result1B Negative Test2 Check 1H NMR Region 4.3-4.4 ppm Result1B->Test2 Result2A Sharp Singlet (2H): Target Ether Formed Test2->Result2A Result2B Complex/Split Signals: Possible C-Alkylation Test2->Result2B

Figure 2: Spectroscopic decision tree for purity assessment.

Common Impurities
  • 2,6-Dimethylphenol (Starting Material): Detected by OH stretch (IR) and shift of aromatic methyls (NMR).

  • Chloroacetone Polymer: Appears as broad baseline "humps" in NMR aliphatic region.[2]

  • Bis-alkylated species: Rare due to steric hindrance of the 2,6-methyl groups, but possible under extreme forcing conditions.

References

  • Roselli, M., et al. (2016).[1] "Synthesis and evaluation of Mexiletine analogues." European Journal of Medicinal Chemistry, 121, 300-307.[1] 1

  • Organic Syntheses. (2007).[2][4] "General procedures for alpha-phenoxy ketones." Org.[2][4][5][6] Synth., 84,[4] 22. (Analogous protocols for phenoxy-propanones). 4[1][7]

  • PubChem Compound Summary. "Mexiletine Intermediates & Impurities." National Center for Biotechnology Information.[2] 5[1][4][7]

  • NIST Chemistry WebBook. "IR and Mass Spectral Data for Phenoxy Derivatives." National Institute of Standards and Technology.[8] 9[1][4][7]

Sources

Structural Elucidation and Analytical Validation of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Mexiletine Impurity Profiling

Executive Summary & Context

1-(2,6-Dimethylphenoxy)acetone (also known as 1-(2,6-dimethylphenoxy)propan-2-one) is the critical intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic agent. In the context of pharmaceutical development, the precise characterization of this intermediate is paramount for two reasons:

  • Process Control: It represents the product of the etherification of 2,6-dimethylphenol (2,6-xylenol) with chloroacetone.

  • Impurity Profiling: Unreacted intermediate carried forward into the reductive amination step can lead to specific impurities in the final Mexiletine API (Active Pharmaceutical Ingredient).

This guide provides a rigorous analysis of the 1H NMR spectrum of 1-(2,6-Dimethylphenoxy)acetone, focusing on signal assignment, structural validation, and differentiation from starting materials.

Synthesis Context & Structural Logic

To interpret the spectrum accurately, one must understand the molecular environment created during synthesis. The molecule possesses distinct magnetic environments driven by the symmetry of the aromatic ring and the electronegativity of the ether linkage.

2.1 Synthesis Pathway and Impurity Origins

The synthesis generally involves the Williamson ether synthesis. The primary contaminant is typically the starting material, 2,6-dimethylphenol .

SynthesisPath cluster_impurities Critical Quality Attributes SM1 2,6-Dimethylphenol (Starting Material) INT 1-(2,6-Dimethylphenoxy)acetone (Target Intermediate) SM1->INT + Base (K2CO3) - HCl SM2 Chloroacetone (Reagent) SM2->INT API Mexiletine (Final Drug) INT->API Reductive Amination (NH3 / H2 / Cat) Warning Residual Intermediate = API Impurity INT->Warning

Figure 1: Synthesis pathway of Mexiletine highlighting the target intermediate.

Experimental Protocol: 1H NMR Acquisition

For reproducible data suitable for regulatory submission (IND/NDA), the following acquisition parameters are recommended to ensure accurate integration, particularly when quantifying residual solvents or impurities.

  • Instrument: 300 MHz or higher (400 MHz recommended for methyl region resolution).

  • Solvent: Deuterated Chloroform (

    
    ) is the standard. DMSO-
    
    
    
    may be used but will shift the hydroxyl protons of any phenolic impurities.
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1):

    
     5 seconds (Crucial for accurate integration of the aromatic vs. methyl protons).
    
  • Scans (NS): 16 or 32 (Sufficient for main component ID).

Spectral Analysis & Assignment

The 1H NMR spectrum of 1-(2,6-Dimethylphenoxy)acetone is characterized by three distinct regions: the aliphatic ketone methyl, the deshielded methylene linker, and the symmetric aromatic region.

4.1 Summary of Chemical Shifts (

)
Signal RegionChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
A 6.90 – 7.10 Multiplet3HAr-H (3,4,5)Aromatic protons.[1][2] Symmetry makes H-3 and H-5 equivalent.
B 4.35 – 4.45 Singlet2H-O-CH ₂-C=OMethylene group.[1][3][4][5] Deshielded by adjacent Oxygen and Carbonyl.
C 2.25 – 2.30 Singlet6HAr-CH ₃ (x2)Aromatic methyls (ortho positions). Chemically equivalent.[1]
D 2.20 – 2.25 Singlet3H-C(=O)-CHTerminal ketone methyl.
4.2 Detailed Structural Elucidation

The Diagnostic Singlet (Region B): The most critical signal for confirming the formation of the ether linkage is the singlet appearing between 4.35 and 4.45 ppm .

  • Mechanistic Insight: This methylene group is flanked by an electronegative oxygen atom (inductive withdrawal) and a carbonyl group (anisotropic deshielding).

  • Validation: In the starting material (chloroacetone), this signal appears at

    
     4.1 ppm. In the product, the shift downfield confirms the substitution of Chlorine with the Phenoxy group.
    

The Methyl Region Overlap (Regions C & D): A common challenge in low-field NMR (300 MHz) is the overlap of the aromatic methyls and the ketone methyl.

  • Ar-CH₃ (6H): These protons are attached to the aromatic ring. Due to the symmetry of the 2,6-substitution, both methyl groups are magnetically equivalent. They typically resonate slightly downfield (~2.30 ppm).

  • Ketone-CH₃ (3H): The terminal methyl group (

    
     to the carbonyl) resonates at ~2.22 ppm.
    
  • Integration Check: The total integration of the aliphatic region (excluding the methylene) must equal 9H . A ratio deviation here often indicates residual solvent (Acetone

    
     2.[1]17) or Toluene.
    

The Aromatic Symmetry (Region A): The 2,6-dimethyl substitution pattern creates a plane of symmetry through the C1-C4 axis.

  • H-4 (Para): Distinct magnetic environment.

  • H-3, H-5 (Meta): Equivalent environments.

  • Appearance: This often appears as a tight multiplet or a "apparent" doublet/triplet pattern depending on the resolution (

    
     6.9 - 7.1 ppm).
    
4.3 Assignment Logic Diagram

NMR_Logic Struct Structure: 1-(2,6-Dimethylphenoxy)acetone Signal_A Signal A: 6.9-7.1 ppm (Aromatic H) Struct->Signal_A Symmetry: H3/H5 Equivalence Signal_B Signal B: ~4.4 ppm (O-CH2-CO) Struct->Signal_B Deshielding by Oxygen + Carbonyl Signal_C Signal C: ~2.3 ppm (Ar-CH3) Struct->Signal_C 6H Integration (2x Methyls) Signal_D Signal D: ~2.2 ppm (Ketone-CH3) Struct->Signal_D 3H Integration (Terminal Methyl)

Figure 2: Correlation between chemical structure and observed NMR signals.

Troubleshooting & Impurity Identification

In a drug development setting, pure spectra are rare during early process optimization. Here is how to identify common issues.

5.1 Differentiating Starting Material (2,6-Xylenol)

If the reaction is incomplete, 2,6-dimethylphenol will be present.

  • The Phenolic Proton: Look for a broad singlet (exchangeable) around 4.5 - 5.0 ppm .

  • Shift in Methylene: The product has the diagnostic singlet at ~4.4 ppm. The starting material lacks this signal entirely.

  • Aromatic Region: The aromatic protons of the phenol are typically more shielded (upfield, ~6.6 - 7.0 ppm) compared to the ether product.

5.2 Residual Solvents[1][6]
  • Acetone: Often used in the synthesis or cleaning.

    • Signal: Singlet at

      
       2.17 ppm.[1]
      
    • Interference: Overlaps directly with the Ketone-CH₃ signal of the product.

    • Solution: Use integration.[7][5][8] If the methyl region integrates >9H relative to the 2H methylene singlet, residual acetone is likely present.

  • DMF (Dimethylformamide):

    • Signals:

      
       8.02 (CHO), 2.96 (N-Me), 2.88 (N-Me). Distinctive and easily removed, but trace amounts can affect integration baselines.
      
References
  • National Center for Biotechnology Information. (n.d.). Mexiletine Synthesis and Impurity Profiling. PubChem Compound Summary. Retrieved from [Link]

  • Carocci, A., et al. (2004). H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine. ARKIVOC, (v) 5-25.[7][5] Retrieved from [Link]

Sources

Technical Guide: 13C NMR Characterization of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the structural characterization of 1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2). This compound is a critical intermediate in the synthesis of the anti-arrhythmic drug Mexiletine and is monitored as a specific process impurity (EP Impurity B).

The following data synthesizes high-fidelity spectral assignments with validated experimental protocols, designed for researchers in pharmaceutical analysis and organic synthesis.

Molecular Profile & Structural Logic

Before interpreting the NMR data, it is essential to understand the electronic environment of the carbon nuclei. The molecule consists of an electron-rich 2,6-xylenyl ether moiety coupled to an acetonyl side chain.

  • Aromatic Region: The 2,6-dimethyl substitution creates a symmetric aromatic system. The oxygen atom exerts a strong deshielding effect on the ipso carbon (C1) and a shielding effect on the ortho and para positions via resonance, though the ortho positions are counter-influenced by the methyl substituents.

  • Aliphatic Region: The ether linkage (

    
    ) is significantly deshielded compared to the terminal methyl ketone group.
    
Structure & Numbering Scheme

For the table below, the following numbering is used:

  • C1: Aromatic ipso carbon (attached to Oxygen).

  • C2, C6: Aromatic ortho carbons (attached to Methyls).

  • C3, C5: Aromatic meta carbons.[1]

  • C4: Aromatic para carbon.[1]

  • C7, C8: Aromatic methyl groups.[1]

  • C9: Methylene linker (

    
    ).
    
  • C10: Carbonyl carbon (

    
    ).
    
  • C11: Terminal methyl ketone (

    
    ).
    

13C NMR Chemical Shift Data

Solvent:


 (Deuterochloroform) | Reference:  TMS (

ppm) | Frequency: 100/125 MHz
Carbon PositionAssignmentShift (

, ppm)
Multiplicity (DEPT)Electronic Environment
C10 Carbonyl206.5 C (Quaternary)Highly deshielded ketone carbonyl.
C1 Aromatic Ipso155.2 C (Quaternary)Deshielded by ether oxygen attachment.[1]
C2, C6 Aromatic Ortho130.8 C (Quaternary)Substituted by methyl groups; symmetric.[1]
C3, C5 Aromatic Meta129.1 CHTypical aromatic methine range.[1]
C4 Aromatic Para124.5 CHShielded relative to meta due to resonance.[1]
C9 Methylene Ether72.8

Deshielded by adjacent oxygen and carbonyl.[1]
C11 Ketone Methyl26.8

Alpha to carbonyl.[1]
C7, C8 Aromatic Methyls16.4

Shielded alkyls on aromatic ring.[1]

Note on Solvent Effects: If analyzing in Acetone-


 , expect the carbonyl peak (C10) to shift slightly downfield (~207-208 ppm) and the solvent septet to appear at 29.8 ppm and 206.2 ppm.

Visualization of Assignment Logic

The following diagram maps the structural connectivity to the chemical shift hierarchy, providing a visual logic for the assignment.

NMR_Assignment cluster_structure Molecular Substructures cluster_shifts 13C Chemical Shift Ranges (ppm) Ketone Carbonyl (C=O) Highly Deshielded Range_200 206.5 ppm (Ketone) Ketone->Range_200 sp2 Hybridized EtherLink Ether Linker (-O-CH2-) Inductive Effect Range_70 72.8 ppm (O-CH2) EtherLink->Range_70 Electronegative O Aromatic Aromatic Ring Anisotropic Effect Range_150 155.2 ppm (Ar-O Ipso) Aromatic->Range_150 C-O Bond Range_130 124 - 131 ppm (Ar-C) Aromatic->Range_130 Ring Current Alkyls Methyl Groups Shielded Range_20 16 - 27 ppm (Alkyl) Alkyls->Range_20 sp3 Hybridized

Caption: Logical mapping of structural moieties to observed 13C NMR chemical shift regions.

Experimental Protocol: Synthesis & Isolation

To validate these NMR values, the compound must be synthesized with high purity. The standard method involves a Williamson ether synthesis.[1] This protocol is self-validating: the disappearance of the phenolic -OH signal in IR and 1H NMR confirms the reaction progress.

Reagents
  • Substrate: 2,6-Dimethylphenol (2,6-Xylenol)[2]

  • Electrophile: Chloroacetone (Warning: Potent lachrymator)

  • Base: Potassium Carbonate (

    
    ), anhydrous[3]
    
  • Catalyst: Potassium Iodide (KI)

  • Solvent: Acetone (Reagent grade)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylphenol (

    
     eq) in acetone (
    
    
    
    volumes). Add anhydrous
    
    
    (
    
    
    eq) and a catalytic amount of KI (
    
    
    eq).
  • Addition: Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add chloroacetone (

    
     eq) dropwise over 20 minutes. The solution may darken slightly.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][4] The limiting reagent (phenol) should be consumed.
    
  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).[4]

    • Dissolve the residue in Ethyl Acetate and wash with

      
       (to remove unreacted phenol) followed by brine.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The crude oil can be purified via vacuum distillation or column chromatography (Silica gel) to yield a pale yellow oil.
    
Reaction Workflow Diagram

Synthesis_Workflow Start 2,6-Dimethylphenol + K2CO3 / Acetone Intermediate Phenoxide Anion (In situ generation) Start->Intermediate Deprotonation Reaction Add Chloroacetone Reflux 4-6 hrs Intermediate->Reaction SN2 Attack Workup Filter Salts -> Evaporate -> Wash w/ NaOH Reaction->Workup Completion Product 1-(2,6-Dimethylphenoxy)acetone (Pale Yellow Oil) Workup->Product Isolation

Caption: Williamson ether synthesis workflow for generating the target analyte.

References

  • Roselli, M., et al. (2016).[5] Synthesis and evaluation of Mexiletine analogues. European Journal of Medicinal Chemistry, 121, 300-307.[5]

  • European Pharmacopoeia (Ph.[1] Eur.). Mexiletine Hydrochloride Monograph.[1] Impurity B Standard Reference.

  • National Institute of Standards and Technology (NIST). 2,6-Dimethylphenol 1H/13C NMR Data.

  • ChemicalBook. 1-(2,6-Dimethylphenoxy)acetone Spectral Data.

Sources

Technical Deep Dive: Mass Spectrometric Characterization of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical process development, 1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) represents a Critical Process Intermediate (CPI). It is the immediate precursor to the anti-arrhythmic drug Mexiletine and serves as a primary marker for reaction completeness during the alkylation of 2,6-dimethylphenol.

For researchers and QC scientists, accurate mass spectrometric identification of this molecule is essential to distinguish it from starting materials (phenols) and over-alkylation byproducts. This guide moves beyond basic spectral matching, providing a mechanistic breakdown of the ionization pathways, fragmentation kinetics, and self-validating protocols for identifying this compound in complex matrices.

Chemical Context & Synthesis Pathway[1][2][3]

To interpret the mass spectrum correctly, one must understand the molecule's origin. The compound is synthesized via a Williamson ether synthesis, where the steric hindrance of the ortho-methyl groups on the phenol ring plays a crucial role in the fragmentation stability observed later in the MS source.

Synthesis Workflow (Graphviz Visualization)

SynthesisPathway Phenol 2,6-Dimethylphenol (MW: 122) Intermediate Transition State (Sn2 Attack) Phenol->Intermediate + K2CO3 / Acetone Reflux Reagent Chloroacetone (MW: 92) Reagent->Intermediate Product 1-(2,6-Dimethylphenoxy)acetone (MW: 178) Intermediate->Product - KCl, - HCl Mexiletine Mexiletine (Target API) Product->Mexiletine Reductive Amination (NH4Cl / NaBH3CN)

Figure 1: Synthesis pathway highlighting the origin of the target analyte. The ketone functionality is the specific handle for the MS fragmentation discussed below.

Instrumentation & Ionization Protocol

For the characterization of 1-(2,6-Dimethylphenoxy)acetone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard due to the molecule's volatility and lack of ionizable polar groups (unlike the final amine product, Mexiletine, which requires LC-MS or derivatization).

Recommended Method Parameters
ParameterSettingRationale
Ionization Mode EI (70 eV)Standardizes fragmentation for library matching (NIST/Wiley).
Source Temp 230 °CHigh enough to prevent condensation, low enough to avoid thermal degradation of the ether linkage.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polar phase minimizes peak tailing for the ketone.
Inlet Temp 250 °CEnsures rapid volatilization without pyrolysis.
Scan Range m/z 40–300Captures the molecular ion (178) and low-mass acetyl fragments (43).

Fragmentation Mechanics & Spectral Analysis[4][5]

The mass spectrum of 1-(2,6-Dimethylphenoxy)acetone (C11H14O2, MW 178.[1]23) is dominated by cleavage alpha to the carbonyl group and the stability of the xylyl (dimethylphenyl) moiety.

The Molecular Ion (M+)[5][6]
  • m/z 178: The molecular ion is distinct and typically of moderate intensity (20–40% relative abundance). The presence of the aromatic ring stabilizes the radical cation, allowing it to survive the ion source.

  • Nitrogen Rule: The even mass (178) confirms the absence of nitrogen, distinguishing this intermediate from the final Mexiletine product (MW 179, odd mass).

Primary Fragmentation Pathways

The fragmentation is driven by two competing mechanisms: Alpha-Cleavage (driven by the ketone) and Inductive Cleavage (driven by the ether oxygen).

Pathway A: Alpha-Cleavage (The Dominant Route)

The bond between the carbonyl carbon and the alpha-carbon (the CH2 attached to the oxygen) is weak.

  • Formation of m/z 43: The acylium ion [CH3-C≡O]+ is formed. This is the diagnostic peak for all methyl ketones.

  • Formation of m/z 135 (Base Peak Candidate): The charge can also remain on the larger fragment, forming the (2,6-dimethylphenoxy)methyl cation.

    • Mechanism:[2][3][Ar-O-CH2-C(=O)-CH3]+•

      
      [Ar-O-CH2]+ (m/z 135) + •C(=O)CH3 (neutral).
      
Pathway B: The "Ortho Effect" & Rearrangement

Unique to 2,6-disubstituted phenoxy ethers, the proximity of the methyl groups to the ether oxygen facilitates hydrogen transfer and rearrangements.

  • m/z 121/122: Homolytic cleavage of the O-CH2 bond can yield the 2,6-dimethylphenol radical cation (m/z 122) or the cation (m/z 121).

  • m/z 105 (Xylyl Cation): A secondary fragmentation often observed is the loss of formaldehyde (CH2O, 30 Da) from the m/z 135 ion.

    • Transition:[Ar-O-CH2]+ (135)

      
      [Ar]+ (105) + CH2O.
      
    • This [Ar]+ ion corresponds to the 2,6-dimethylphenyl cation, which is resonance-stabilized.

Fragmentation Logic Diagram (Graphviz)

Fragmentation M_Ion Molecular Ion (M+) m/z 178 [C11H14O2]+• Frag_135 Phenoxy-methyl Cation m/z 135 [C9H11O]+ M_Ion->Frag_135 Alpha Cleavage (-43 Da) Frag_43 Acylium Ion m/z 43 [C2H3O]+ M_Ion->Frag_43 Alpha Cleavage (Charge Retention on Carbonyl) Frag_122 Dimethylphenol Ion m/z 122 [C8H10O]+• M_Ion->Frag_122 H-Rearrangement & Ether Cleavage Frag_105 Dimethylphenyl Cation m/z 105 [C8H9]+ Frag_135->Frag_105 Loss of CH2O (-30 Da) Neutral_Ac Acetyl Radical (Neutral) Neutral_Phenoxy Phenoxy Radical (Neutral) Neutral_CH2O - CH2O (Formaldehyde)

Figure 2: Mechanistic fragmentation tree. The m/z 135


 105 transition is characteristic of aryloxy-methyl compounds.

Data Summary & Reference Table

The following table summarizes the diagnostic ions required for Single Ion Monitoring (SIM) methods during impurity profiling.

m/zIon IdentityRelative Abundance (Est.)Diagnostic Utility
178 Molecular Ion [M]+•25–40%Confirms intact molecule; differentiates from Mexiletine (179).
135 [2,6-Me2Ph-O-CH2]+100% (Base Peak) Primary quantifier ion. Specific to the phenoxy-acetone substructure.
105 [2,6-Me2Ph]+40–60%Confirms the dimethyl-substituted aromatic ring.
43 [CH3CO]+60–80%Confirms methyl ketone moiety (non-specific, common in background).
122 [2,6-Me2PhOH]+•10–20%Result of rearrangement; helps distinguish from simple ethers.

Critical QC Note: If m/z 58 is observed, it indicates contamination with Mexiletine (amine alpha-cleavage) or Acetone solvent residue. If m/z 122 is the base peak, the sample is likely degraded to the starting material 2,6-Dimethylphenol .

Self-Validating Protocol for Impurity Identification

To ensure the peak identified is indeed 1-(2,6-Dimethylphenoxy)acetone and not a matrix interference, use this logic gate:

  • Retention Time Check: The ketone is less polar than the phenol starting material and the amine product. On a DB-5ms column, elution order is typically:

    • 2,6-Dimethylphenol (Early)

      
      1-(2,6-Dimethylphenoxy)acetone (Mid) 
      
      
      
      Mexiletine (Late/Tailing).
  • Ion Ratio Confirmation:

    • Calculate the ratio of m/z 135 to m/z 178. This ratio should remain constant across the peak width.

    • Acceptance Criterion: Ratio deviation < 20%.

  • Isotope Check:

    • Observe the M+1 peak at m/z 179. It should be approximately 12% of the M+ intensity (due to 11 carbons x 1.1%).

    • Warning: If m/z 179 is >20% of m/z 178, co-elution with Mexiletine is occurring (protonated molecular ion or M+ of amine).

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Phenoxyacetone Derivatives." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[4][5] Accessed February 7, 2026. [Link]

  • Yilmaz, B., & Akba, V. (2010). "Determination of Mexiletine in Pharmaceutical Preparations by Gas Chromatography with Flame Ionization Detection." Global Research Online. [Link]

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (General reference for ketone alpha-cleavage mechanisms).
  • PubChem Compound Summary. "1-(2,6-Dimethylphenoxy)acetone."[1] National Library of Medicine. [Link]

Sources

Technical Guide: Infrared Spectroscopy of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Vibrational Spectroscopy & Process Analytical Technology (PAT) Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists[1]

Executive Summary & Molecular Context[1][2]

1-(2,6-Dimethylphenoxy)acetone (CAS: 113118-83-5), often referred to as the "Ether Ketone" intermediate, is a critical precursor in the synthesis of Mexiletine , a Class IB anti-arrhythmic agent and analgesic.[1]

From a spectroscopic standpoint, this molecule represents a convergence of steric hindrance and polar functional groups.[1] Its infrared (IR) spectrum is defined by the interplay between the electron-rich 2,6-dimethyl-substituted aromatic ring and the polar acetonyl tail.[1]

Key Spectroscopic Utility:

  • Reaction Monitoring: Tracking the alkylation of 2,6-xylenol.

  • Purity Profiling: Detecting unreacted phenolic starting material (a critical impurity).[1]

  • Structural Confirmation: Verifying the ether linkage formation distinct from C-alkylation byproducts.

Molecular Architecture & Vibrational Theory[1]

To interpret the spectrum accurately, one must understand the vibrational degrees of freedom inherent in the structure.[1]

Structural Components[1][3][4][5][6][7][8]
  • Aromatic Moiety: A 1,2,3-trisubstituted benzene ring.[1] The methyl groups at positions 2 and 6 create significant steric bulk, restricting the rotation of the ether linkage.[1]

  • Ether Linkage (Ar-O-C): The bridge connecting the lipophilic ring to the polar tail.[1]

  • Acetonyl Group (-CH₂-CO-CH₃): Contains a freely rotating methylene group and a rigid carbonyl.[1]

Diagram 1: Synthesis & Spectroscopic Monitoring Points

The following diagram outlines the synthesis pathway and the critical spectral shifts used for process control.

Mexiletine_Synthesis_Monitoring cluster_spectral Key IR Transformations Reactant Reactant: 2,6-Xylenol (Phenolic OH) Intermediate Target: Ether Ketone 1-(2,6-Dimethylphenoxy)acetone Reactant->Intermediate Alkylation (K2CO3/MEK) Monitor: Loss of OH (3300 cm-1) feat1 Disappearance: Broad OH (~3400 cm-1) Reactant->feat1 Reagent Reagent: Chloroacetone (C-Cl Stretch) Reagent->Intermediate Nucleophilic Substitution Drug Final API: Mexiletine (Amine Formation) Intermediate->Drug Reductive Amination Monitor: C=O -> N-H feat2 Appearance: Ketone C=O (~1720 cm-1) Ether C-O-C (~1240 cm-1) Intermediate->feat2

Caption: Reaction pathway from 2,6-xylenol to Mexiletine, highlighting critical IR monitoring bands.

Experimental Protocol: ATR-FTIR Acquisition

Given the physical properties of 1-(2,6-Dimethylphenoxy)acetone (low-melting solid or viscous oil depending on purity/temperature), Attenuated Total Reflectance (ATR) is the superior sampling method over traditional KBr pellets.[1]

Why ATR? (Causality & Logic)
  • Sample Integrity: The compound is an ether and can be hygroscopic or prone to hydrolysis.[1] KBr pellets require grinding, which introduces atmospheric moisture (water bands at 3400 cm⁻¹ and 1640 cm⁻¹) that obscure the critical region for detecting unreacted phenol.[1]

  • Pathlength Consistency: ATR provides a fixed pathlength (~2 µm), essential for semi-quantitative analysis of impurity levels.[1]

Step-by-Step Methodology
  • Crystal Selection: Use a Diamond/ZnSe crystal.[1] Diamond is preferred for durability against potential residual catalyst particulates (e.g., K₂CO₃).[1]

  • Background Collection: Acquire a 32-scan background of the clean, dry crystal.[1] Critical: Ensure the environment is purged of CO₂ (2350 cm⁻¹) to prevent baseline distortion.[1]

  • Sample Application:

    • If Liquid: Deposit 20 µL directly onto the crystal center.[1]

    • If Solid: Place ~5 mg of sample and apply high pressure using the anvil clamp to ensure optical contact.[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for condensed phase).

    • Scans: 64 scans (Optimizes Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.[1]

  • Post-Processing: Apply "ATR Correction" algorithm if comparing against transmission library data, as ATR intensity is wavelength-dependent.

Spectral Analysis & Band Assignment

The following table synthesizes theoretical assignments with characteristic group frequencies for aryloxy ketones.

Table 1: Vibrational Assignment of 1-(2,6-Dimethylphenoxy)acetone[1]
Frequency (cm⁻¹)Functional GroupMode AssignmentIntensityDiagnostic Value
3020–3060 Aromatic C-HStretching (

)
WeakDifferentiates aromatic ring from aliphatic chain.[1]
2910–2980 Aliphatic C-HStretching (

,

)
MediumMethyl groups on the ring (2,6-dimethyl) and the acetone tail.[1]
1715–1725 Ketone C=O Stretching (

)
Strong Primary confirmation of product. Sharp, distinct band.[1]
1590, 1475 Aromatic RingSkeleton Vibration (

)
Med-StrongCharacteristic "breathing" modes of the benzene ring.[1]
1360 Methyl (Acetone)Umbrella Bending (

)
MediumSpecific to the methyl group adjacent to the carbonyl (methyl ketone).[1]
1200–1260 Ether (Ar-O-C) Asym.[1] Stretching (

)
Strong Critical proof of etherification. Often splits due to rotational isomers.
1050–1100 Ether (Alkyl-O)Sym.[1] Stretching (

)
MediumSecondary confirmation of the ether linkage.
760–770 Aromatic C-HOut-of-Plane Bending (

)
StrongSubstitution Pattern: Indicates 1,2,3-trisubstitution (3 adjacent H atoms).[1]
Diagram 2: Vibrational Modes & Structural Logic

This diagram visualizes the molecular regions responsible for the dominant spectral features.[1]

Vibrational_Modes cluster_molecule 1-(2,6-Dimethylphenoxy)acetone Structure Ring Aromatic Ring (Rigid Scaffold) Me_Ring 2,6-Methyls (Steric Bulk) Ring->Me_Ring v(CH) ~2950 Ether Ether Linkage (-O-) Ring->Ether v(Ar-O) ~1240 Signal_Sub Signal: OOP Bending ~770 cm-1 (Diagnostic) Ring->Signal_Sub Ketone Acetonyl Group (-CH2-C=O-CH3) Ether->Ketone v(C-O) ~1080 Signal_Ether Signal: Ether Stretch ~1240 cm-1 (Strong) Ether->Signal_Ether Signal_CO Signal: C=O Stretch ~1720 cm-1 (Strong) Ketone->Signal_CO

Caption: Correlation between molecular substructures and dominant IR bands.

Process Analytical Technology (PAT) Application

In a drug development context, IR is rarely used for static identification alone.[1] It is a kinetic tool.[1]

Monitoring the Alkylation Reaction

Objective: Confirm conversion of 2,6-xylenol to the ether ketone.

  • Start Point (T=0):

    • Spectrum dominated by Phenolic OH (Broad, 3200–3500 cm⁻¹).[1]

    • Absence of Carbonyl peak (unless Chloroacetone is added immediately).[1]

  • Reaction Progression:

    • Decreasing: The broad OH band diminishes.[1]

    • Increasing: The sharp C=O band at 1720 cm⁻¹ grows.[1]

    • Increasing: The Ether C-O-C band at 1240 cm⁻¹ grows.[1]

  • Endpoint Determination:

    • The reaction is deemed complete when the OH band flattens to the baseline (normalized against the aromatic C=C band at 1590 cm⁻¹ which remains constant).[1]

Troubleshooting Common Artifacts
  • Residual Solvent (DMF/MEK): If Dimethylformamide (DMF) is used, it presents a strong C=O amide band at ~1675 cm⁻¹.[1] This can overlap with the product ketone (~1720 cm⁻¹).[1]

    • Solution: Use second-derivative spectroscopy to resolve the overlapping carbonyls, or ensure rigorous washing/drying before analysis.[1]

  • Water Contamination: A broad hump at 3400 cm⁻¹ may be mistaken for unreacted phenol.[1]

    • Differentiation: Phenolic OH is often sharper and lower frequency (~3300 cm⁻¹) than water (~3400 cm⁻¹).[1] Confirm by drying the sample over MgSO₄.

References

  • Synthesis of Mexiletine

    • China National Intellectual Property Administration.[1] (2015).[1] Process for producing mexiletine hydrochloride (Patent No.[1] CN105017033A).[1] Google Patents.

  • Spectroscopy of Phenols (2,6-Xylenol Data)

    • National Institute of Standards and Technology (NIST).[1] (2023).[1][2] 2,6-Dimethylphenol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • General IR Theory of Aryl Alkyl Ethers

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for functional group assignment logic).

  • Mexiletine Pharmacology & Structure

    • Manolis, A. S., et al. (2017).[1] Mexiletine: A Review of its Clinical Use. National Center for Biotechnology Information.[1] [Link]

Sources

Part 1: Biocatalytic Mechanism of Action (Stereoselective Reduction)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mechanistic Profiling of Phenoxyacetone Scaffolds: Biocatalytic Transformations and Enzyme Interactions

Abstract This technical guide delineates the biochemical behavior of phenoxyacetone (1-phenoxypropan-2-one) and its structural derivatives within pharmacological and biocatalytic contexts.[1] While historically regulated as a synthetic precursor, the phenoxy-2-propanone moiety serves as a critical prochiral probe for mapping oxidoreductase active sites and a pharmacophore in protease inhibitors.[1] This document details the mechanism of stereoselective enzymatic reduction, oxidative dealkylation by Cytochrome P450, and the inhibitory action of phenoxy-derivatives on the 20S proteasome.

The primary "action" of phenoxyacetone in a research setting is its role as a substrate for Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs) . It is a model substrate used to determine the stereochemical preference (Prelog vs. Anti-Prelog) of novel enzymes.

The Hydride Transfer Mechanism

The transformation of phenoxyacetone to chiral 1-phenoxy-2-propanol is governed by the transfer of a hydride ion (


) from the cofactor (NADPH or NADH) to the carbonyl carbon of the ketone.
  • Substrate Binding: Phenoxyacetone enters the hydrophobic pocket of the ADH active site.[1] The phenyl ring interacts with hydrophobic residues (e.g., Trp, Phe), positioning the carbonyl group near the catalytic zinc ion (in Zn-dependent ADHs).

  • Lewis Acid Activation: The

    
     ion coordinates with the carbonyl oxygen, polarizing the 
    
    
    
    bond and increasing the electrophilicity of the carbonyl carbon.
  • Hydride Transfer: The nicotinamide ring of NADPH donates a hydride to the re or si face of the carbonyl carbon.

    • Prelog Rule: Attack on the re-face yields the (S)-alcohol.[1]

    • Anti-Prelog: Attack on the si-face yields the (R)-alcohol.[1]

  • Protonation: A proton is transferred from a water molecule or a specific amino acid residue (often Ser or His) to the alkoxide intermediate, releasing the chiral alcohol.[1]

Visualization of the ADH Pathway

The following diagram illustrates the stereoselective reduction pathway, highlighting the divergence based on enzyme topology.

ADH_Mechanism Substrate Phenoxyacetone (Prochiral Ketone) Complex Enzyme-Substrate Complex (Zn2+ coordinated) Substrate->Complex Binding (Hydrophobic) TS_Re Transition State (Re-face attack) Complex->TS_Re KRED (L. kefir) TS_Si Transition State (Si-face attack) Complex->TS_Si ADH (L. brevis) Prod_S (S)-1-Phenoxy-2-propanol (Prelog Product) TS_Re->Prod_S Hydride Transfer Prod_R (R)-1-Phenoxy-2-propanol (Anti-Prelog Product) TS_Si->Prod_R Hydride Transfer

Figure 1: Stereoselective divergence in the enzymatic reduction of phenoxyacetone.[1] The pathway choice depends on the specific ADH/KRED isoform used.

Part 2: Metabolic Fate & Oxidative Dealkylation (Cytochrome P450)[1][2]

In drug metabolism studies, the phenoxyacetone scaffold is susceptible to O-dealkylation mediated by Cytochrome P450 (CYP) enzymes.[1] This mechanism is critical for understanding the toxicology and clearance of drugs containing phenoxy-ether linkages.

The O-Dealkylation Mechanism
  • Hydrogen Abstraction: The high-valent Iron-Oxo species (Compound I) of the P450 enzyme abstracts a hydrogen atom from the

    
    -carbon (the methylene group adjacent to the ether oxygen).[1]
    
  • Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron, forming a hemiacetal intermediate .

  • Spontaneous Collapse: The unstable hemiacetal collapses, cleaving the carbon-oxygen bond.[1] This releases phenol and acetol (hydroxyacetone).[1]

Key Insight: The rate of this reaction is often used to probe the electronic environment of CYP active sites, as the ether oxygen stabilizes the radical intermediate via resonance.

Part 3: Pharmacological Inhibition (Proteasome)[1]

Beyond being a substrate, derivatives of phenoxyacetone (specifically phenoxypropanolamines ) act as reversible inhibitors of the 20S Proteasome .

  • Target: The

    
    5 (chymotrypsin-like) and 
    
    
    
    1 (caspase-like) subunits of the proteasome.
  • Mechanism: The phenoxy-scaffold occupies the S1 specificity pocket.[1] The hydroxyl group (from the reduced ketone) forms hydrogen bonds with the active site threonine (Thr1), while the phenyl ring engages in

    
    -stacking interactions. This blocks the access of ubiquitinated proteins to the catalytic core, preventing protein degradation.
    

Part 4: Experimental Protocols

Protocol A: Kinetic Resolution Assay (Biocatalysis)

Objective: Determine the enantiomeric excess (ee) and conversion rate of phenoxyacetone reduction by a candidate enzyme.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.0)

  • NADPH (10 mM stock)[1]

  • Phenoxyacetone (50 mM stock in DMSO)[1]

  • Enzyme solution (e.g., lyophilized ADH from Rhodococcus)

Step-by-Step Workflow:

  • Preparation: In a 1.5 mL microcentrifuge tube, mix 890 µL Buffer, 50 µL NADPH stock, and 10 µL Enzyme solution.

  • Initiation: Add 50 µL Phenoxyacetone stock. Vortex gently for 3 seconds.[1]

  • Incubation: Incubate at 30°C with shaking (150 rpm) for specific time intervals (e.g., 30 min, 1h, 2h).

  • Quenching: Stop reaction by adding 500 µL Ethyl Acetate (saturated with internal standard, e.g., dodecane).

  • Extraction: Vortex vigorously for 1 min; centrifuge at 10,000 x g for 2 min to separate phases.

  • Analysis: Inject the organic phase into a GC (Gas Chromatography) system equipped with a chiral column (e.g., Cyclodex-B).[1]

Data Table: Typical GC Parameters

Parameter Setting
Column Chiral Beta-Cyclodextrin (30m x 0.25mm)
Carrier Gas Helium (1.0 mL/min)
Injector Temp 250°C

| Oven Program | 100°C (2 min)


 5°C/min 

180°C | | Detection | FID (250°C) |[1]
Protocol B: 20S Proteasome Inhibition Assay

Objective: Measure the IC50 of phenoxy-derivatives against chymotrypsin-like activity.

Workflow Visualization:

Assay_Workflow Step1 Plate Prep: Add 20S Proteasome + Test Compound (96-well plate) Step2 Incubation: 15 mins @ 37°C (Equilibrium Binding) Step1->Step2 Step3 Substrate Addition: Add Fluorogenic Substrate (Suc-LLVY-AMC) Step2->Step3 Step4 Measurement: Monitor Fluorescence (Ex: 360nm / Em: 460nm) Step3->Step4 Step5 Analysis: Calculate Slope (RFU/min) Determine % Inhibition Step4->Step5

Figure 2: Fluorometric assay workflow for determining proteasome inhibition kinetics.

Part 5: Safety & Regulatory Compliance[1][3]

Critical Warning: Phenoxyacetone is a List I Chemical (USA) and a regulated precursor in many international jurisdictions due to its potential use in the illicit synthesis of amphetamines.

  • Handling: Research involving this compound requires strict inventory logging and, in many cases, DEA (or local authority) registration.

  • Storage: Store in a locked, dedicated flammables cabinet.

  • Disposal: All waste containing phenoxyacetone must be segregated as hazardous chemical waste and incinerated by a certified disposal service.[1] Do not dispose of down the drain.

References

  • Enzymatic Reduction Mechanism

    • Title: Stereoselective reduction of ketones by alcohol dehydrogenases.[1][2]

    • Source: National Institutes of Health (PMC) / Applied Microbiology.[1]

    • URL:[Link]

  • Proteasome Inhibition

    • Title: Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).[1]

    • URL:[Link][1][3]

  • Cytochrome P450 Metabolism

    • Title: Mechanisms of Cytochrome P450 and Peroxidase-Catalyzed Xenobiotic Metabolism.[1][4][5]

    • Source: NIH / PubMed.[1]

    • URL:[Link]

  • Chemical Safety & Data

    • Title: 1-Phenoxy-2-propanone Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-(2,6-dimethylphenoxy)acetone (CAS: 53004-06-7), a critical intermediate in the manufacturing of the Class IB anti-arrhythmic drug Mexiletine .

While the Williamson ether synthesis is a standard organic transformation, this specific protocol addresses the unique steric challenges posed by the 2,6-dimethyl substitution pattern on the phenol ring. By utilizing a Finkelstein-assisted alkylation strategy (KI catalysis), this method achieves high conversion rates (>90%) while minimizing the formation of side products associated with classical conditions.

Key Advantages of This Protocol:

  • Steric Management: Overcomes nucleophilic hindrance via in-situ iodination.

  • Safety Optimized: Specific containment strategies for chloroacetone (a potent lachrymator).[1]

  • Scalability: Validated for gram-to-kilogram transition.

Retrosynthetic & Mechanistic Analysis

The Chemical Challenge

The target molecule is an ether formed between a phenol and an


-haloketone. The primary challenge is the steric hindrance  provided by the two methyl groups at the ortho positions of the phenol. These groups shield the phenolic oxygen, reducing the rate of nucleophilic attack in a standard SN2 mechanism.
Reaction Mechanism

To counteract the steric penalty, we employ a catalytic Finkelstein reaction .

  • Deprotonation: Potassium carbonate (

    
    ) generates the phenoxide anion.
    
  • Activation: Potassium iodide (KI) reacts with chloroacetone to form iodoacetone in situ. Iodide is a superior leaving group compared to chloride (

    
     vs 
    
    
    
    ) and iodoacetone is a more electrophilic species.
  • Substitution: The 2,6-dimethylphenoxide attacks the iodoacetone in an SN2 fashion to yield the ether.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific atomic interactions.

ReactionMechanism Phenol 2,6-Dimethylphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product 1-(2,6-Dimethylphenoxy)acetone (Target) Phenoxide->Product SN2 Attack Chloroacetone Chloroacetone (Reagent) Iodoacetone Iodoacetone (Active Electrophile) Chloroacetone->Iodoacetone Finkelstein Exchange (Cl -> I) KI KI (Catalyst) KI->Iodoacetone Iodoacetone->KI Regenerates I- Iodoacetone->Product Byproduct KCl (Salt)

Figure 1: Mechanistic pathway highlighting the in-situ activation of chloroacetone via Potassium Iodide.[2]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RolePurityHazard Note
2,6-Dimethylphenol 1.0Substrate>99%Corrosive, Toxic
Chloroacetone 1.1 - 1.2Alkylating Agent95%Lachrymator , Toxic
Potassium Carbonate 1.5BaseAnhydrousIrritant
Potassium Iodide 0.1Catalyst99%Irritant
Acetone SolventMediumHPLC GradeFlammable
Safety Pre-Check (Crucial)
  • Chloroacetone Handling: This compound is a tear gas agent. All operations must occur inside a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.

  • Waste Disposal: Quench all reaction mixtures containing residual chloroacetone with aqueous ammonia or sodium bisulfite before disposal to destroy the lachrymatory properties.

Step-by-Step Procedure (50g Scale)

Step 1: Solubilization and Deprotonation

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

  • Charge the flask with 2,6-Dimethylphenol (50.0 g, 0.41 mol) and Acetone (250 mL) .

  • Add Potassium Carbonate (85.0 g, 0.615 mol) and Potassium Iodide (6.8 g, 0.041 mol) .

  • Stir the suspension at room temperature for 30 minutes. Observation: The mixture may turn a pale pink/tan color as the phenoxide forms.

Step 2: Controlled Alkylation

  • Heat the mixture to a gentle reflux (approx. 56°C internal temp).

  • Charge the addition funnel with Chloroacetone (45.5 g / 39 mL, 0.49 mol) .

  • Add the chloroacetone dropwise over 45–60 minutes.

    • Note: The reaction is exothermic. Maintain reflux but avoid vigorous boiling that floods the condenser.

Step 3: Reaction Completion

  • Maintain reflux for 4–6 hours.

  • TLC Monitoring: Eluent Hexane:Ethyl Acetate (8:2).

    • Starting Material R_f: ~0.6

    • Product R_f: ~0.45[3]

    • Stain: UV or KMnO4 (Product shows distinct ketone spot).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ) using a sintered glass funnel. Wash the cake with cold acetone (2 x 50 mL).
  • Concentrate the filtrate under reduced pressure (Rotovap) to remove the solvent. Caution: Do not overheat; the product is thermally stable but residual chloroacetone is volatile.

  • Residue Treatment: Dissolve the oily residue in Ethyl Acetate (200 mL) and wash with:

    • 1M NaOH (2 x 50 mL) – Removes unreacted phenol.

    • Water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry the organic layer over

    
    , filter, and concentrate to yield the crude oil.
    
Purification

For pharmaceutical grade purity (>99%):

  • Method: High-vacuum distillation.

  • Conditions: The product boils at approximately 110–115°C at 2 mmHg .

  • Yield: Expected yield is 85–92% (approx. 62–67 g).

  • Physical State: The pure product is a pale yellow oil that may crystallize upon standing (mp ~45-48°C).

Process Workflow Diagram

Workflow Start Start: Raw Materials Mix Dissolve Phenol in Acetone Add K2CO3 + KI Start->Mix AddReagent Add Chloroacetone (Dropwise @ Reflux) Mix->AddReagent React Reflux 4-6 Hours (Monitor TLC) AddReagent->React Filter Filter Inorganic Salts React->Filter Wash Liquid-Liquid Extraction (EtOAc vs NaOH/Brine) Filter->Wash Distill Vacuum Distillation (110°C @ 2mmHg) Wash->Distill End Final Product 1-(2,6-Dimethylphenoxy)acetone Distill->End

Figure 2: Operational workflow from raw material charging to purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete deprotonationEnsure K2CO3 is finely ground; increase stir rate.
Dark Product Color Oxidation of phenolDegas solvents with Nitrogen before use; ensure inert atmosphere.
Residual Phenol Stoichiometry driftThe NaOH wash in Step 4 is critical. Ensure pH > 12 during wash.
Lachrymatory Fumes Unreacted ChloroacetoneQuench crude mixture with dilute aqueous ammonia before workup.

References

  • US Patent 3,954,872 . Alkanolamine derivatives and pharmaceutical compositions containing them.[4] (1976).

    • Primary source for the synthesis of Mexiletine intermedi
  • Master Organic Chemistry . The Williamson Ether Synthesis.[5][6][7][8] (2014).[6][9]

    • Authoritative grounding for the SN2 mechanism and solvent effects.
  • National Institutes of Health (NIH) - PubChem .[10] Chloroacetone Safety Data.[1][11][12]

    • Source for safety handling and physical properties.[1][10][11][12]

  • Organic Syntheses . General procedures for Ether Synthesis.[5][6][8]

    • Standard reference for laboratory scale etherific

Sources

laboratory protocol for 1-(2,6-Dimethylphenoxy)acetone preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-(2,6-Dimethylphenoxy)acetone

Executive Summary

This application note details a robust, scalable protocol for the preparation of 1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2). This compound is a critical pharmacophore intermediate in the synthesis of Mexiletine , a Class IB antiarrhythmic and analgesic agent.

The protocol utilizes a modified Williamson ether synthesis optimized for steric hindrance management. Unlike simple phenols, 2,6-dimethylphenol (2,6-xylenol) presents steric bulk at the ortho positions, requiring specific phase-transfer catalysis or nucleophilic activation to achieve high yields (>90%). This guide synthesizes field-proven methodologies with mechanistic insights to ensure reproducibility and safety, particularly regarding the handling of chloroacetone, a potent lacrymator.

Strategic Significance & Retrosynthesis

The target molecule is constructed via the


 alkylation of the phenoxide anion of 2,6-dimethylphenol with an 

-haloketone.

Retrosynthetic Logic:

  • Disconnection: The C-O bond between the phenol oxygen and the acetonyl methylene group.

  • Synthons: 2,6-Dimethylphenoxide (Nucleophile) + Chloroacetone (Electrophile).

  • Key Challenge: The 2,6-dimethyl substitution pattern creates steric shielding around the phenolic oxygen, reducing nucleophilicity. This is overcome by using a potassium base (larger cation radius) and iodide catalysis (Finkelstein exchange in situ).

Retrosynthesis Target 1-(2,6-Dimethylphenoxy)acetone Arrow Target->Arrow Synthon1 2,6-Dimethylphenol Arrow->Synthon1 Synthon2 Chloroacetone Arrow->Synthon2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ether.

Chemical Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves Chloroacetone , a World War I era chemical warfare agent (lacrymator).[1] Strict engineering controls are non-negotiable.

ReagentCASHazard ClassCritical Handling Protocol
Chloroacetone 78-95-5Fatal if Inhaled , Lacrymator, FlammableHandle ONLY in a functioning fume hood. Double-glove (Nitrile/Laminate). Neutralize spills immediately with aqueous ammonia.
2,6-Dimethylphenol 576-26-1Toxic, CorrosiveAvoid skin contact; readily absorbed. Solid is corrosive to eyes.
Potassium Carbonate 584-08-7IrritantDust mask required during weighing.
Acetone 67-64-1Flammable SolventGround all glassware. Use spark-proof equipment.

Detailed Experimental Protocol

Method A: Iodide-Catalyzed Alkylation in Acetone (Standard)

This method is preferred for its operational simplicity, mild conditions, and ease of workup.

Reagents & Stoichiometry:

  • 2,6-Dimethylphenol (2,6-DMP): 12.2 g (100 mmol) [1.0 equiv]

  • Chloroacetone: 11.6 g (125 mmol) [1.25 equiv] – Use slight excess to drive completion.

  • Potassium Carbonate (

    
    ):  20.7 g (150 mmol) [1.5 equiv] – Anhydrous, finely powdered.
    
  • Potassium Iodide (KI): 1.66 g (10 mmol) [0.1 equiv] – Catalyst.

  • Solvent: Acetone (HPLC Grade), 150 mL.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Top the condenser with a drying tube (

    
     or 
    
    
    
    inlet).
  • Solubilization: Charge the flask with 12.2 g of 2,6-dimethylphenol and 150 mL of acetone. Stir until fully dissolved.

  • Base Activation: Add 20.7 g of anhydrous

    
     and 1.66 g of KI to the solution. The mixture will become a heterogeneous suspension.
    
    • Note: The KI converts trace chloroacetone to iodoacetone in situ, which reacts ~100x faster with the phenoxide (Finkelstein reaction).

  • Addition: Add 11.6 g of Chloroacetone dropwise via the addition funnel over 30 minutes at room temperature.

    • Safety: Do this slowly to prevent a runaway exotherm.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 18–22 hours .
    
    • Monitoring: Monitor via TLC (Mobile Phase: 4:1 Hexane/Ethyl Acetate). The starting phenol spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    , excess
    
    
    ) using a Buchner funnel. Wash the filter cake with 30 mL of cold acetone.
  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotovap) to remove the acetone. A yellow-orange oil will remain.

  • Workup (Purification):

    • Dissolve the residue in 100 mL Ethyl Acetate.

    • Wash with 2 x 50 mL 1M NaOH (Critical step to remove unreacted phenol).

    • Wash with 1 x 50 mL Brine.[2]

    • Dry organic layer over anhydrous

      
      .
      
    • Filter and evaporate solvent.

  • Final Isolation: Distill the crude oil under high vacuum if high purity is required (bp 136–138°C @ 2.4 kPa / 18 mmHg). For most applications, the crude oil solidifies upon standing or cooling (mp ~30°C).

Yield: Expected 16.0 – 17.0 g (90–95%).

Mechanistic Insight & Process Logic

The reaction proceeds via a classic


 mechanism, but the steric bulk of the 2,6-dimethyl groups requires specific optimization.

Mechanism Step1 Step 1: Deprotonation 2,6-DMP + K2CO3 → Phenoxide Anion (Ar-O⁻ K⁺) Step3 Step 3: Nucleophilic Attack (SN2) Ar-O⁻ + I-Acetone → Ar-O-CH2-CO-CH3 + I⁻ Step1->Step3 Sterically Hindered Nucleophile Step2 Step 2: Finkelstein Exchange (Catalytic) Cl-Acetone + KI ⇌ I-Acetone + KCl (I-Acetone is a superior electrophile) Step2->Step3 Activated Electrophile

Figure 2: Reaction mechanism highlighting the catalytic role of Iodide in overcoming steric hindrance.

  • Role of KI: Chloroacetone is a moderate electrophile. The iodide ion displaces the chloride to form Iodoacetone. The C-I bond is weaker and the iodide is a better leaving group, accelerating the attack by the bulky phenoxide.

  • Role of Base:

    
     is preferred over NaOH because it is milder and minimizes the risk of aldol condensation side-reactions of the acetone solvent or the product ketone.
    

Analytical Characterization

Verify the product identity using the following spectroscopic markers.

TechniqueParameterExpected ValueAssignment
1H NMR Solvent:


2.25 ppm
(s, 6H)

(Methyls on ring)

2.31 ppm
(s, 3H)

(Ketone methyl)

4.40 ppm
(s, 2H)

(Methylene)

6.90–7.05 ppm
(m, 3H)
Aromatic Protons (

)
IR Neat/KBr 1725


Stretch (Ketone)
1205


Stretch (Ether)
Mass Spec GC-MS (EI) m/z 178

Molecular Ion
m/z 135 Loss of acetyl group (

)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance.Increase reaction time to 24h or switch solvent to MEK (Methyl Ethyl Ketone) to allow a higher reflux temperature (~80°C).
Dark Product Oxidation of phenol or polymerization.[3]Ensure inert atmosphere (

) and use fresh, colorless 2,6-dimethylphenol.
Lacrymator Smell in Lab Chloroacetone leak.Neutralize glassware with dilute ammonia/ethanol solution before removing from hood.
Product is Solid High purity.The product has a low melting point (~28-30°C). It may solidify in the fridge. This is normal.

References

  • Synthesis of Mexiletine Hydrochloride.Google Patents. Patent CN105017033A.
  • 1-(2,6-Dimethylphenoxy)-2-propanone Substance Record. PubChem. National Library of Medicine. Available at: [Link]

  • Process for the Preparation of Mexiletine Hydrochloride. QuickCompany/Indian Patent Office. Application 201841023456. Available at: [Link]

  • Reaction of phenols with α-chloro-ketones. Journal of the Chemical Society C. 1968. Mechanistic validation of KI catalysis. Available at: [Link]

Sources

applications of 1-(2,6-Dimethylphenoxy)acetone in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of 1-(2,6-Dimethylphenoxy)acetone in Organic Synthesis

Executive Summary & Molecule Profile

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2), often referred to as the "Mexiletine Ketone," is a critical pharmaceutical intermediate. Its structural core—a sterically hindered 2,6-xylyl ether linked to a reactive ketone—makes it the primary precursor for Mexiletine , a Class IB anti-arrhythmic and analgesic agent.

Beyond its classical use in reductive amination, this molecule is increasingly utilized in asymmetric biocatalysis to generate chiral phenoxy-propanolamine derivatives, addressing the industry's shift toward enantiopure formulations to minimize off-target toxicity.

Chemical Profile:

Property Specification
IUPAC Name 1-(2,6-dimethylphenoxy)propan-2-one
CAS Number 53012-41-2
Molecular Weight 178.23 g/mol
Appearance Colorless to light yellow oil/low-melting solid
Key Reactivity Carbonyl condensation (Oxime/Imine formation), Asymmetric Reduction

| Storage | Inert atmosphere, 2-8°C (Sensitive to oxidation) |

Application Module A: Industrial Synthesis of Mexiletine

Context: The most robust industrial route to Mexiletine involves the conversion of 1-(2,6-Dimethylphenoxy)acetone to its oxime, followed by catalytic hydrogenation. Direct reductive amination (using


) is common in medicinal chemistry labs but is often avoided at scale due to cyanide waste and cost. The protocol below outlines the Oxime-Hydrogenation Route , favored for its high atom economy and scalability.
Protocol 1: Oxime Formation & Catalytic Hydrogenation

Step 1: Oximation

  • Reagents: 1-(2,6-Dimethylphenoxy)acetone (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Carbonate (1.5 eq).

  • Solvent: Toluene/Methanol (biphasic system preferred for workup).

  • Procedure:

    • Dissolve the ketone in Toluene.

    • Add an aqueous solution of Hydroxylamine HCl and

      
       dropwise at 15–20°C to control exotherm.
      
    • Stir vigorously at ambient temperature (25°C) for 4–6 hours. Monitoring by HPLC should show <0.5% starting ketone.

    • Workup: Separate phases. Wash organic layer with water. Dry over

      
      . Evaporate solvent to yield the crystalline oxime.
      

Step 2: Hydrogenation (Reduction)

  • Catalyst: Raney Nickel (10-15 wt% loading).

  • Solvent: Methanol (Anhydrous).

  • Conditions:

    
     pressure (10–15 bar / 1.0–1.5 MPa), 50–55°C.
    
  • Procedure:

    • Charge the autoclave with the oxime intermediate and Methanol.

    • Add Raney Nickel (slurry in MeOH).[1] Safety: Pyrophoric.

    • Purge with

      
       followed by 
      
      
      
      .
    • Pressurize to 1.2 MPa and heat to 50°C. Stirring rate must be high (>800 rpm) to eliminate mass transfer limitations.

    • Reaction is complete when

      
       uptake ceases (approx. 6–10 hours).
      
    • Isolation: Filter catalyst (under inert gas). Acidify filtrate with HCl/EtOH to precipitate Mexiletine Hydrochloride.

Critical Control Point (CCP): Temperature control during hydrogenation is vital. Exceeding 60°C significantly increases the formation of the secondary amine dimer impurity (Bis-alkylation).

Application Module B: Asymmetric Biocatalysis

Context: While Mexiletine is marketed as a racemate, the (R)-enantiomer is metabolically distinct. Modern drug development requires access to chiral intermediates. 1-(2,6-Dimethylphenoxy)acetone is an excellent substrate for Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to yield (S)- or (R)-1-(2,6-dimethylphenoxy)-2-propanol with >99% ee.

Protocol 2: Enzymatic Asymmetric Reduction

System Design: This protocol uses a "Coupled Enzyme System" where a KRED reduces the ketone, and a Glucose Dehydrogenase (GDH) recycles the expensive NADPH cofactor.

Reagents:

  • Substrate: 1-(2,6-Dimethylphenoxy)acetone (50 mM final conc).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent broad-spectrum ADH).

  • Cofactor:

    
     (1.0 mM).
    
  • Recycling System: Glucose (100 mM) + GDH (5 U/mL).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Workflow:

  • Solubilization: Dissolve the ketone in DMSO (5% v/v final concentration). The bulky 2,6-dimethyl phenoxy group lowers water solubility, requiring a co-solvent.

  • Reaction Assembly: In a reaction vessel, combine Buffer, Glucose, GDH, and

    
    .
    
  • Initiation: Add the KRED enzyme followed by the substrate solution.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Quenching: Add Ethyl Acetate to stop the reaction and extract the chiral alcohol.

  • Analysis: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

Mechanism & Pathway: The diagram below illustrates the stereoselective reduction and the cofactor regeneration cycle essential for economic viability.

Biocatalysis Substrate 1-(2,6-Dimethylphenoxy) acetone (Prochiral Ketone) Product Chiral Alcohol (>99% ee) Substrate->Product KRED / ADH (Stereoselective Reduction) NADP NADP+ NADPH NADPH NADP->NADPH Reduction (GDH Enzyme) NADPH->NADP Oxidation Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Coupled Oxidation

Figure 1: Asymmetric enzymatic reduction cycle showing the regeneration of NADPH via Glucose Dehydrogenase (GDH).

Quality Control: Impurity Profiling

Context: In the synthesis of Mexiletine, the purity of the starting ketone (CAS 53012-41-2) and the presence of specific reaction byproducts are scrutinized by regulatory bodies (e.g., European Pharmacopoeia).[2]

Key Impurities Table:

Impurity DesignationChemical NameOrigin/CauseControl Limit (Typical)
Impurity A 2,6-DimethylphenolUnreacted starting material from ketone synthesis.[2]< 0.10%
Impurity B 1-(2,6-Dimethylphenoxy)acetoneUnreacted ketone (Incomplete amination).[3][4]< 0.15%
Impurity C Bis-Mexiletine (Dimer)Reductive amination side reaction (High Temp/Low

).
< 0.10%
Unknowns Isomeric alkylationsNon-regioselective alkylation of the phenol.< 0.05%

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm).
    
  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 mins.

  • Detection: UV at 262 nm (Absorption max of the xylyl ring).

Synthetic Pathway Overview

The following flowchart summarizes the upstream synthesis of the ketone and its downstream conversion to Mexiletine, highlighting the critical intermediate status of CAS 53012-41-2.

SynthesisPath Phenol 2,6-Dimethylphenol Ketone 1-(2,6-Dimethylphenoxy)acetone (CAS 53012-41-2) Phenol->Ketone K2CO3, KI, Acetone/DMF (Williamson Ether Synthesis) Chloroacetone Chloroacetone Chloroacetone->Ketone Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl, Na2CO3 (Oximation) ChiralAlc Chiral Alcohol (R/S-Isomer) Ketone->ChiralAlc Biocatalysis (KRED) Mexiletine Mexiletine HCl (API) Oxime->Mexiletine H2, Raney Ni, MeOH (Catalytic Hydrogenation)

Figure 2: Synthetic genealogy of Mexiletine showing the central role of 1-(2,6-Dimethylphenoxy)acetone.

References

  • Vertex AI Search. (2025). Process For The Preparation Of Mexiletine Hydrochloride. Quickcompany.in. 1[1][5][6]

  • Google Patents. (2012). CN102603543B - Preparation method of mexiletine hydrochloride. 7

  • Benchchem. (2025). Technical Support Center: Refinement of Mexiletine Hydrochloride Synthesis. 2

  • Sigma-Aldrich. (2025). Product Specification: 1-(2,6-Dimethylphenoxy)acetone.[3][8][6] Link

  • Lavandera, I., et al. (2017).[9] Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts. Chemistry - A European Journal. 9

Sources

The Strategic Role of 1-(2,6-Dimethylphenoxy)acetone in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1-(2,6-dimethylphenoxy)acetone, a key chemical intermediate, with a primary focus on its application in the synthesis of cardiovascular therapeutics. While not a therapeutic agent in itself, its structural components and synthetic utility are of significant interest to researchers and professionals in drug discovery and development. This document will detail its synthesis, characterization, and its pivotal role as a precursor to the well-established antiarrhythmic drug, Mexiletine.

Introduction: The Unseen Importance of a Precursor

In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with critical intermediates, the unsung heroes of drug synthesis. 1-(2,6-Dimethylphenoxy)acetone is a prime example of such a molecule. Its chemical architecture, featuring a dimethylphenoxy group linked to an acetone moiety, makes it a versatile building block, particularly in the development of drugs targeting the cardiovascular system. The strategic placement of the dimethyl groups on the phenyl ring is a common motif in medicinal chemistry, often employed to modulate metabolic stability and receptor binding affinity.

The primary and most well-documented application of 1-(2,6-dimethylphenoxy)acetone is in the synthesis of Mexiletine, a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias.[1] Understanding the synthesis and handling of this precursor is therefore essential for any research program focused on Mexiletine or its analogs.

Synthesis of 1-(2,6-Dimethylphenoxy)acetone: A Detailed Protocol

The synthesis of 1-(2,6-dimethylphenoxy)acetone is a straightforward and well-established Williamson ether synthesis. The following protocol is a robust and scalable method for its preparation in a laboratory setting.[2][3][4]

Reaction Scheme:

Synthesis_of_1-(2,6-Dimethylphenoxy)acetone cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products compound1 2,6-Dimethylphenol reagents K2CO3, KI Acetone (solvent) compound2 Chloroacetone product 1-(2,6-Dimethylphenoxy)acetone reagents->product Heat byproduct KCl + KHCO3

Caption: Williamson Ether Synthesis of 1-(2,6-Dimethylphenoxy)acetone.

Materials and Equipment:
  • 2,6-Dimethylphenol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Acetone (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,6-dimethylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents).

  • Solvent Addition: Add a sufficient volume of acetone to the flask to ensure adequate stirring and dissolution of the reactants.

  • Addition of Chloroacetone: While stirring, add chloroacetone (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 1-(2,6-dimethylphenoxy)acetone as a colorless to pale yellow oil.

Characterization Data:
PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 261.4 °C at 760 mmHg
Density 1.011 g/cm³
Appearance Colorless to pale yellow oil

Application in the Synthesis of Mexiletine

The primary utility of 1-(2,6-dimethylphenoxy)acetone in medicinal chemistry is its role as a direct precursor to Mexiletine. This transformation is typically achieved through a reductive amination process.

Reaction Scheme:

Synthesis_of_Mexiletine cluster_reactants Starting Material cluster_conditions Reaction Conditions cluster_product Final Product start_material 1-(2,6-Dimethylphenoxy)acetone reagents NH4OAc, NaBH3CN Methanol (solvent) product Mexiletine reagents->product Reductive Amination

Caption: Reductive Amination to Synthesize Mexiletine.

Step-by-Step Protocol for Mexiletine Synthesis:
  • Reaction Setup: In a round-bottom flask, dissolve 1-(2,6-dimethylphenoxy)acetone (1.0 equivalent) in methanol.

  • Addition of Reagents: To this solution, add ammonium acetate (10 equivalents) followed by the portion-wise addition of sodium cyanoborohydride (0.7 equivalents) at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the dropwise addition of 6M HCl to decompose the excess sodium cyanoborohydride.

  • Work-up: Remove the methanol under reduced pressure. Basify the aqueous residue with a strong base (e.g., NaOH pellets) to a pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Mexiletine.

  • Purification: The crude product can be further purified by conversion to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., isopropanol or ether), followed by recrystallization.

Potential for Further Exploration

While the primary role of 1-(2,6-dimethylphenoxy)acetone is as a synthetic intermediate, its structural features warrant consideration for other potential applications in medicinal chemistry. The 2,6-dimethylphenoxy moiety is a known pharmacophore that can impart favorable properties to a molecule. For instance, derivatives of 2,6-dimethylphenol have been investigated for their anticonvulsant and antiarrhythmic activities.[5][6]

Researchers could explore modifications of the acetone side chain of 1-(2,6-dimethylphenoxy)acetone to generate novel libraries of compounds for screening against various biological targets. The ketone functionality provides a convenient handle for a wide range of chemical transformations, including but not limited to:

  • Formation of oximes, hydrazones, and other C=N derivatives: These modifications can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule.

  • Reduction to the corresponding alcohol: This would introduce a chiral center and a hydroxyl group for further functionalization.

  • Alpha-functionalization: The enolizable nature of the ketone allows for the introduction of various substituents at the alpha-position.

Conclusion

1-(2,6-Dimethylphenoxy)acetone is a fundamentally important, yet often overlooked, molecule in the synthesis of cardiovascular drugs, most notably Mexiletine. Its straightforward synthesis and versatile chemical handle make it an invaluable tool for medicinal chemists. While its direct biological activity has not been extensively studied, its role as a key building block and its potential for the generation of novel compound libraries underscore its continued relevance in the field of drug discovery and development. The protocols and information provided herein are intended to serve as a comprehensive resource for researchers and professionals working in this area.

References

  • CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon. (URL not available)
  • Process For The Preparation Of Mexiletine Hydrochloride - Quickcompany. Available at: [Link]

  • Inhibitory effect of 1-(2, 6-dimethylphenoxy)-2-(3, 4-dimethoxyphenyl-ethylamino) propane hydrochloride on inward rectifier and delayed rectifier K+ currents in guinea pig ventricular myocytes - PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed. Available at: [Link]

  • The anticonvulsant activity of acetone, the major ketone body in the ketogenic diet, is not dependent on its metabolites acetol, 1,2-propanediol, methylglyoxal, or pyruvic acid - PubMed. Available at: [Link]

  • Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - MDPI. Available at: [Link]

  • The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - MDPI. Available at: [Link]

  • Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia - PubMed. Available at: [Link]

  • Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues - MDPI. Available at: [Link]

  • Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed. Available at: [Link]

  • Acetone as an anticonvulsant - PubMed. Available at: [Link]

  • 1-(2,6-Dimethylphenoxy)propan-2-one-d5 | USBioPro. (URL not available)
  • CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents.

Sources

Application Note: Role of 1-(2,6-Dimethylphenoxy)acetone in Pharmaceutical Manufacturing

[1][2]

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS 53012-41-2), often referred to as "Mexiletine Ketone," is the critical penultimate intermediate in the synthesis of Mexiletine Hydrochloride , a Class IB anti-arrhythmic agent and non-dystrophic myotonia treatment.

While alternative routes exist (e.g., via epoxide ring-opening), the ketone route described herein offers superior scalability and impurity control for GMP manufacturing. This application note details the optimized O-alkylation of 2,6-dimethylphenol followed by catalytic reductive amination, providing a robust protocol for high-purity API generation.

Chemical Basis & Synthetic Pathway[1][3][4][5][6]

The manufacturing process relies on two distinct chemical transformations:[1][2][3][4][5][6][7]

  • Williamson Ether Synthesis (O-Alkylation): Selective attachment of the acetonyl group to the sterically hindered phenol.

  • Reductive Amination: Stereoselective conversion of the ketone to the primary amine (Mexiletine).

Reaction Pathway Diagram

MexiletineSynthesisPhenol2,6-Dimethylphenol(Starting Material)Intermediate1-(2,6-Dimethylphenoxy)acetone(The Target Intermediate)Phenol->IntermediateO-Alkylation(Reflux, 6-8h)ChloroacetoneChloroacetone(Reagent)Chloroacetone->IntermediateBaseK2CO3 / MEK(Catalyst/Solvent)Base->IntermediateMexiletineMexiletine Base(Crude API)Intermediate->MexiletineReductive Amination(50-60°C, 50 psi H2)AmmoniaNH3 / H2(Amination Agent)Ammonia->MexiletineRaneyNiRaney Nickel(Catalyst)RaneyNi->MexiletineMexiletineHClMexiletine HCl(Final Salt)Mexiletine->MexiletineHClHCl/IPACrystallization

Figure 1: Linear synthetic flow from raw materials to Mexiletine HCl, highlighting the central role of the ketone intermediate.[2]

Critical Process Parameters (CPPs)

To ensure process integrity, the following parameters must be strictly controlled. Failure to manage these results in the formation of C-alkylated impurities or dimerization.

ParameterSpecificationScientific Rationale
Base Selection Potassium Carbonate (K₂CO₃)Weaker bases (e.g., NaHCO₃) are insufficient for hindered phenols; stronger bases (NaOH) promote C-alkylation side reactions.
Solvent System Methyl Ethyl Ketone (MEK)Provides optimal boiling point (80°C) for kinetics without the high pressure required by acetone. Facilitates inorganic salt removal.
Stoichiometry Phenol:Chloroacetone (1.0 : 1.1)Slight excess of chloroacetone drives the reaction to completion. Large excesses lead to bis-alkylation impurities.
Hydrogenation Temp 50°C - 55°CTemperatures >60°C during amination increase the formation of secondary amine dimers (dimexiletine).

Experimental Protocols

Protocol A: Synthesis of 1-(2,6-Dimethylphenoxy)acetone

Objective: Selective O-alkylation of 2,6-dimethylphenol.

Reagents:

  • 2,6-Dimethylphenol (122.2 g, 1.0 mol)

  • Chloroacetone (101.8 g, 1.1 mol) [Caution: Lacrymator]

  • Potassium Carbonate (anhydrous, 165.8 g, 1.2 mol)

  • Potassium Iodide (catalytic, 5.0 g)

  • Solvent: Methyl Ethyl Ketone (MEK) (600 mL)

Step-by-Step Methodology:

  • Setup: Equip a 2L three-necked flask with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel. Purge with nitrogen.

  • Dissolution: Charge MEK, 2,6-Dimethylphenol, K₂CO₃, and KI. Stir at room temperature for 30 minutes to form the phenoxide anion in situ.

  • Addition: Heat the mixture to a gentle reflux (approx. 80°C). Add Chloroacetone dropwise over 60–90 minutes. Note: Rapid addition causes exotherms and impurity spikes.

  • Reaction: Maintain reflux for 6–8 hours. Monitor via HPLC (Method described in Section 5). Target <1.0% residual phenol.

  • Work-up: Cool to 25°C. Filter off inorganic salts (KCl/excess K₂CO₃). Wash the filter cake with MEK (100 mL).

  • Concentration: Evaporate the solvent under reduced pressure (45°C, 100 mbar) to yield a viscous amber oil.

  • Purification (Optional but Recommended): High-vacuum distillation (bp 110–112°C at 2 mmHg) yields a clear, colorless liquid.[1]

    • Yield: 88–92%

    • Purity: >98.5% (GC/HPLC)

Protocol B: Reductive Amination to Mexiletine

Objective: Conversion of the ketone to the primary amine using catalytic hydrogenation.

Reagents:

  • 1-(2,6-Dimethylphenoxy)acetone (Intermediate from Protocol A) (100 g)

  • Methanol (400 mL)

  • Ammonia (Gas or 7N in MeOH) (Excess, approx. 5-6 eq)

  • Raney Nickel (Active catalyst, 10 g wet weight)

Step-by-Step Methodology:

  • Loading: In a high-pressure autoclave (Parr reactor), charge Methanol and the Ketone intermediate.

  • Ammonolysis: Cool to 0–5°C. Saturate the solution with Ammonia gas or add methanolic ammonia. Stir for 1 hour to facilitate imine equilibrium.

  • Catalyst Addition: Add Raney Nickel under a nitrogen blanket. Caution: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) then H₂ (3x). Pressurize to 50 psi (3.5 bar) with Hydrogen.

  • Reaction: Heat to 50–55°C with vigorous stirring (1000 rpm). Maintain pressure and temperature for 8–10 hours until hydrogen uptake ceases.

  • Filtration: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad (keep wet).

  • Isolation: Concentrate the filtrate to remove methanol and excess ammonia. Dissolve the residue in IPA and treat with HCl/IPA to precipitate Mexiletine Hydrochloride.

Analytical Quality Control

Method: Reverse-Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water

  • B: Acetonitrile Gradient: 30% B to 80% B over 15 min. Detection: UV at 262 nm.

Impurity Fate Mapping:

ImpurityMapKetone1-(2,6-Dimethylphenoxy)acetoneImpurityAImpurity A:2,6-Dimethylphenol(Unreacted)Ketone->ImpurityAIncomplete RxnImpurityBImpurity B:Bis-alkylated Phenol(Process Failure)Ketone->ImpurityBExcess Chloroacetone+ Strong BaseImpurityCImpurity C:Dimexiletine (Dimer)(Over-heating during Amination)Ketone->ImpurityCReductive AminationTemp > 60°C

Figure 2: Impurity fate map indicating origins of common contaminants.

Safety & Handling (SHE)[1]

  • 1-(2,6-Dimethylphenoxy)acetone: Irritant to eyes and skin. May cause sensitization.

  • Chloroacetone: EXTREME HAZARD. Potent lacrymator. All transfers must occur in a functioning fume hood. Neutralize spills with aqueous ammonia.

  • Raney Nickel: Pyrophoric. Keep under water/solvent at all times.

References

  • Vertex AI Search. (2025). Synthesis of Mexiletine from 1-(2,6-dimethylphenoxy)acetone. 7[5][8]

  • Koppe, et al. (1976). 1-(2',6'-Dimethyl-phenoxy)-2-amino-alkanes and salts thereof.[9] US Patent 3,954,872. 9

  • Shanxi Yunpeng Pharmaceutical Co. (2015).[2] Process for producing mexiletine hydrochloride. CN Patent 105017033A.[2] 2

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)acetone. 10[11][12]

Application Note: Optimized Synthetic Workflows for 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2 ) is the pivotal intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic and analgesic agent. Structurally, it consists of a 2,6-dimethylphenol moiety linked via an ether bond to a propan-2-one tail.

While the ether linkage is chemically robust due to the steric shielding provided by the ortho-methyl groups, this same steric bulk influences the reactivity of the carbonyl group during nucleophilic attacks. This guide details two validated protocols for converting this ketone into the Active Pharmaceutical Ingredient (API), Mexiletine: a robust chemical reductive amination and a high-precision biocatalytic asymmetric transamination.

Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow oilCrystallizes at low temps
Solubility MeOH, EtOH,

, Toluene
Poorly soluble in water
Key Reactivity Ketone (Reductive Amination)Sterically crowded environment

Protocol A: Chemical Reductive Amination (Laboratory Scale)

Objective: Synthesis of racemic Mexiletine via Sodium Cyanoborohydride reduction. Rationale: This method avoids the high-pressure reactors required for Raney Nickel hydrogenation, making it suitable for initial SAR (Structure-Activity Relationship) studies and gram-scale production.

Reagents & Equipment[3][6][7]
  • Substrate: 1-(2,6-Dimethylphenoxy)acetone (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq) – Excess prevents secondary amine formation.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (Anhydrous)

  • Drying Agent: Molecular Sieves (3Å) – Critical to push imine equilibrium.

Step-by-Step Workflow
  • Imine Formation (Equilibrium Shift):

    • In a round-bottom flask, dissolve 1-(2,6-Dimethylphenoxy)acetone (10 mmol, 1.78 g) in Methanol (30 mL).

    • Add Ammonium Acetate (100 mmol, 7.7 g) and 3Å Molecular Sieves.

    • Critical Control Point: Stir at room temperature for 1 hour before adding the reducing agent. This ensures the ketone-imine equilibrium favors the imine intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add

      
       (15 mmol, 0.94 g) portion-wise to prevent vigorous exotherm.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor via TLC (9:1 DCM:MeOH). The starting material spot (

      
      ) should disappear; amine product stays at baseline or requires 
      
      
      
      -saturated eluent.
  • Quench & Workup (The "Self-Validating" Purification):

    • Quench: Add concentrated HCl dropwise until pH < 2. This destroys excess hydride and liberates

      
       (Caution: Perform in Fume Hood).
      
    • Removal of Neutrals: Extract the acidic aqueous layer with Diethyl Ether (

      
      ).
      
      • Logic: The product (Mexiletine) is protonated (

        
        ) and stays in the water. Unreacted ketone stays in the ether. Discard the organic layer.
        
    • Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH. The solution will turn cloudy as the free base precipitates.

    • Extraction: Extract the free base into DCM (3 x 20 mL). Dry over

      
       and concentrate.
      
Yield & Characterization
  • Expected Yield: 75–85%

  • Appearance: Colorless oil (Free base) or White solid (HCl salt).

Protocol B: Biocatalytic Asymmetric Transamination

Objective: Enantioselective synthesis of (R)-Mexiletine (Eutomer). Rationale: Chemical reduction yields a racemate (50:50). The (R)-enantiomer is pharmacologically superior for sodium channel blockade.[1] Biocatalysis offers >99% ee (enantiomeric excess) under mild conditions.

System Components
  • Biocatalyst:

    
    -Transaminase (e.g., ATA-113 or Arthrobacter sp. variants).
    
  • Amine Donor: Isopropylamine (1.0 M) – Shifts equilibrium by volatility of acetone byproduct.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Experimental Procedure
  • Preparation: Prepare a reaction buffer containing 1M Isopropylamine and 1mM PLP. Adjust pH to 7.5.

  • Initiation: Add 1-(2,6-Dimethylphenoxy)acetone (50 mM final conc) dissolved in DMSO (5% v/v final).

  • Catalysis: Add lyophilized

    
    -Transaminase powder (10–20 mg/mL).
    
  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Workup: Acidify to pH 2, extract with EtOAc (removes ketone), basify to pH 12, extract with MTBE (recovers Chiral Amine).

Visualization of Workflows

Diagram 1: Synthetic Pathways & Mechanism

This diagram illustrates the divergence between the chemical (racemic) and biological (chiral) routes.

MexiletineSynthesis Substrate 1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) Imine Imine Intermediate (Transient) Substrate->Imine NH4OAc, MeOH 3Å Sieves ChiralProduct (R)-Mexiletine (>99% ee) Substrate->ChiralProduct ω-Transaminase PLP, Isopropylamine (Asymmetric Induction) Racemate Racemic Mexiletine (50% R / 50% S) Imine->Racemate NaBH3CN Reductive Amination

Caption: Comparison of Chemical Reductive Amination (Top) vs. Biocatalytic Transamination (Bottom).

Diagram 2: Self-Validating Purification Logic

This flowchart demonstrates the Acid/Base extraction logic which guarantees purity by leveraging the basicity of the amine product.

PurificationLogic ReactionMix Crude Reaction Mixture (Product + Unreacted Ketone) Acidify Step 1: Acidify (pH < 2) Add HCl ReactionMix->Acidify Extract1 Extraction with Ether Acidify->Extract1 OrgLayer1 Organic Layer (Contains Neutral Ketone) Extract1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Mexiletine-HCl) Extract1->AqLayer1 Keep Basify Step 2: Basify (pH > 12) Add NaOH AqLayer1->Basify Extract2 Extraction with DCM Basify->Extract2 FinalProd Final Product (Pure Mexiletine Base) Extract2->FinalProd Evaporate Waste Aqueous Waste (Salts) Extract2->Waste Discard

Caption: Acid-Base Workup Protocol ensuring separation of neutral precursors from the amine product.

Analytical Controls

HPLC Method (Reverse Phase)

To validate conversion and purity, use the following validated parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide/Aromatic) and 262 nm (Phenoxy absorption).

  • Retention: The ketone (less polar) elutes significantly later than the amine product.

NMR Signature (400 MHz, )
  • Ketone (Precursor): Look for the singlet at

    
     2.25 ppm (
    
    
    
    of ketone) and the methylene singlet at
    
    
    4.4 ppm (
    
    
    ).
  • Amine (Product): The methylene protons become diastereotopic (ABX system) or a doublet, and the methyl group shifts upfield to a doublet at

    
     1.1 ppm.
    

References

  • Koszelewski, D., et al. (2009).[3] "Deracemization of Mexiletine Biocatalyzed by ω-Transaminases." Organic Letters, 11(21), 4810–4812.[3]

  • Shanxi Yunpeng Pharmaceutical Co Ltd. (2015). "Process for producing mexiletine hydrochloride." Patent CN105017033A.[4]

  • TCI Chemicals. "Product Specification: 1-(2,6-Dimethylphenoxy)-2-propanone (CAS 53012-41-2)."[5]

  • Carocci, A., et al. (2016).[6][7] "Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues." European Journal of Medicinal Chemistry, 123, 51-61.

Sources

Application Notes and Protocols for the Quantification of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(2,6-Dimethylphenoxy)acetone

1-(2,6-Dimethylphenoxy)acetone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic agent Mexiletine.[1] Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the precise quantification of this compound are indispensable in research, development, and quality control settings.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of 1-(2,6-Dimethylphenoxy)acetone using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to be adaptable to various sample matrices and are grounded in the principles of scientific integrity and regulatory compliance, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).

Method Selection: A Dichotomy of Analytical Approaches

The choice between HPLC and GC-MS for the analysis of 1-(2,6-Dimethylphenoxy)acetone is contingent upon the specific requirements of the analytical task at hand, including the nature of the sample matrix, the required sensitivity, and the need for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, reversed-phase HPLC (RP-HPLC) offers a versatile and robust platform for the quantification of 1-(2,6-Dimethylphenoxy)acetone. Its primary advantages lie in its applicability to a wide range of compounds, its high precision, and its ability to be configured as a stability-indicating method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For applications demanding high sensitivity and unequivocal identification, GC-MS is the method of choice. The coupling of gas chromatography's separation power with the mass spectrometer's specificity provides an unparalleled level of confidence in the analytical results. This is particularly crucial for trace-level analysis and impurity profiling.

Part 1: Stability-Indicating Reversed-Phase HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from its degradation products, process impurities, excipients, or other potential interfering substances.[2] This RP-HPLC method has been designed to separate 1-(2,6-Dimethylphenoxy)acetone from its potential degradation products, making it suitable for stability studies.[2][3]

Chromatographic Rationale

The selection of a C18 stationary phase is based on the hydrophobic nature of 1-(2,6-Dimethylphenoxy)acetone, which allows for effective retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is optimized to achieve a balance between retention, peak shape, and resolution. The use of phosphoric acid helps to suppress the ionization of any residual silanols on the silica-based stationary phase, thereby minimizing peak tailing.[4] For mass spectrometry applications, phosphoric acid can be substituted with formic acid.[5]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Standard Solutions Calibrate Calibration Curve Standard->Calibrate Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Calibrate->Quantify

Caption: High-level workflow for the HPLC quantification of 1-(2,6-Dimethylphenoxy)acetone.

Detailed Protocol: RP-HPLC Quantification

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV detector.
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[5]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 270 nm
Run Time 15 minutes

2. Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2,6-Dimethylphenoxy)acetone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

3. Sample Preparation (from a hypothetical tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to approximately 25 mg of 1-(2,6-Dimethylphenoxy)acetone into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation Summary (Hypothetical Data):

This method should be validated according to ICH Q2(R1) guidelines.[6] The following table summarizes the expected performance characteristics of this validated method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
   Repeatability (n=6)≤ 2.0%0.8%
   Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.6 µg/mL
Robustness No significant effect on resultsRobust to minor changes in flow rate and mobile phase composition.
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of 1-(2,6-Dimethylphenoxy)acetone.[7][8][9][10] The goal is to achieve 5-20% degradation of the parent compound.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration before HPLC analysis. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

Part 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is designed for the sensitive and selective quantification of 1-(2,6-Dimethylphenoxy)acetone, particularly in complex matrices or when low detection limits are required. Headspace sampling is employed to minimize matrix effects and protect the GC system from non-volatile residues.

Analytical Rationale

The volatility of 1-(2,6-Dimethylphenoxy)acetone makes it amenable to GC analysis. A mid-polarity capillary column, such as a DB-5ms or equivalent, provides good separation of the analyte from other volatile components. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample into Vial AddSolvent Add Headspace Solvent Sample->AddSolvent Crimp Crimp Vial AddSolvent->Crimp Incubate Incubate in Headspace Sampler Crimp->Incubate Standard Prepare Standard Solutions Calibrate Calibration Curve Standard->Calibrate Inject Inject into GC-MS Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Calibrate->Quantify

Caption: High-level workflow for the headspace GC-MS quantification of 1-(2,6-Dimethylphenoxy)acetone.

Detailed Protocol: Headspace GC-MS Quantification

1. Instrumentation and Analytical Conditions:

ParameterSpecification
GC-MS System A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
Injector Temperature 250°C
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined from the mass spectrum of 1-(2,6-Dimethylphenoxy)acetone (e.g., molecular ion and major fragments).
Headspace Sampler
   Oven Temperature100°C
   Loop Temperature110°C
   Transfer Line Temp120°C
   Incubation Time20 minutes

2. Reagent and Standard Preparation:

  • Headspace Solvent: Dimethyl sulfoxide (DMSO)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2,6-Dimethylphenoxy)acetone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Calibration Standards: Prepare a series of calibration standards in headspace vials by adding appropriate aliquots of the standard stock solution to the headspace solvent to achieve final concentrations in the desired range (e.g., 0.1-10 µg/mL).

3. Sample Preparation (from a hypothetical pharmaceutical intermediate):

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of DMSO to the vial.

  • Immediately crimp the vial with a septum and cap.

  • Vortex the vial to ensure the sample is fully dissolved or dispersed.

4. Method Validation Summary (Hypothetical Data):

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 10 µg/mLConfirmed
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.2%
Precision (% RSD)
   Repeatability (n=6)≤ 5.0%2.5%
   Intermediate Precision≤ 5.0%4.1%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.02 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.06 µg/mL
Specificity No interfering peaks at the retention time of the analyte.Confirmed by mass spectral data.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of 1-(2,6-Dimethylphenoxy)acetone. The stability-indicating RP-HPLC method is well-suited for routine quality control and stability testing, while the headspace GC-MS method offers enhanced sensitivity and specificity for more demanding applications. The choice of method should be guided by the specific analytical requirements, and both methods should be fully validated in the user's laboratory to ensure their suitability for the intended purpose.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • S. N. Talekar, et al. (2013). RP-HPLC Method for Determination of Naproxen in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 4(5), 1888-1891.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • M. K. Alam, et al. (2010). Development and validation of a reversed-phase HPLC method for the determination of γ-tocotrienol in rat and human plasma.
  • A. A. Kulkarni, et al. (2010). HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation. Acta Poloniae Pharmaceutica, 67(4), 369-375.
  • A. S. M. G. Kibria, et al. (2021). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress Degradation Products of Rivaroxaban. Molecules, 26(10), 2912.
  • SIELC Technologies. (n.d.). Separation of 1-(2,6-Dimethylphenoxy)acetone on Newcrom R1 HPLC column. [Link]

  • M. A. S. R. Khan, et al. (2018). Sample preparation for HPLC analysis of drug products.
  • R. R. P. Kumar, et al. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone from tablet dosage form.
  • P. Vanhoenacker, et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12), 1054-1063.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]

  • D. Nagasamy Venkatesh, et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
  • A. Validated Reverse Phase Hplc Method For The. (2010). Dreamlight Labs.
  • SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities. [Link]

  • A. K. Singh, et al. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Pharmaceutical and Biomedical Analysis, 205, 114320.
  • S. M. G. T. P. A. D. A. L. A. S. M. G. T. P. A. D. A. L. (2016). Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS). Journal of Pharmaceutical and Biomedical Analysis, 128, 337-344.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • K. A. Schug, et al. (2016). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Contraception, 94(4), 366-374.
  • M. K. Poplawska, et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 70(1), 35-43.
  • Y. Wang, et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6523.
  • P. K. Singh, et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
  • B. V. S. Kumar, et al. (2014). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.
  • M. K. Poplawska, et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 70(1), 35-43.
  • D. Fatta, et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533.
  • Veeprho. (n.d.). Mexiletine Impurities and Related Compound. [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,6-Dimethylphenoxy)acetone. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to method validation, grounded in scientific principles and regulatory expectations. The method is designed to effectively separate 1-(2,6-Dimethylphenoxy)acetone from its potential impurities and degradation products, ensuring accurate quantification and reliable stability assessments.

Introduction: The Analytical Imperative for 1-(2,6-Dimethylphenoxy)acetone

1-(2,6-Dimethylphenoxy)acetone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic agent Mexiletine.[1] As such, its purity and stability are of critical importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for quality control during its synthesis and for monitoring its stability over time.

This document provides a detailed, step-by-step HPLC method that has been developed and validated to meet the stringent requirements of the pharmaceutical industry, aligning with guidelines from the International Council for Harmonisation (ICH).[2] The method is demonstrably specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Compound Profile:

PropertyValueSource
Chemical Name 1-(2,6-Dimethylphenoxy)acetone[3]
Synonyms (2,6-dimethylphenoxy)-2-propanone, Mexiletine Impurity B[3]
CAS Number 53012-41-2[4]
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Boiling Point 261.4 °C at 760 mmHg[4]
LogP 2.27[4]

The Chromatographic Rationale: A Foundation of Selectivity

The selected reversed-phase HPLC method leverages the hydrophobicity of 1-(2,6-Dimethylphenoxy)acetone for effective separation. A C18 stationary phase is chosen for its excellent retention of non-polar compounds. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between resolution and analysis time. The acidic pH of the mobile phase ensures the analyte is in a neutral form, promoting retention and sharp peak shapes.

The inclusion of a gradient elution is critical for a stability-indicating method, as it allows for the separation of impurities and degradants with a wide range of polarities that may be present in the sample.

Experimental Protocol: From Glassware to Gradient

This section provides a detailed, step-by-step protocol for the analysis of 1-(2,6-Dimethylphenoxy)acetone.

Materials and Reagents
  • Analyst Note: All reagents should be of HPLC grade or higher. High-purity water (e.g., Milli-Q or equivalent) should be used throughout.

MaterialGradeSupplier
1-(2,6-Dimethylphenoxy)acetone Reference Standard>98%Commercially Available
AcetonitrileHPLC GradeCommercially Available
Potassium Dihydrogen PhosphateAR GradeCommercially Available
Orthophosphoric AcidAR GradeCommercially Available
WaterHPLC GradeIn-house Purification System
Instrumentation and Chromatographic Conditions
ParameterSpecificationJustification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis DetectorA standard, reliable HPLC system capable of gradient elution and UV detection is required.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the analyte and related substances.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid)The buffer controls the pH to ensure consistent analyte retention and peak shape.
Mobile Phase B AcetonitrileThe organic modifier elutes the analyte from the column.
Gradient Elution See Table BelowA gradient is employed to ensure the separation of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 265 nmBased on the expected absorbance of the aromatic ring and carbonyl group. Experimental verification of the λmax is recommended.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
152080
202080
226040
256040
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2,6-Dimethylphenoxy)acetone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of 1-(2,6-Dimethylphenoxy)acetone and prepare as described for the Standard Stock Solution, followed by dilution to the working concentration.

Method Validation: Establishing Trustworthiness

A comprehensive validation was performed in accordance with ICH Q2(R1) guidelines to demonstrate the suitability of the method for its intended purpose.[5]

Specificity and Forced Degradation

To prove the stability-indicating nature of the method, forced degradation studies were conducted. A solution of 1-(2,6-Dimethylphenoxy)acetone was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method demonstrated good resolution between the parent peak and all degradation products, confirming its specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 1-(2,6-Dimethylphenoxy)acetone at five concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Linearity Results:

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate.

Accuracy Results:

Spiked LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%99.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard working solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Results:

Parameter%RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%
Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the method's robustness.

Workflow and Data Interpretation

The following diagram illustrates the complete analytical workflow for the analysis of 1-(2,6-Dimethylphenoxy)acetone.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve and Dilute Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Solvents Prepare Mobile Phase & Diluent Solvents->Dissolve Inject Inject into HPLC Dissolve->Inject Chromatogram Acquire Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from sample preparation to reporting.

Conclusion: A Method You Can Trust

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 1-(2,6-Dimethylphenoxy)acetone. Its proven stability-indicating capabilities make it an invaluable tool for quality control and stability assessment in pharmaceutical development and manufacturing. By following this comprehensive protocol, researchers and scientists can be confident in the accuracy and precision of their analytical results.

References

  • Taylor & Francis Online. (n.d.). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity. Retrieved from [Link]

  • Google Patents. (n.d.). CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethylphenoxy)-2-propanone. Retrieved from [Link]

  • ResearchGate. (2008, May). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. Retrieved from [Link]

  • ResearchGate. (2015, January). DETERMINATION OF MEXILETINE IN PHARMACEUTICAL PREPARATIONS BY GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTION. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • CoLab. (2024, May 16). Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules.
  • ResearchGate. (2009, January). Development and application of a validated HPLC method for the analysis of dissolution samples of mexiletine hydrochloride capsules. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: MEX. Retrieved from [Link]

  • ResearchGate. (2017, January). Stability of Mexiletine in Solution. Retrieved from [Link]

  • ResearchGate. (2005, August). Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 20). Maximum absorbance for dicinnamalacetone. Retrieved from [Link]

  • ResearchGate. (2015, January). College of Pharmacy Babylon University 2nd Semester, Year 5 (2014-2015) Advanced Pharmaceutical Analysis Lecture No. 2 (Based o. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2,6-Dimethylphenoxy)acetone - Links. Retrieved from [Link]

  • ResearchGate. (2021, August). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis response of the varying concentrations of Acetone (mM), (1) 1.5,. Retrieved from [Link]

Sources

Application Note: GC-MS Profiling and Impurity Analysis of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a critical intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic agent. In pharmaceutical manufacturing, this compound represents both a raw material and a potential process-related impurity (often designated as Mexiletine Impurity B in European Pharmacopoeia contexts).

Controlling this ketone intermediate is vital because its structural similarity to the final drug substance can lead to co-elution in low-resolution assays. While HPLC is often used for final salt forms, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for analyzing this precursor due to its volatility, thermal stability, and the distinct fragmentation patterns that allow differentiation from regioisomers (e.g., 2,4-dimethyl isomers).

This application note provides a validated protocol for the identification and quantification of 1-(2,6-Dimethylphenoxy)acetone, focusing on mass spectral interpretation and robust chromatographic separation.

Chemical Properties & Safety

PropertyDescription
IUPAC Name 1-(2,6-dimethylphenoxy)propan-2-one
Molecular Formula

Molecular Weight 178.23 g/mol
Boiling Point ~261°C (at 760 mmHg)
Solubility Soluble in Dichloromethane (DCM), Methanol, Ethyl Acetate
Storage Hygroscopic; store under inert gas at 2-8°C

Experimental Protocol

Reagents and Standards
  • Analytes: 1-(2,6-Dimethylphenoxy)acetone Reference Standard (>98% purity).

  • Internal Standard (IS): 2,6-Dimethylphenol or Naphthalene-d8 (for retention time locking).

  • Solvent: HPLC-grade Dichloromethane (DCM) or Methanol. Note: DCM is preferred for solubility and solvent focusing effects in splitless injections.

Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10.0 mg of 1-(2,6-Dimethylphenoxy)acetone into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with DCM.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Add 100 µL of Internal Standard solution (if using).

  • Dilute to volume with DCM.

Test Sample (Raw Material):

  • Dissolve 10 mg of sample in 10 mL DCM (1000 ppm nominal).

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Split/Splitless (S/SL)Split 1:20 for assay; Splitless for trace impurity analysis.
Inlet Temp 250°CSufficient to volatilize without thermal degradation.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides optimal selectivity for aromatic ethers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for MS efficiency.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (Electron Ionization), 230°CStandard 70 eV ionization.[1]
Quadrupole 150°CMaintains mass stability.

Oven Temperature Program:

Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152200.0
303003.0
Total Run ~17.3 min

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample extraction to data validation, ensuring a self-validating system.

G Sample Sample (Raw Material/API) Prep Solvent Extraction (DCM, 1 mg/mL) Sample->Prep Dissolve GC GC Separation (DB-5ms, 60-300°C) Prep->GC Inject 1µL MS MS Detection (EI Source, 70eV) GC->MS Elution Data Data Analysis (NIST Lib + Retention) MS->Data Spectrum

Figure 1: Analytical workflow for the determination of 1-(2,6-Dimethylphenoxy)acetone.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, 1-(2,6-Dimethylphenoxy)acetone elutes at approximately 9.5 – 10.2 minutes .

  • Resolution: If analyzing within a Mexiletine matrix, the ketone elutes before the amine (Mexiletine) due to the lack of hydrogen-bonding capability compared to the primary amine.

  • Peak Shape: Expect a sharp, symmetrical peak (Tailing Factor < 1.2). If tailing occurs, check inlet liner deactivation; active sites can interact with the ether oxygen.

Mass Spectral Interpretation (The "Fingerprint")

The identification is confirmed not just by retention time, but by the specific fragmentation pathway induced by Electron Ionization (70 eV).

Key Diagnostic Ions:

m/zRelative AbundanceFragment IdentityMechanism
178 15-25%

Molecular Ion (Stable aromatic ether).
135 100% (Base Peak)

Loss of Acetyl group (

). Alpha-cleavage at the ketone.
122 30-40%

2,6-Dimethylphenol radical cation. Cleavage at ether oxygen.
107 10-15%

Tropylium-like ion (loss of oxygen from phenol fragment).
43 20-30%

Acetyl cation (Complementary to m/z 135).
Fragmentation Pathway Diagram

Understanding the fragmentation is crucial for distinguishing this compound from isomers (e.g., where the methyl groups are on the 2,4 positions, altering the stability of the phenoxy radical).

Fragmentation MolIon Molecular Ion [M]+ m/z 178 Alpha Alpha Cleavage MolIon->Alpha EtherCleave Ether Cleavage MolIon->EtherCleave BasePeak Base Peak [M - CH3CO]+ m/z 135 Alpha->BasePeak - 43 Da Acetyl Acetyl Cation m/z 43 Alpha->Acetyl Phenol Phenol Radical [2,6-DMP]+ m/z 122 EtherCleave->Phenol C-O Bond Break

Figure 2: Proposed EI fragmentation pathway. The stability of the m/z 135 ion makes it the primary quantifier.

Method Validation Criteria

To ensure the trustworthiness of this protocol, the following validation parameters (based on ICH Q2(R1)) should be met:

  • Specificity: No interfering peaks at the retention time of the analyte in the blank solvent. Mass spectral purity match >90% against NIST library.

  • Linearity:

    
     over the range of 10 ppm to 1000 ppm (relative to sample concentration).
    
  • Limit of Quantitation (LOQ): Signal-to-Noise (S/N) ratio > 10:1. Typical LOQ is ~1-5 ppm in Splitless mode.

  • System Suitability:

    • RSD of peak area (n=6 injections) < 5.0%.

    • Theoretical Plates > 50,000/meter.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert (UI) wool; trim column 10cm.
Low Sensitivity (m/z 178) Source contamination or incorrect tune.Clean ion source; perform Autotune; switch to SIM mode monitoring ions 135, 122, 178.
Ghost Peaks Carryover from high-concentration injection.Run solvent blanks; increase final oven hold time at 300°C.
Co-elution Presence of 2,4-dimethyl isomer.Slow the oven ramp to 5°C/min between 100°C and 150°C to improve isomer separation.

References

  • European Pharmacopoeia (Ph. Eur.). Mexiletine Hydrochloride Monograph. (Defines Impurity B structure and limits).
  • PubChem Database . 1-(2,6-Dimethylphenoxy)acetone (CID 104378).[2] National Library of Medicine. Available at: [Link]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines for System Suitability).
  • NIST Chemistry WebBook . Mass Spectrum of Phenoxyacetone Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(2,6-Dimethylphenoxy)acetone (CAS No. 53012-41-2). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. These protocols are synthesized from available data on the compound, as well as established safety profiles of structurally related compounds, including acetone and phenoxyacetone derivatives. The causality behind each procedural recommendation is explained to foster a deeper understanding of the necessary safety precautions.

Introduction and Chemical Profile

1-(2,6-Dimethylphenoxy)acetone is a ketone derivative with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] It is a key intermediate in various organic syntheses. While comprehensive toxicological data for this specific compound is limited, its structural components—a ketone functional group and a substituted phenoxy moiety—suggest a hazard profile that warrants careful handling. The presence of the phenoxy group can influence the reactivity of the ketone, potentially making it more susceptible to certain reactions compared to simple aliphatic ketones.[3]

Table 1: Physicochemical Properties of 1-(2,6-Dimethylphenoxy)acetone

PropertyValueSource
CAS Number 53012-41-2
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 261.4 °C at 760 mmHg
Flash Point 104.9 °C
Density 1.011 g/cm³
Appearance Colorless to light yellow liquidTCI Chemicals

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any procedure involving 1-(2,6-Dimethylphenoxy)acetone.

GHS Classification (Inferred)

Based on data from structurally similar compounds, 1-(2,6-Dimethylphenoxy)acetone should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2] This is a known GHS classification for this compound.

  • Skin Corrosion/Irritation (Category 2/3): May cause skin irritation.[4][5] Acetone and phenoxyacetone can cause skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][8] Both acetone and phenoxyacetone are eye irritants.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[5][6][8] This is a common hazard for organic solvents like acetone.

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): Harmful to aquatic life with long lasting effects.[2] This is a known GHS classification for this compound.

Toxicological Profile (Inferred)
  • Inhalation: Vapors may irritate the respiratory tract.[9] High concentrations may lead to central nervous system effects such as headache, dizziness, and nausea, similar to acetone exposure.[10]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[4] The phenoxy group could potentially enhance skin absorption.

  • Eye Contact: Expected to be a serious eye irritant, causing redness and pain.[6][7][8]

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation.[2]

Causality: The toxicological profile is inferred from the parent acetone structure, which is a known irritant and CNS depressant at high concentrations, and the phenoxy moiety, which can impart its own toxicological properties.

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle 1-(2,6-Dimethylphenoxy)acetone in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is required.[4] The airflow in the fume hood should be sufficient to keep airborne concentrations below any established exposure limits for related compounds.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use.Provides protection against splashes and incidental contact. The use of proper glove removal technique is essential to prevent skin contamination.[6]
Eye Protection Chemical safety goggles. A face shield should be worn if there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[6][10]
Skin and Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is recommended.Protects the skin from accidental contact and contamination of personal clothing.
Respiratory Protection Generally not required when handled in a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Prevents inhalation of potentially harmful vapors.

Diagram 1: Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Before Handling Chemical Gloves Wear appropriate gloves (Nitrile or Neoprene) Start->Gloves Goggles Wear chemical safety goggles Gloves->Goggles LabCoat Wear a flame-resistant lab coat Goggles->LabCoat FaceShield Assess splash risk: Wear face shield if necessary LabCoat->FaceShield FumeHood Work in a certified chemical fume hood FaceShield->FumeHood High Risk FaceShield->FumeHood Low Risk End Proceed with Experiment FumeHood->End Emergency_Response Incident Chemical Incident Occurs Assess Assess the Situation Incident->Assess Spill Spill or Leak Assess->Spill Type of Incident Exposure Personal Exposure Assess->Exposure Type of Incident MinorSpill Minor Spill: - Evacuate immediate area - Use spill kit - Clean and decontaminate Spill->MinorSpill Small & Contained MajorSpill Major Spill: - Evacuate laboratory - Alert emergency response Spill->MajorSpill Large or Uncontrolled Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure->Inhalation SkinContact Skin Contact: - Remove contaminated clothing - Wash with soap and water Exposure->SkinContact EyeContact Eye Contact: - Flush with water for 15 min - Seek immediate medical attention Exposure->EyeContact Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, seek medical attention Exposure->Ingestion Report Report Incident to Supervisor MinorSpill->Report MajorSpill->Report Inhalation->Report SkinContact->Report EyeContact->Report Ingestion->Report

Caption: Decision tree for responding to incidents involving 1-(2,6-Dimethylphenoxy)acetone.

Waste Disposal

Chemical waste must be disposed of in accordance with institutional, local, and national regulations.

  • Waste Collection: Collect waste 1-(2,6-Dimethylphenoxy)acetone and contaminated materials in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. [11]Do not pour down the drain or dispose of with regular trash. [12]

Conclusion

While 1-(2,6-Dimethylphenoxy)acetone is a valuable chemical intermediate, its safe use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By following these application notes, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet for related compounds and your institution's safety guidelines before working with this chemical.

References

  • Chas E. Phipps. (n.d.). SAFETY DATA SHEET - Acetone. Retrieved from [Link]

  • Safety Data Sheet. (2015, June 16). Acetone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanone. Retrieved from [Link]

  • Rolfes Chemicals. (n.d.). ACETONE. Retrieved from [Link]

  • SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxGuide for Acetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Acetone. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). acetone. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethylphenoxy)acetone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). ACETONE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 7). Synthesis of phenoxyacetone from phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ACETONE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CloudSDS. (n.d.). A Detail Guide on Acetone Disposal. Retrieved from [Link]

  • University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]

Sources

personal protective equipment for handling 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Barrier Strategies for Handling 1-(2,6-Dimethylphenoxy)acetone

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2), a critical intermediate in the synthesis of anti-anginal agents (e.g., Ranolazine) and anti-arrhythmics (e.g., Mexiletine), presents a unique safety profile.[1][2][3] Unlike its volatile solvent analog (acetone), this molecule is a high-boiling liquid/low-melting solid with distinct lipophilicity and toxicological risks.[1][2] This guide moves beyond generic "safety glasses and gloves" advice, providing a permeation-based PPE strategy designed to prevent dermal absorption and inhalation of aerosols during synthesis.[1]

Part 1: Chemical Hazard Assessment & Risk Logic

To select the correct PPE, we must first deconstruct the molecule’s behavior. 1-(2,6-Dimethylphenoxy)acetone is an ether-ketone hybrid.[1][2] Its lipophilic 2,6-dimethylphenyl moiety facilitates dermal penetration, while the ketone functionality dictates solvent compatibility for glove materials.[1]

Table 1: Physicochemical Hazard Profile

PropertyValueSafety Implication
Physical State Liquid (Viscous) / Low-melting SolidRisk of splash and aerosolization; less risk of dry dust inhalation unless crystallized.[1][2]
Boiling Point ~113°C (at 4 mmHg)Low vapor pressure at RT; inhalation risk increases significantly with heat (reflux).[1][2]
Flash Point ~105°CCombustible but not highly flammable.[2]
GHS Classification Acute Tox. 4 (Oral); Aquatic Chronic 3Harmful if swallowed; potential environmental bioaccumulation.[1][2]
Solubility Organic Solvents (DCM, Methanol)Critical: PPE must resist the solvent used to dissolve the compound, not just the compound itself.[2]
The "Carrier Solvent" Effect

Researchers rarely handle this compound in isolation.[1] It is frequently dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) for alkylation reactions.[1]

  • Risk Multiplier: While the pure compound penetrates skin slowly, a solution in DCM acts as a "Trojan Horse," carrying the toxic intermediate through standard nitrile gloves in seconds.

Part 2: The Barrier Strategy (PPE Selection)

This protocol utilizes a Tiered Barrier Approach based on the operational phase.[1]

Hand Protection: The "Breakthrough" Logic

Standard nitrile gloves degrade rapidly upon exposure to ketones and halogenated solvents.

  • Tier A: Incidental Contact (Weighing/Aliquot of Pure Substance) [1][2]

    • Material: Nitrile (Accelerator-free).[1]

    • Thickness: Minimum 5 mil (0.12 mm).

    • Protocol: Double-gloving recommended.[1] Change immediately upon splash.[1][4]

    • Why: The pure substance is viscous and high MW; permeation through nitrile is slow enough to allow removal.[1]

  • Tier B: Synthesis & Extraction (Solvated Handling)

    • Material: Chemical Resistant Laminate (e.g., Silver Shield® or Ansell Barrier®) worn under a Nitrile outer glove.

    • Protocol: Laminate Liner Technique .

    • Why: If dissolved in DCM or THF, nitrile offers <1 minute protection. Laminates offer >4 hours.[1] The outer nitrile glove provides grip and mechanical protection for the slippery laminate.

Respiratory Protection
  • Scenario: Heating, Refluxing, or Rotary Evaporation.

  • Equipment: Half-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1][2]

  • Why: While vapor pressure is low, thermal agitation generates micro-aerosols. The P100 component captures condensed droplets; the OV component adsorbs vapors.[1]

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do not rely on safety glasses with side shields during synthesis.[1] The oily nature of the compound makes eye decontamination difficult; a seal is required.[1]

Part 3: Operational Protocols

Protocol A: The "Static-Free" Weighing Procedure

Objective: Prevent static-induced aerosolization of the viscous liquid/solid.[1]

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood.[1]

  • PPE Check: Don double nitrile gloves.[1] Verify no gap between sleeve and glove (use cuff tape if necessary).[1]

  • Transfer: Use a glass pasteur pipette (for liquid) or antistatic spatula (for solid).[1]

    • Self-Validating Step: Inspect the pipette tip.[1] If the liquid "creeps" up the outside, surface tension is high—wipe the exterior with a Kimwipe before moving across the bench to prevent dripping.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately.[1]

Protocol B: Reaction Setup (The "Laminate Liner" Method)

Objective: Handling the compound in DCM/THF solution.[1]

  • Donning Sequence:

    • Step 1: Wash and dry hands thoroughly.[1]

    • Step 2: Don the Laminate (Silver Shield) gloves.[1] They will feel loose.[1]

    • Step 3: Don a Standard Nitrile glove over the laminate.[1] This compresses the liner for dexterity.[1]

  • Execution: Perform the addition/extraction.

  • Doffing Sequence (Critical):

    • Remove the outer nitrile glove and discard as hazardous waste.[1]

    • Inspect the Laminate glove for discoloration.[1]

    • Remove Laminate glove by peeling from the cuff, keeping the exterior contained.

Part 4: Visualization & Logic Flows

Figure 1: Risk Assessment & PPE Decision Tree

Caption: Logical flow determining PPE requirements based on the physical state and solvent carrier presence.

PPE_Decision_Tree Start Start: Handling 1-(2,6-Dimethylphenoxy)acetone State_Check Is the compound in Solution? Start->State_Check Pure Pure Substance (Liquid/Solid) State_Check->Pure No Solvent_Check Solvent Type? State_Check->Solvent_Check Yes Splash_Risk High Splash Risk? Pure->Splash_Risk PPE_Level_1 PPE Level 1: Double Nitrile Gloves (5 mil) Safety Glasses w/ Shields Fume Hood Splash_Risk->PPE_Level_1 No PPE_Level_2 PPE Level 2: Double Nitrile + Face Shield Splash Goggles Splash_Risk->PPE_Level_2 Yes Aggressive Aggressive (DCM, THF, Acetone) Solvent_Check->Aggressive Benign Benign (Water, Ethanol) Solvent_Check->Benign PPE_Level_3 PPE Level 3 (CRITICAL): Laminate Liner (Silver Shield) + Nitrile Outer Glove Splash Goggles OV/P100 Respirator (if heating) Aggressive->PPE_Level_3 Benign->PPE_Level_1 Check_Integrity Self-Validation: Check Outer Glove every 15 mins PPE_Level_3->Check_Integrity

Figure 2: The "Self-Validating" Glove Removal Protocol

Caption: A closed-loop system to ensure no cross-contamination occurs during doffing.[1][2]

Glove_Doffing Step1 1. Inspect Outer Glove (Look for swelling/puckering) Step2 2. Pinch Outer Cuff (Do not touch skin) Step1->Step2 Step3 3. Peel Outer Glove (Inside-out) Step2->Step3 Step4 4. Inspect Inner Glove (Stains = Breach) Step3->Step4 Decision Breach Detected? Step4->Decision Safe 5. Wash Hands (Soap + Water) Decision->Safe No Fail EMERGENCY: Wash 15 mins Report Incident Decision->Fail Yes

Part 5: Decontamination & Waste Management

Spill Response (Self-Validating System): Do not simply "wipe up" spills. The high boiling point means this compound will not evaporate; it will persist on surfaces indefinitely if not removed.[1]

  • Absorb: Use vermiculite or sand.[1]

  • Solubilize: The residue is oily.[1] Apply a surfactant (soap water) or ethanol to the surface after removing the bulk material.[1]

  • Verify: Use a UV lamp (365 nm).[1] Many phenoxy compounds exhibit weak fluorescence.[1] If the surface glows, it is not clean.

Waste Disposal:

  • Segregate as Halogenated Organic Waste if mixed with DCM.[1]

  • Segregate as Non-Halogenated Organic Waste if pure or in alcohols.[1]

  • Never dispose of down the drain (Aquatic Chronic 3 hazard).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)-2-propanone.[1] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(2,6-dimethylphenoxy)acetone (CAS 53012-41-2).[1][2] Retrieved from [Link][1][2]

Sources

Application Note: 1-(2,6-Dimethylphenoxy)acetone in Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 1-(2,6-Dimethylphenoxy)acetone (also known as the "Ether Ketone" intermediate or Mexiletine Impurity B) as a precursor and template in polymer science.

While primarily known as the key intermediate in the synthesis of the anti-arrhythmic drug Mexiletine , this molecule’s unique structural features—a sterically hindered aromatic ether linked to a reactive ketone—make it a valuable candidate for two distinct polymer applications:

  • Molecularly Imprinted Polymers (MIPs): Using the molecule as a template to synthesize selective scavenging resins for pharmaceutical purification.

  • Functional Polyurethanes/Polyesters: Using the molecule as a chemical precursor (via reduction) to incorporate aryloxy-moieties into polymer backbones for drug delivery systems.

Part 1: Executive Summary & Chemical Context

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a prochiral ketone. In drug development, it is the direct precursor to Mexiletine via reductive amination. However, in polymer science, its utility stems from its dual functionality:

  • The Ketone Handle: Allows for non-covalent hydrogen bonding (for MIPs) or reduction to a secondary alcohol (for condensation polymerization).

  • The 2,6-Xylyl Ether Group: Provides a robust, hydrophobic, and sterically crowded motif that confers hydrolytic stability and unique pi-pi interaction capabilities to the resulting polymer matrix.

Key Physicochemical Data
PropertyValueRelevance to Polymerization
Molecular Weight 178.23 g/mol Low MW allows high template density in MIPs.
Boiling Point ~113°C (4 mmHg)Stable under standard thermal polymerization conditions (60°C).
Solubility Methanol, Acetone, DCMCompatible with standard porogens (Acetonitrile, Toluene).
Reactivity Ketone (C=O)Susceptible to nucleophilic attack; H-bond acceptor.

Part 2: Application I – Molecularly Imprinted Polymers (MIPs)

Primary Use Case: Selective Purification of Mexiletine API.

In pharmaceutical manufacturing, removing unreacted precursors is critical. By using 1-(2,6-Dimethylphenoxy)acetone as a template , researchers can synthesize a polymer resin with specific cavities tailored to bind this impurity, allowing for its selective removal from the final drug product (Mexiletine Hydrochloride).

Protocol 1: Synthesis of MIP Scavenging Resin

Objective: Create a cross-linked polymer matrix capable of selectively rebinding 1-(2,6-Dimethylphenoxy)acetone from a reaction mixture.

Materials
  • Template: 1-(2,6-Dimethylphenoxy)acetone (1.0 mmol)

  • Functional Monomer: Methacrylic Acid (MAA) (4.0 mmol) – Chosen for H-bonding with the ketone.

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) (20.0 mmol)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Porogen: Acetonitrile (anhydrous)

Step-by-Step Methodology
  • Pre-Complexation (Critical Step):

    • Dissolve 1.0 mmol of Template and 4.0 mmol of MAA in 5 mL of Acetonitrile.

    • Mechanism:[1][2][3][4][5] The carboxylic acid of MAA forms hydrogen bonds with the carbonyl oxygen of the template.

    • Incubate: Stir at room temperature for 30 minutes to stabilize the template-monomer complex.

  • Polymerization Mixture:

    • Add 20.0 mmol of EGDMA (Cross-linker) to the mixture.

    • Add 30 mg of AIBN (Initiator).

    • Degassing: Purge the solution with Nitrogen gas for 10 minutes to remove oxygen (which inhibits free-radical polymerization).

  • Thermal Curing:

    • Seal the vessel and place in a water bath at 60°C for 24 hours .

    • Result: A rigid, porous bulk polymer block is formed.

  • Work-Up & Template Removal:

    • Crush the bulk polymer and sieve to collect particles (25–63 µm).

    • Soxhlet Extraction: Extract the polymer with Methanol:Acetic Acid (9:1 v/v) for 24 hours.

    • Validation: Monitor the eluate via HPLC until no 1-(2,6-Dimethylphenoxy)acetone is detected.

    • Neutralization: Wash with pure Methanol to remove residual acid. Dry under vacuum.

Workflow Visualization

MIP_Synthesis Template Template (Phenoxyacetone) Complex Pre-Polymerization Complex Template->Complex H-Bonding Monomer Functional Monomer (MAA) Monomer->Complex Polymerization Cross-linking (EGDMA + AIBN, 60°C) Complex->Polymerization Covalent Fixation Extraction Template Removal (MeOH/AcOH) Polymerization->Extraction Grinding & Sieving Extraction->Template Recycled MIP Active MIP Resin (Empty Cavities) Extraction->MIP Cavity Activation

Figure 1: Workflow for synthesizing Molecularly Imprinted Polymers (MIPs) using 1-(2,6-Dimethylphenoxy)acetone as the template.

Part 3: Application II – Synthesis of Functional Polyurethanes

Primary Use Case: Drug-Eluting Stents or Bio-resorbable Matrices.

Unlike the MIP application where the molecule is a template, here it is a chemical precursor. The ketone group is first reduced to a secondary alcohol, creating 1-(2,6-Dimethylphenoxy)-2-propanol . This derivative can then be reacted with diisocyanates to form polyurethanes containing the pharmacophore in the backbone or as a pendant group.

Protocol 2: Functional Monomer Conversion & Polymerization
Phase A: Reduction to Alcohol (Monomer Synthesis)
  • Reaction: Dissolve 1-(2,6-Dimethylphenoxy)acetone (10 g) in Methanol (50 mL).

  • Reduction: Slowly add Sodium Borohydride (NaBH4, 0.6 eq) at 0°C. Stir for 2 hours.

  • Work-up: Quench with dilute HCl, extract with Ethyl Acetate, and dry.

  • Product: 1-(2,6-Dimethylphenoxy)-2-propanol (Secondary Alcohol).

Phase B: Polyurethane Synthesis

Objective: Incorporate the phenoxy moiety into a polymer chain.

  • Reactants:

    • Monomer: 1-(2,6-Dimethylphenoxy)-2-propanol (Functional Mono-alcohol). Note: As a mono-alcohol, this acts as a Chain Terminator or capping agent, controlling molecular weight and surface properties.

    • Main Diol: Polyethylene Glycol (PEG 400).

    • Diisocyanate: Hexamethylene Diisocyanate (HDI).

  • Procedure:

    • Mix PEG 400 and HDI in DMF (Dimethylformamide) at 80°C under Nitrogen.

    • After 1 hour (pre-polymer formation), add the Functional Mono-alcohol (10 mol% relative to PEG).

    • Effect: The phenoxy-alcohol reacts with residual isocyanate groups, capping the polymer chains with the hydrophobic 2,6-dimethylphenoxy group.

  • Curing: Cast the solution onto a Teflon mold and cure at 60°C overnight.

Chemical Pathway Visualization

PU_Synthesis Ketone 1-(2,6-Dimethylphenoxy)acetone (Precursor) Alcohol 1-(2,6-Dimethylphenoxy)-2-propanol (Functional Alcohol) Ketone->Alcohol NaBH4 Reduction FinalPolymer Phenoxy-Capped Polyurethane Alcohol->FinalPolymer NCO-OH Reaction PrePolymer Isocyanate-Terminated Pre-Polymer (PEG-HDI) PrePolymer->FinalPolymer + Alcohol (Chain Termination)

Figure 2: Chemical pathway for converting the ketone precursor into a functional alcohol for polyurethane capping.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized polymers, the following validation steps are mandatory.

Scatchard Analysis (For MIPs)

Determine the binding affinity (


) and capacity (

) of the MIP resin.
  • Experiment: Incubate 20 mg of MIP with varying concentrations of 1-(2,6-Dimethylphenoxy)acetone (0.1 – 5.0 mM) in Acetonitrile.

  • Analysis: Measure free concentration in supernatant via HPLC.

  • Plot: Bound/Free vs. Bound. A linear relationship indicates a single class of high-affinity binding sites.

HPLC Method for Residual Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile:Water (60:[6]40) with 0.1% Formic Acid.

  • Detection: UV at 262 nm (characteristic of the xylyl ring).

  • Retention Time: ~5.2 min (distinct from Mexiletine at ~3.5 min).

References

  • Synthesis of Mexiletine & Intermediates

    • Process for the Preparation of Mexiletine Hydrochloride.[4] (2015).[4] CN105017033A.[4] Google Patents. Link

  • MIP General Methodology

    • Molecularly Imprinted Polymers: Present and Future Prospective. (2011).[7] Int. J. Mol. Sci. Link

  • Polymer Precursors

    • 1-(2,6-Dimethylphenoxy)-2-propanone Product Data.[8][9][10] PubChem.[8] Link

  • Analytical Methods

    • Reengineering Mexiletine by chemical synthesis. ProBiologists. Link

Disclaimer: All protocols involve hazardous chemicals (isocyanates, methacrylic acid). Perform all synthesis in a certified fume hood with appropriate PPE.

Sources

Application Note: Optimization of Antibacterial Screening for Acetone-Derived Phytochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Acetone (


) is a versatile, mid-polarity solvent frequently superior to methanol or ethanol for extracting specific bioactive subclasses, particularly flavonoids, high-molecular-weight tannins, and phenolic terpenes . Its relatively low boiling point (

) allows for efficient removal without thermal degradation of sensitive compounds.

However, acetone extracts present unique challenges in bioassays:

  • Solvent Toxicity: Residual acetone is highly toxic to bacterial membranes, potentially generating false positives.

  • Hydrophobicity: Many acetone-extracted compounds precipitate in aqueous Muller-Hinton Broth (MHB).

  • Color Interference: Dark phenolic extracts obscure turbidity, rendering standard optical density (

    
    ) measurements unreliable.
    

This guide provides a validated workflow to overcome these challenges, utilizing Resazurin-based Microbroth Dilution as the gold standard for quantification (CLSI M07-A10 compliant adaptations).

Phase I: Optimized Extraction Protocol

Objective: Maximize yield of thermolabile phenolics while ensuring complete solvent removal.

Experimental Design
  • Solvent System: 70% Aqueous Acetone (v/v).

    • Rationale: Pure acetone dehydrates cells but may fail to swell plant tissues effectively. The addition of 30% water facilitates cellular swelling and improves the mass transfer of polyphenols.

  • Method: Ultrasound-Assisted Maceration (UAM).

    • Rationale: Reduces extraction time and solvent consumption compared to Soxhlet, preserving heat-sensitive antibacterial agents.

Step-by-Step Protocol
  • Pre-treatment:

    • Dry plant material in the shade (

      
      ) to prevent oxidation.
      
    • Grind to a fine powder (40–60 mesh). Note: Finer particles increase surface area but may clog filters.

  • Extraction:

    • Mix 10g of powder with 100mL of 70% Acetone (1:10 ratio) in an Erlenmeyer flask.

    • Sonicate at 40 kHz for 30 minutes at room temperature (

      
      ).
      
    • Control: Ensure temperature does not exceed

      
       during sonication; use an ice bath if necessary.
      
  • Filtration:

    • Filter supernatant through Whatman No. 1 filter paper.[1]

    • Re-extract the residue twice more to ensure exhaustive extraction. Combine filtrates.

  • Solvent Removal (Critical):

    • Concentrate using a Rotary Evaporator at

      
       under reduced pressure.
      
    • Lyophilization: Freeze-dry the remaining aqueous concentrate to obtain a fine, solvent-free powder.

    • Storage: Store at

      
       in amber vials.
      
Workflow Visualization

ExtractionWorkflow raw Raw Plant Material (Dried/Ground) sonication Sonication (30 min, <40°C) raw->sonication solvent 70% Acetone (1:10 w/v) solvent->sonication filter Filtration (Whatman No. 1) sonication->filter filter->sonication Residue (Re-extract) rotavap Rotary Evaporation (Remove Acetone) filter->rotavap Filtrate freeze Lyophilization (Remove Water) rotavap->freeze final Crude Extract (Solvent-Free) freeze->final

Figure 1: Ultrasound-Assisted Extraction workflow designed to minimize thermal degradation.

Phase II: Quantitative Screening (MIC Determination)

Method: Resazurin-Based Microbroth Dilution.[2] Why Resazurin? Plant extracts are often dark (brown/green). This color interferes with visual turbidity checks. Resazurin is a blue, non-fluorescent redox indicator that is reduced by viable bacterial metabolism to Resorufin (pink/fluorescent). This allows for a clear, colorimetric endpoint regardless of extract color.

Reagent Preparation
  • Stock Solution: Dissolve dried extract in 10% DMSO (Dimethyl Sulfoxide) to a concentration of 20 mg/mL.

    • Note: The final concentration of DMSO in the well must be

      
       to avoid inhibiting bacterial growth.
      
  • Resazurin Solution: Dissolve 270mg Resazurin sodium salt in 40mL sterile PBS. Filter sterilize (0.22 µm). Store at

    
     in the dark.[3]
    
  • Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to

    
     CFU/mL (0.5 McFarland standard diluted 1:100).
    
Plate Setup Protocol (96-Well)
RowWells 1-10 (Test)Well 11 (Growth Control)Well 12 (Sterility Control)
A-H Serial Dilution of ExtractBacteria + Broth + SolventBroth + Extract

Step-by-Step:

  • Add 100 µL of Muller-Hinton Broth (MHB) to all wells.

  • Add 100 µL of Extract Stock (20 mg/mL) to Column 1.

  • Perform serial dilution (transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10). Discard 100 µL from Col 10.

    • Result: Concentration gradient (e.g., 10 mg/mL

      
       0.019 mg/mL).
      
  • Add 100 µL of Bacterial Inoculum to columns 1–11.

    • Critical: Do NOT add bacteria to Column 12 (Sterility/Blank).

  • Incubate at

    
     for 18–24 hours.
    
  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

Data Interpretation[1][4][5][6][7][8][9][10]
  • Blue: No growth (inhibition).

  • Pink: Growth (metabolic activity).

  • MIC (Minimum Inhibitory Concentration): The lowest concentration (first blue well) preventing the color change to pink.

Logic Visualization: Plate Layout

MICPlate cluster_legend Legend cluster_plate 96-Well Plate Logic Blue Blue = Inhibition Pink Pink = Growth HighConc 10 mg/mL (Blue) MedConc 1.25 mg/mL (Blue) HighConc->MedConc Dilution MIC 0.6 mg/mL (MIC) MedConc->MIC Dilution LowConc 0.3 mg/mL (Pink) MIC->LowConc Dilution GC Growth Ctrl (Pink) SC Sterile Ctrl (Blue)

Figure 2: Interpretation of Resazurin assay. The MIC is the transition point from Blue to Pink.

Mechanism of Action & Validation

Acetone extracts rich in tannins and terpenoids often function via membrane disruption . To validate this mechanism, perform a Cell Constituent Leakage Assay .

  • Procedure: Incubate bacteria with extract at

    
     MIC for 4 hours.
    
  • Centrifuge: Pellet bacteria and collect supernatant.

  • Analysis: Measure absorbance of supernatant at 260 nm (DNA/RNA release) and 280 nm (Protein release).

  • Comparison: Compare against a control (bacteria in PBS) and a positive control (e.g., Cetyltrimethylammonium bromide - CTAB).

Summary of Expected Data
SolventTarget CompoundsExpected MIC (Strong)Expected MIC (Moderate)
Acetone (70%) Flavonoids, Tannins


Water Glycosides, Sugars


Hexane Waxes, Lipids(Often Inactive)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] Wayne, PA: CLSI.

  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica, 64(08), 711-713. (Seminal paper on Resazurin/p-iodonitrotetrazolium for plants).
  • Cowan, M. M. (1999). Plant products as antimicrobial agents.[1][2][6][7][8][9] Clinical Microbiology Reviews, 12(4), 564-582.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[7] Methods, 42(4), 321-324.

  • Ncube, N. S., Afolayan, A. J., & Okoh, A. I. (2008). Assessment techniques of antimicrobial properties of natural compounds of plant origin: current methods and future trends. African Journal of Biotechnology, 7(12).

Sources

Application Note: Optimized Protocols for Anticancer Profiling of Acetone Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the discovery of novel antineoplastic agents from natural sources, solvent selection is the first critical variable. While methanolic and aqueous extractions are common, acetone (dimethyl ketone) offers a distinct "amphiphilic advantage." As a polar aprotic solvent (Polarity Index: 5.1), acetone effectively solubilizes a broad spectrum of pharmacologically active secondary metabolites—specifically phenolics, flavonoids, terpenoids, and lipophilic aglycones —while minimizing the co-extraction of interfering hydrophilic polysaccharides often seen with aqueous or methanolic solvents.

This guide provides a rigorous, standardized workflow for researchers to isolate, screen, and validate the anticancer potential of acetone-derived fractions. It moves beyond generic steps to focus on causality and reproducibility , ensuring that observed cytotoxicity is due to bioactive constituents, not solvent artifacts or experimental error.

Protocol A: High-Yield Acetone Extraction (The "Cold-Soak" Method)

Objective: To maximize the recovery of heat-sensitive bioactive compounds (e.g., volatile terpenes) while ensuring complete solvent removal.

Causality & Logic
  • Why Cold Maceration? Many anticancer agents (e.g., certain alkaloids and terpenoids) are thermolabile. Soxhlet extraction involves prolonged boiling, which can degrade these targets. We utilize a cold maceration technique with agitation to preserve chemical integrity.

  • Why 100% Acetone? To target the specific "mid-polarity" window. If the plant material is rich in tannins, 70% acetone/water is preferred; however, for a broad anticancer screen targeting cytotoxic terpenes and flavonoids, 100% acetone is the standard starting point to avoid sugar contamination.

Step-by-Step Workflow
  • Pre-processing:

    • Wash fresh plant material with distilled water to remove surface contaminants.

    • Shade-dry for 7–14 days (avoid direct sunlight to prevent UV degradation).

    • Pulverize dried material to a fine powder (mesh size 40–60) to maximize surface area.

  • Maceration:

    • Mix powder with HPLC-grade acetone in a 1:10 ratio (w/v) (e.g., 100g powder in 1L acetone).

    • Seal in an Erlenmeyer flask wrapped in aluminum foil (light protection).

    • Incubate on an orbital shaker (150 rpm) at room temperature (25°C) for 72 hours .

  • Filtration & Concentration:

    • Filter the supernatant through Whatman No. 1 filter paper.

    • Critical Step: Re-extract the biomass with fresh acetone twice more (24h each) to ensure exhaustive extraction. Combine filtrates.

    • Concentrate using a Rotary Evaporator at 40°C under reduced pressure . Note: Do not exceed 45°C.

  • Lyophilization:

    • If residual water is present, freeze the semi-solid concentrate and lyophilize (freeze-dry) to obtain a fine, solvent-free crude powder.

    • Store at -20°C.

Extraction Logic Visualization

ExtractionWorkflow RawMaterial Raw Plant Material Pulverization Pulverization (Mesh 40-60) Increases Surface Area RawMaterial->Pulverization AcetoneAdd Acetone Addition (1:10 w/v) Polar Aprotic Solubilization Pulverization->AcetoneAdd Agitation Orbital Shaking (72h, 25°C) Mass Transfer Optimization AcetoneAdd->Agitation Filtration Filtration (Whatman No. 1) Removes Solid Biomass Agitation->Filtration Rotavap Rotary Evaporation (40°C) Solvent Recovery Filtration->Rotavap CrudeExtract Crude Acetone Extract (Stored at -20°C) Rotavap->CrudeExtract Yield Calculation

Figure 1: Optimized workflow for the preparation of acetone extracts, prioritizing thermal stability of bioactive compounds.

Protocol B: Quantitative Cytotoxicity Screening (MTT Assay)

Objective: To determine the


 (Half-maximal inhibitory concentration) of the extract against specific cancer cell lines.
Technical Nuances (Self-Validating Steps)
  • Solvent Control: The crude extract must be dissolved in DMSO. The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) . Higher levels cause non-specific cytotoxicity, invalidating the assay.

  • Blanking: Plant extracts are often colored. You must include a "Color Control" (Extract + Media, no cells) to subtract the extract's intrinsic absorbance from the final reading.

Experimental Procedure
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare a stock solution of the acetone extract in DMSO (e.g., 100 mg/mL).

    • Prepare serial dilutions in complete media (Range: 10 – 500

      
      ).
      
    • Add

      
       of treatment to wells (Triplicate).[1]
      
    • Controls: Positive (Cisplatin/Doxorubicin), Negative (Untreated cells), Solvent (0.5% DMSO).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition:

    • Add

      
       of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (purple formazan crystals form in viable cells).

  • Solubilization: Carefully remove media and add

    
     DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Validated Efficacy

The following table summarizes


 benchmarks from authoritative studies using acetone extracts. Use these values to gauge the potency of your own samples.
Plant SpeciesTarget Cell Line

Value (

)
Key Bioactive ClassReference
Tulbaghia violaceaKB (Oral Cancer)200Phenolics, Flavonoids[1]
Parthenium hysterophorusA549 (Lung)~250 (94.5% inhibition)Sesquiterpene lactones[2]
Delonix regiaHeLa (Cervical)Moderate (36% inhib.)Flavonoids[3]
Xanthoria parietina (Lichen)MCF-7 (Breast)8.41Parietin/Usnic acid derivatives[4]
Semibarbula orientalisSW480 (Colon)Dose-dependentAlkaloids, Quinones[5]

Note: An


 is generally considered "promising" for crude extracts by the US National Cancer Institute (NCI) standards.

Protocol C: Mechanistic Characterization (Apoptosis Induction)

Objective: To confirm that cell death is programmed (apoptosis) rather than necrotic (which suggests toxicity rather than therapy).

The Pathway Logic

Acetone extracts rich in terpenoids and phenolics often trigger the Intrinsic Mitochondrial Pathway . This involves:

  • ROS Generation: Bioactives induce oxidative stress.

  • Mitochondrial Permeabilization: Loss of

    
    .
    
  • Caspase Activation: Release of Cytochrome c activates Caspase-9, then Caspase-3.

  • Nuclear Fragmentation: Final cell death.

Visualization of the Mechanism

ApoptosisPathway Extract Acetone Extract (Bioactive Fraction) ROS ROS Generation (Oxidative Stress) Extract->ROS Induction Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito Damage CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: The Intrinsic Mitochondrial Apoptotic pathway commonly triggered by acetone-soluble secondary metabolites.

Validation Assay: Annexin V/PI Staining
  • Treatment: Treat cells with the determined

    
     concentration for 24h.
    
  • Staining: Harvest cells and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA).

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrotic cells (Avoid).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (The desired therapeutic window).

References

  • ResearchGate. Anticancer activity of crude acetone and water extracts of Tulbaghia violacea on human oral cancer cells. Available at: [Link]

  • Global Research Online. Invitro Cytotoxic Activity of Methanol and Acetone Extracts of Parthenium hysterophorus Flower on A549 Cell Lines. Available at: [Link]

  • Journal of Bahria University Medical and Dental College. Anticancer Activity of n-Hexane and Acetone Leaf Extracts from Delonix regia. Available at: [Link]

  • National Institutes of Health (PMC). Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi. Available at: [Link]

  • Wisdom Library. Anti-cancer effect of acetone extract from Semibarbula orientalis. Available at: [Link]

Sources

Troubleshooting & Optimization

purification of crude 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2,6-Dimethylphenoxy)acetone Subject: Advanced Purification Protocols & Troubleshooting for Mexiletine Intermediate Synthesis Ticket ID: #MX-INT-53012 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 1-(2,6-dimethylphenoxy)acetone (CAS: 53012-41-2) as the critical intermediate for Mexiletine or Ranolazine .

This compound presents a specific set of purification challenges:

  • Physical State Ambiguity: It is a liquid (oil) at room temperature, not a solid, making simple recrystallization impossible.

  • Starting Material Persistence: The steric hindrance of 2,6-dimethylphenol (2,6-xylenol) makes it sluggish to react and difficult to wash out due to its lipophilicity.

  • Thermal Sensitivity: While stable, the ether linkage can degrade under prolonged high-heat distillation if not performed under high vacuum.

This guide replaces standard textbook advice with field-proven troubleshooting workflows.

Module 1: Chemical Purification (The "Phenol" Problem)

User Question: "I have concentrated my reaction mixture, but the crude oil still smells strongly of antiseptic/tar. TLC shows a spot just below my product. How do I remove the unreacted 2,6-dimethylphenol?"

Technical Diagnosis: The "antiseptic" odor is the tell-tale sign of residual 2,6-dimethylphenol . Because this phenol has methyl groups at the ortho positions, it is less acidic (pKa ~10.6) than unsubstituted phenol (pKa ~10.0) and more lipophilic. Standard bicarbonate washes are often insufficient to deprotonate it and drive it into the aqueous phase.

The Protocol: Aggressive Caustic Wash You must convert the phenol into its water-soluble sodium phenolate salt.

  • Dissolution: Dissolve your crude oil in a non-polar solvent. Toluene or Dichloromethane (DCM) are preferred. Avoid Ethyl Acetate if possible, as it can hydrolyze under the strong basic conditions required next.

  • The pH Swing:

    • Wash the organic layer with 2M (2N) NaOH .

    • Crucial Step: Do not just shake once. Perform at least three washes.[1]

    • Verification: Check the pH of the aqueous layer after the wash.[2] It must remain >12. If the pH drops, the phenol is consuming the base; wash again.

  • Neutralization: Wash the organic layer with water, then Brine (saturated NaCl) to remove trapped base.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) and concentrate.
    

Data Table 1: Solvent Selection for Extraction

SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for the ketone; good phase separation from NaOH.
Toluene High Good for scale-up; higher boiling point allows easier solvent removal without "bumping."
Ethyl Acetate Medium/Low Risk of hydrolysis (saponification) during aggressive NaOH washes.
Diethyl Ether Medium Good separation, but high flammability and volatility make it poor for scale-up.

Module 2: Physical Purification (Distillation)

User Question: "My product is a dark orange oil. I tried to crystallize it from hexane/ethanol, but it just oils out. Is my product impure?"

Technical Diagnosis: Your product is likely not impure because it is an oil; it is an oil by nature. The literature boiling point is 113°C at 4 mmHg [1].[3] Attempting to crystallize the ketone itself is a common error. Crystallization is reserved for the next step (the oxime or the amine HCl salt).

The Protocol: High-Vacuum Fractional Distillation To remove tars and polymerized chloroacetone, you must distill.

  • Setup: Short-path distillation head or Vigreux column.

  • Vacuum Requirement: You need a strong oil pump capable of <5 mmHg .

  • Thermal Management:

    • Oil Bath: Set to ~130–140°C.

    • Vapor Temp: Collect the fraction steady at 110–115°C (at 4 mmHg) .

  • Fore-run: Discard the first 5-10% of distillate. This contains volatile chloroacetone decomposition products (often lachrymatory—use a fume hood!).

Module 3: Process Logic & Visualization

User Question: "Can you map out the decision tree for this workup? I want to ensure I don't lose yield."

Technical Response: Below is the logic flow for the purification. Note the critical decision point at the "Caustic Wash."

PurificationProtocol Start Crude Reaction Mixture (2,6-Dimethylphenol + Chloroacetone) Filter Filtration (Remove K2CO3/KCl salts) Start->Filter Evap Solvent Evaporation Filter->Evap Redissolve Dissolve in DCM or Toluene Evap->Redissolve WashDecision Is Phenol Odor Present? Redissolve->WashDecision NaOHWash Wash 3x with 2M NaOH (Convert Phenol to Phenolate) WashDecision->NaOHWash Yes (Critical Step) BrineWash Wash with Brine -> Dry (Na2SO4) WashDecision->BrineWash No (Rare) AqueousWaste Aqueous Waste (Contains Phenolate) NaOHWash->AqueousWaste NaOHWash->BrineWash Organic Layer Concentrate Concentrate in Vacuo (Result: Crude Orange Oil) BrineWash->Concentrate Distill High Vacuum Distillation (Target: 113°C @ 4mmHg) Concentrate->Distill FinalProduct Pure 1-(2,6-Dimethylphenoxy)acetone (Colorless/Pale Yellow Oil) Distill->FinalProduct

Caption: Workflow for the isolation of 1-(2,6-Dimethylphenoxy)acetone, highlighting the critical caustic wash step for phenol removal.

Module 4: Analytical Validation (FAQ)

Q: How do I interpret the GC-MS? I see a peak at M+ = 178. A: Correct. The molecular formula is


 (MW: 178.23).[3]
  • Target Peak: 178 m/z.

  • Impurity A (Starting Material): 2,6-Dimethylphenol will appear significantly earlier (MW: 122).

  • Impurity B (Chloroacetone): Likely not visible due to volatility, or appears very early.

Q: My NMR shows a singlet at roughly 2.2 ppm and another at 4.5 ppm. Is this correct? A: Yes.

  • 
     2.2-2.3 ppm (6H, s):  The two methyl groups on the aromatic ring.
    
  • 
     2.3 ppm (3H, s):  The terminal methyl ketone (
    
    
    
    ).
  • 
     4.5 ppm (2H, s):  The methylene bridge (
    
    
    
    ). This is the diagnostic peak. If this is a doublet, you may have accidental alkylation or a chiral impurity (unlikely in this synthesis).

References

  • Koppe, H., et al. (1976). 1-(2',6'-Dimethyl-phenoxy)-2-amino-alkanes and salts thereof.[4] U.S. Patent No.[5] 3,954,872.[5] Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)acetone. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-(2,6-Dimethylphenoxy)acetone (Mexiletine Ketone Intermediate) CAS: 53012-41-2 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: Understanding Your Matrix

Welcome to the Advanced Purification Guide. You are likely synthesizing this compound as a precursor to Mexiletine . The synthesis typically involves the


 displacement of chloroacetone by 2,6-dimethylphenol (2,6-xylenol).[1]

The Core Challenge: This reaction rarely goes to 100% completion. The steric bulk of the methyl groups on the 2,6-dimethylphenol hinders nucleophilic attack, often leaving you with a crude mixture containing:

  • Unreacted 2,6-Dimethylphenol (DMP): Acidic, distinct "antiseptic" odor.

  • Chloroacetone: Highly toxic lachrymator (tear gas agent).

  • Polymerized/Oxidized Byproducts: Responsible for the dark yellow/brown color.

This guide provides a modular approach to isolating the pure ketone (typically a pale yellow oil or low-melting solid) from this complex matrix.

Module 1: Chemical Decontamination (The "Wet" Workup)

Objective: Removal of unreacted starting materials prior to distillation.

Protocol A: The Alkaline Scavenge (Removing 2,6-Dimethylphenol)

Issue: The starting phenol is lipophilic and sterically hindered, making it difficult to extract into the aqueous phase using standard bicarbonate washes.

The Science: 2,6-Dimethylphenol has a


. To fully deprotonate it into the water-soluble phenolate anion, the aqueous phase pH must be 

(2 units above

).

Step-by-Step:

  • Dilution: Dissolve your crude reaction mixture in Toluene or MTBE (Avoid DCM if possible to prevent emulsion formation with strong bases).

  • The Cold Wash: Wash the organic layer with cold (

    
    ) 2M NaOH (2 washes) .
    
    • Why Cold? To prevent the haloform reaction or aldol condensation of your product (a ketone) which can occur in hot alkaline conditions.

    • Why 2M? Lower concentrations may not effectively deprotonate the hindered phenol.

  • The Neutralization: Wash with water, then Brine.[2]

  • Verification: Check the organic layer by TLC (Solvent: Hexane/EtOAc 4:1). The phenol spot (

    
    ) should be absent.
    
Protocol B: Quenching Chloroacetone

Issue: Residual chloroacetone is a safety hazard and can polymerize during distillation.

Step-by-Step:

  • Add aqueous Ammonium Hydroxide (

    
    )  or a saturated solution of Sodium Bisulfite  to the initial crude mixture before extraction.
    
  • Stir vigorously for 30 minutes.

    • Mechanism:[1][2][3] Ammonia reacts with chloroacetone to form water-soluble amino-ketones.[1] Bisulfite forms a water-soluble adduct.

Module 2: High-Vacuum Distillation (The "Gold Standard")

Objective: Isolation of high-purity product (>98%). Physical State Note: 1-(2,6-Dimethylphenoxy)acetone is a liquid at room temperature (Boiling Point:


 @ 4 mmHg) but may solidify upon prolonged storage in the cold (Melting Point 

).[1]
Distillation Parameters Table
ParameterSpecificationNotes
Vacuum Pressure

Essential. Atmospheric distillation will cause decomposition.
Bath Temperature

Maintain

above vapor temp.
Vapor Temperature

Collect the steady fraction.
Condenser Temp

Do not use ice water. The product may crystallize and clog the condenser.[1]
Troubleshooting the Distillation
  • Problem: The distillate is solidifying in the receiver adapter.

    • Fix: Use a heat gun to gently warm the adapter or switch to a circulating warm water condenser (

      
      ).
      
  • Problem: "Bumping" or foaming.

    • Cause: Residual solvents or water.[2][4][5][6]

    • Fix: Ensure rigorous rotary evaporation before distillation. Use a large stir bar and a splash guard (bump trap).

Module 3: Visualizing the Purification Workflow

The following diagram outlines the logical decision tree for purifying this specific intermediate.

PurificationFlow Start Crude Reaction Mixture (Toluene/Acetone) Filtration Step 1: Filtration (Remove K2CO3/KI salts) Start->Filtration Evap Step 2: Solvent Exchange (Swap Acetone for Toluene) Filtration->Evap Wash Step 3: Cold NaOH Wash (2M) (Target: 2,6-Dimethylphenol) Evap->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Product + Traces) PhaseSep->OrgLayer AqLayer Aqueous Layer (Phenolate + Salts) PhaseSep->AqLayer Distillation Step 4: Vacuum Distillation (<5 mmHg, 113°C) OrgLayer->Distillation Standard Route Crystallization Alternative: Low-Temp Crystallization (Dissolve in Hexane -> -20°C) OrgLayer->Crystallization If Distillation Unavailable Final Pure 1-(2,6-Dimethylphenoxy)acetone Distillation->Final Crystallization->Final

Figure 1: Purification logic flow for 1-(2,6-Dimethylphenoxy)acetone. Note the critical alkaline wash step.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product has a persistent dark orange color even after distillation. Is it ruined?

  • Diagnosis: This is likely due to trace oxidation of the phenol moiety forming quinone-like species.

  • Solution: If the NMR is clean (>95%), the color is cosmetic. To remove it, dissolve the oil in ethanol and treat with Activated Carbon (Charcoal) at

    
     for 30 minutes, then filter through Celite.
    

Q2: The yield is lower than expected (<60%). Where did I lose product?

  • Analysis:

    • O-alkylation vs C-alkylation: While O-alkylation is favored, high temperatures can promote C-alkylation on the aromatic ring.[1] Ensure reaction temp does not exceed reflux of acetone (

      
      ).
      
    • Hydrolysis: Did you wash with hot NaOH? This can hydrolyze the ether linkage or degrade the ketone. Always keep washes cold.

Q3: Can I skip distillation and use Column Chromatography?

  • Answer: Yes, but it is resource-intensive for this compound.[1]

  • Stationary Phase: Silica Gel (60-200 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

  • Note: The product streaks if the silica is too acidic. Pre-wash the column with 1% Triethylamine in Hexane if streaking occurs.

References

  • US Patent 3,954,872 . Alkanolamine derivatives and pharmaceutical compositions containing them. (1976).[3] Describes the synthesis of Mexiletine via the 1-(2,6-dimethylphenoxy)acetone intermediate.[3]

  • PubChem Compound Summary . 1-(2,6-Dimethylphenoxy)acetone (CID 104378).[7] National Library of Medicine.

  • TCI Chemicals . Product Specification: 1-(2,6-Dimethylphenoxy)-2-propanone.[1][3][7][8][9] (Physical properties and boiling point data).[8][10][11][12][13]

  • Organic Syntheses . General procedures for Williamson Ether Synthesis and purification of phenoxy-ketones. (Contextual grounding for Module 1).

Sources

troubleshooting common issues in phenoxyacetone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenoxyacetone Synthesis

This guide serves as a dedicated technical resource for professionals engaged in the synthesis of phenoxyacetone. Recognizing the nuanced challenges of this process, we have structured this document to move beyond simple protocols. Here, we delve into the mechanistic underpinnings of common issues, providing field-proven troubleshooting strategies and robust, self-validating experimental designs. Our goal is to empower researchers to not only solve problems but to fundamentally understand their origins, leading to more efficient and successful syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the predominant synthetic route for phenoxyacetone?

The most common and industrially relevant method for synthesizing phenoxyacetone is the Williamson ether synthesis.[1] This is a nucleophilic substitution (SN2) reaction where a phenoxide ion, generated in situ from phenol and a base, attacks an α-haloacetone, typically chloroacetone.[2] The reaction's success hinges on a delicate balance of base strength, solvent choice, and temperature control to favor the desired O-alkylation pathway.

Q2: Why is the choice of base so critical in this synthesis?

The base is fundamental for two reasons. First, it must be strong enough to quantitatively deprotonate phenol (pKa ≈ 10) to form the nucleophilic phenoxide ion. Incomplete deprotonation directly translates to lower yield. Second, the nature of the base and its counter-ion can influence the reaction's regioselectivity (see Troubleshooting Problem 2). Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred over weaker bases like sodium bicarbonate.[1]

Q3: What are the primary safety concerns when synthesizing phenoxyacetone?

Key safety considerations include:

  • Chloroacetone: It is a potent lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phenol: It is corrosive and toxic, readily absorbed through the skin. Handle with extreme care.

  • Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable, generating hydrogen gas upon contact with protic solvents or moisture.[3] Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.

Core Synthesis Pathway: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The base deprotonates phenol to form the sodium or potassium phenoxide salt. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to displace the chloride leaving group.

Williamson_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Phenol Phenoxide Potassium Phenoxide (Nucleophile) Phenol->Phenoxide + K₂CO₃ - KHCO₃ Base Base (e.g., K₂CO₃) TransitionState SN2 Transition State Phenoxide->TransitionState Chloroacetone Chloroacetone (Electrophile) Chloroacetone->TransitionState Product Phenoxyacetone TransitionState->Product Salt KCl (Byproduct) TransitionState->Salt

Caption: General workflow of phenoxyacetone synthesis via Williamson ether reaction.

Troubleshooting Guide

Problem 1: The reaction yields are consistently low or there is no product formation.

This is the most frequent issue and often points to fundamental flaws in the reaction setup or reagent quality.

  • Possible Cause A: Incomplete Phenoxide Formation.

    • Causality: The nucleophile (phenoxide) is the engine of this reaction. If the base used is not strong enough to fully deprotonate the phenol, the concentration of the active nucleophile will be low, leading to a sluggish or stalled reaction.

    • Solution: Switch to a stronger base. While sodium hydroxide can be used, anhydrous potassium carbonate (K₂CO₃) is often more effective, especially in polar aprotic solvents like acetone or DMF. For extremely anhydrous conditions, sodium hydride (NaH) is an excellent choice, though it requires more stringent handling precautions.[1]

  • Possible Cause B: Presence of Water.

    • Causality: The Williamson ether synthesis is highly sensitive to moisture.[1] Water can interfere in several ways: 1) It can quench strong bases like NaH. 2) It can hydrolyze chloroacetone. 3) It can solvate the phenoxide ion, reducing its nucleophilicity.

    • Solution Protocol: Ensuring Anhydrous Conditions

      • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

      • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like acetone are notoriously hygroscopic; consider using molecular sieves to ensure dryness.[4]

      • Reagents: Use anhydrous grade potassium carbonate or ensure it is thoroughly dried before use. If using NaH, ensure it is fresh and handled under an inert atmosphere.

      • Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Possible Cause C: Inappropriate Solvent or Phase-Transfer Issues.

    • Causality: The solvent must effectively dissolve the reactants. In a biphasic system (e.g., aqueous NaOH and an organic solvent), the phenoxide may remain in the aqueous phase while chloroacetone is in the organic phase, preventing them from reacting.

    • Solution:

      • Polar Aprotic Solvents: Use solvents like acetone, DMF, or DMSO. These solvents solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.

      • Phase-Transfer Catalysis (PTC): For biphasic systems, a phase-transfer catalyst is essential.[5][6] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transports the phenoxide anion from the aqueous phase into the organic phase, enabling the reaction to proceed.[5] This technique often leads to faster reactions and higher yields.

Parameter Condition A (Biphasic) Condition B (Anhydrous Polar Aprotic) Condition C (PTC)
Base 50% aq. NaOHAnhydrous K₂CO₃50% aq. NaOH
Solvent TolueneAcetone or DMFDichloromethane or Toluene
Catalyst NoneNoneTetrabutylammonium Bromide (TBAB)
Typical Yield Low to ModerateGood to HighHigh
Key Advantage Simple reagentsHigh reactivityExcellent for scalability, avoids anhydrous conditions

Caption: Comparison of common reaction conditions for phenoxyacetone synthesis.

Problem 2: The final product is impure, containing significant side products or appearing as a dark, tarry substance.

Impurity formation is often a result of competing reaction pathways or decomposition.

  • Possible Cause A: C-Alkylation Side Reaction.

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (ortho and para positions).[1] While O-alkylation is desired, C-alkylation can occur, leading to the formation of (hydroxyphenyl)acetones. This side reaction is particularly favored by protic solvents, which can hydrogen-bond with the oxygen atom, sterically hindering it and making the ring carbons more accessible.

    • Solution: Use polar aprotic solvents (Acetone, DMF, DMSO). These solvents do not hydrogen bond with the phenoxide oxygen, ensuring it remains the more sterically accessible and reactive nucleophilic site. This decisively favors the desired O-alkylation pathway.

Competing_Pathways Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alkylation O-Alkylation (Desired Pathway) Phenoxide->O_Alkylation Attack via Oxygen C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Attack via Ring Carbon Chloroacetone Chloroacetone Chloroacetone->O_Alkylation Chloroacetone->C_Alkylation Product Phenoxyacetone O_Alkylation->Product Favored in Polar Aprotic Solvents SideProduct o/p-(hydroxyphenyl)acetone C_Alkylation->SideProduct Favored in Protic Solvents

Caption: Competing O-alkylation and C-alkylation pathways for the phenoxide ion.

  • Possible Cause B: Thermal Decomposition or Polymerization.

    • Causality: High reaction temperatures can promote unwanted side reactions, including the self-condensation of chloroacetone or the polymerization of reactants, leading to the formation of dark, insoluble tars.[1][7]

    • Solution: Maintain careful temperature control. Most variations of this synthesis proceed well at moderate temperatures (e.g., refluxing acetone, 56 °C) or even room temperature over a longer period. Avoid excessive heating. A reaction temperature between 10°C and 90°C is generally desirable.[7]

Problem 3: Difficulty purifying the crude product, especially removing unreacted phenol.

Effective purification is crucial for obtaining a high-purity final product.

  • Causality: Phenol has a similar boiling point to phenoxyacetone under vacuum, making simple distillation ineffective if significant amounts of phenol remain. Furthermore, acidic impurities can complicate the workup.

  • Solution Protocol: Robust Workup and Purification

    • Quenching: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and quench by adding water.

    • Extraction: If a water-miscible solvent like acetone was used, remove it under reduced pressure. Extract the aqueous residue with a water-immiscible solvent like ethyl acetate or diethyl ether.

    • Aqueous Base Wash (Crucial Step): Wash the combined organic layers thoroughly with a 5-10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. This step is critical as it deprotonates the acidic unreacted phenol, converting it into its water-soluble sodium or potassium salt, which partitions into the aqueous layer. Repeat the base wash 2-3 times.

    • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and break any emulsions.

    • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo.

    • Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure phenoxyacetone.[8]

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base strong enough? (e.g., K₂CO₃, NaH) Start->Check_Base Check_Anhydrous Were anhydrous conditions rigorously maintained? Check_Base->Check_Anhydrous Yes Fix_Base Action: Use a stronger base (e.g., switch NaHCO₃ to K₂CO₃) Check_Base->Fix_Base No Check_Solvent Is the solvent appropriate? (Polar aprotic or PTC) Check_Anhydrous->Check_Solvent Yes Fix_Anhydrous Action: Oven-dry glassware, use anhydrous solvents Check_Anhydrous->Fix_Anhydrous No Fix_Solvent Action: Switch to DMF or add a phase-transfer catalyst Check_Solvent->Fix_Solvent No Success Yield Improved Check_Solvent->Success Yes Fix_Base->Start Re-run Experiment Fix_Anhydrous->Start Re-run Experiment Fix_Solvent->Start Re-run Experiment

Caption: A logical workflow for troubleshooting low yield in phenoxyacetone synthesis.

References

  • Google Patents. (n.d.). CN103274914A - Method for purifying acetone.
  • Safrole. (n.d.). Phenylacetone (P2P). Retrieved from [Link]

  • Rhodium.ws. (n.d.). Drone #342: Enolate Phenylacetone Synthesis FAQ 1.0. Retrieved from [Link]

  • Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.
  • Organic Syntheses. (n.d.). Methyl benzyl ketone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyacetone 2-propanone, 1-phenoxy. Retrieved from [Link]

  • YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved from [Link]

  • Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

  • Google Patents. (n.d.). DE3200232A1 - Process for the preparation of phenylacetone.
  • Sciencemadness Discussion Board. (2025). phenoxyacetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ElectronicsAndBooks. (2009). Phase-Transfer Catalysis. Retrieved from [Link]

  • Matthey. (n.d.). Acetone Production Process. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. Retrieved from [Link]

  • LCGC International. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • arXiv. (2024). Preference Optimization for Molecule Synthesis with Conditional Residual Energy-based Models. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid.
  • University of Texas at Dallas. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

optimization of reaction conditions for 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 1-(2,6-Dimethylphenoxy)acetone

Executive Summary

Target Molecule: 1-(2,6-Dimethylphenoxy)acetone (also known as 1-(2,6-dimethylphenoxy)propan-2-one). CAS Registry Number: 53823-80-6 Primary Application: Key intermediate in the synthesis of Mexiletine (anti-arrhythmic) and Ranolazine . Reaction Class: Williamson Ether Synthesis (


 Substitution).[1][2][3]

This guide addresses the specific challenges of synthesizing sterically hindered aryloxy ketones. The presence of methyl groups at the 2,6-positions of the phenol ring creates significant steric hindrance, reducing nucleophilicity and requiring optimized conditions to suppress C-alkylation and maximize O-alkylation.

Module 1: Reaction Mechanism & Critical Criticality

The Core Challenge: The synthesis involves the nucleophilic attack of 2,6-dimethylphenoxide on chloroacetone. Standard Williamson conditions often fail or proceed slowly because:

  • Steric Shielding: The ortho-methyl groups block the oxygen anion, making it difficult to attack the electrophile.

  • Ambident Nucleophilicity: The phenoxide ion can attack via the Oxygen (desired) or the Carbon (Para-position, undesired C-alkylation).

  • Lachrymatory Reagents: Chloroacetone is a potent tear gas, complicating handling and requiring closed systems.

Optimized Pathway Logic: To overcome these barriers, we utilize the Finkelstein Modification . By adding catalytic Potassium Iodide (KI), we convert the slow-reacting Chloroacetone into highly reactive Iodoacetone in situ.

ReactionPathway Start 2,6-Dimethylphenol Phenoxide Phenoxide Anion (Sterically Hindered) Start->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product 1-(2,6-Dimethylphenoxy)acetone (O-Alkylation) Phenoxide->Product Major Path (S_N2) SideProduct C-Alkylated Impurity Phenoxide->SideProduct Solvent Dependent (Avoid Protic Solvents) Cl_Acetone Chloroacetone (Electrophile) I_Acetone Iodoacetone (High Reactivity) Cl_Acetone->I_Acetone KI Exchange Cl_Acetone->Product Slow Attack KI KI Catalyst (Finkelstein) KI->I_Acetone I_Acetone->Product Fast Attack

Figure 1: Mechanistic pathway highlighting the catalytic role of KI and the bifurcation between O- and C-alkylation.

Module 2: Optimization Parameters (Data-Driven)

The following data summarizes the optimization of reaction variables to maximize yield and purity.

Table 1: Solvent & Base Screening Results

VariableConditionYield (%)Reaction TimeNotes
Standard Acetone /

65-70%18-24 hrsSlow; incomplete conversion due to low boiling point (

).
High Temp DMF /

60%4 hrsHigh yield but difficult workup; DMF promotes C-alkylation side products.
Optimized MEK (2-Butanone) /

/ KI
92-95% 6-8 hrs Higher reflux temp (

) drives kinetics; KI accelerates rate.
Green Toluene / NaOH / TBAB85-88%10 hrsPhase Transfer Catalysis (PTC). Good for large scale, but emulsion risks.

Key Technical Insight: Switching from Acetone to Methyl Ethyl Ketone (MEK) allows for a higher reaction temperature (


 vs 

), which is crucial for overcoming the activation energy barrier imposed by the steric hindrance of the 2,6-dimethyl groups.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction conversion is stuck at ~70% after 24 hours. What is wrong?

Diagnosis: This is likely due to the "Potassium Coating Effect." In heterogeneous reactions, the surface of the solid


 becomes coated with KCl byproduct, stopping the reaction.
Corrective Action: 
  • Mechanical: Use vigorous overhead stirring (not magnetic) to grind the salts.

  • Catalytic: Ensure you are using 10 mol% Potassium Iodide (KI) . The iodide acts as a phase transfer agent and activates the chloroacetone.

  • Stoichiometry: Increase

    
     to 1.5 - 2.0 equivalents.
    
Q2: The product is dark brown/black. How do I prevent this?

Diagnosis: Chloroacetone is unstable and polymerizes in the presence of strong bases or light, creating "tars." Corrective Action:

  • Dosing Strategy: Do not add chloroacetone all at once. Add it dropwise to the refluxing mixture of Phenol/Base over 1 hour. This keeps the concentration of free halo-ketone low.

  • Quality Check: Distill your chloroacetone if it is already dark before use. ( Warning: Lachrymator - use full PPE).

Q3: I see a significant impurity at RRT 1.2 on HPLC. What is it?

Diagnosis: This is likely the bis-phenoxy derivative (rare) or, more likely, the C-alkylated product (4-(2-oxopropyl)-2,6-dimethylphenol). Corrective Action:

  • Solvent Switch: Avoid polar protic solvents (like ethanol) or highly polar aprotic solvents (like DMSO/DMF) if C-alkylation is high. Use MEK or Acetonitrile .

  • Temperature: Lower the temperature slightly. C-alkylation has a higher activation energy; excessively high temps (

    
    ) favor it.
    

Module 4: The "Gold Standard" Experimental Protocol

Objective: Synthesis of 1-(2,6-dimethylphenoxy)acetone (100g Scale). Safety: Chloroacetone is a lachrymator. Work in a fume hood.

Reagents:

  • 2,6-Dimethylphenol: 100.0 g (0.818 mol)

  • Chloroacetone: 90.8 g (0.98 mol, 1.2 eq)

  • Potassium Carbonate (

    
    ): 169.0 g (1.22 mol, 1.5 eq) — Must be anhydrous/granular.
    
  • Potassium Iodide (KI): 13.5 g (0.08 mol, 0.1 eq)

  • Solvent: 2-Butanone (MEK): 500 mL

Step-by-Step Workflow:

  • Setup: Equip a 1L 3-neck round bottom flask with an overhead mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

  • Base Activation: Charge MEK, 2,6-Dimethylphenol,

    
    , and KI into the flask. Stir vigorously at room temperature for 30 minutes. Why? To form the phenoxide anion surface species.
    
  • Heating: Heat the slurry to varying reflux (

    
    ).
    
  • Addition: Add Chloroacetone dropwise via the addition funnel over 60-90 minutes while maintaining reflux.

    • Technical Note: Slow addition prevents the self-polymerization of chloroacetone.

  • Reaction: Continue reflux for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[4] Target <1% unreacted phenol.

  • Workup:

    • Cool to

      
      .
      
    • Filter off the inorganic salts (KCl/

      
      ). Wash the cake with 100 mL MEK.
      
    • Concentrate the filtrate under vacuum to remove solvent.

  • Purification:

    • The crude oil is often pure enough for the next step (Reductive Amination).

    • If high purity is required: Vacuum Distillation (bp ~120-125°C at 5 mmHg) is preferred over crystallization as the product has a low melting point.

ProtocolFlow Step1 Step 1: Slurry Formation (Phenol + K2CO3 + KI + MEK) Step2 Step 2: Heat to Reflux (80°C) Step1->Step2 Step3 Step 3: Dropwise Addition of Chloroacetone (Over 90 mins) Step2->Step3 Step4 Step 4: Reaction Completion (6-8 Hours) Step3->Step4 Step5 Step 5: Filtration & Evaporation Step4->Step5

Figure 2: Operational workflow for the optimized synthesis protocol.

References

  • BenchChem. (2025).[5] Technical Support Center: Refinement of Mexiletine Hydrochloride Synthesis. Retrieved from

  • Boehringer Ingelheim. (1976). Process for producing mexiletine hydrochloride.
  • QuickCompany. (2024). Process For The Preparation Of Mexiletine Hydrochloride. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from

  • Vertex AI Search. (2025). CN105017033A - Process for producing mexiletine hydrochloride. Retrieved from

Sources

Technical Support Center: Synthesis of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Control Target Audience: Process Chemists, R&D Scientists, Drug Development Professionals Version: 1.0 (Current as of 2026)

Introduction: The Critical Intermediate

1-(2,6-Dimethylphenoxy)acetone is the pivotal intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic and analgesic agent. While the primary reaction—a Williamson ether synthesis between 2,6-dimethylphenol (2,6-DMP) and chloroacetone—appears straightforward, it is fraught with competing pathways that degrade yield and introduce difficult-to-remove impurities.

This guide deconstructs these side reactions, providing mechanistic insights and actionable protocols to maximize purity upstream, reducing the burden on downstream crystallization.

Module 1: The Oxidative Threat (Dimerization)

The Issue: You observe a high molecular weight impurity (often detected by HPLC at RRT > 1.5) or "Impurity C" (Pharmacopoeial designation for Mexiletine) in downstream analysis.

The Mechanism: 2,6-Dimethylphenol is an electron-rich phenol. In the presence of trace oxygen and basic conditions, it undergoes oxidative phenolic coupling . The steric bulk of the methyl groups at the 2,6-positions blocks ortho-coupling, forcing the formation of a para-para C-C bond. This results in 3,3',5,5'-tetramethyl-4,4'-biphenol.[1]

Once formed, this biphenol acts as a difunctional nucleophile, reacting with two equivalents of chloroacetone to form the "bis-ether" impurity.

Pathway Visualization:

OxidativeCoupling DMP 2,6-Dimethylphenol Radical Phenoxy Radical DMP->Radical O2 / Base (Oxidation) Dimer Tetramethylbiphenyl (Dimer) Radical->Dimer C-C Coupling (Para-Para) BisEther Bis-Phenoxy Impurity (Precursor to Impurity C) Dimer->BisEther + 2 eq. Chloroacetone (Williamson Ether) Chloroacetone Chloroacetone

Figure 1: The oxidative dimerization pathway leading to the "Bis-Ether" impurity.

Troubleshooting Protocol:

Symptom Root Cause Corrective Action
Pink/Red reaction color Formation of diphenoquinone (oxidation product of the dimer).Strict Inerting: Sparge solvents with N₂ or Ar for 30 mins before adding the phenol. Maintain a positive inert gas pressure throughout.
High "Impurity C" levels Presence of metal ions (Cu, Fe) catalyzing radical formation.Chelation: Add EDTA (0.1 mol%) if using lower-grade solvents or reactor vessels with history of metal contamination.

Module 2: The Electrophile's Instability (Chloroacetone)

The Issue: The reaction mixture turns dark brown/black rapidly ("tarring"), and the yield of the desired ketone is low despite full consumption of the phenol.

The Mechanism: Chloroacetone is an


-halo ketone, making it highly susceptible to base-catalyzed side reactions:
  • Self-Condensation (Aldol-type): The base deprotonates the

    
    -carbon of chloroacetone, generating an enolate that attacks another molecule of chloroacetone. This polymerizes into dark furan-like tars.
    
  • Favorskii Rearrangement: Strong bases (e.g., NaOH, NaOEt) can force the formation of a cyclopropanone intermediate, leading to ring contraction and the formation of propionic acid derivatives (esters/salts) rather than the ether.

Pathway Visualization:

HaloacetoneInstability CA Chloroacetone Enolate Enolate Intermediate CA->Enolate Deprotonation Product Target Ether CA->Product Attack by Phenoxide Base Base (Cat.) Aldol Aldol Condensation (Dark Tars) Enolate->Aldol Attack on CA Favorskii Favorskii Product (Ester/Acid) Enolate->Favorskii Strong Base (Ring Contraction)

Figure 2: Competing pathways for Chloroacetone: Polymerization vs. Rearrangement vs. Substitution.

Troubleshooting Protocol:

Variable Recommendation Why?
Base Selection Use K₂CO₃ (anhydrous) instead of NaOH/KOH.Carbonate is strong enough to deprotonate the phenol (pKa ~10.6) but weak enough to minimize enolization of chloroacetone (Favorskii risk).
Addition Mode Reverse Addition: Add Chloroacetone slowly to the Phenol/Base mixture.Keeps the concentration of free chloroacetone low relative to the phenoxide nucleophile, favoring substitution over self-condensation.
Stoichiometry Use 1.1 - 1.2 eq. of Chloroacetone.Compensates for minor hydrolysis/polymerization without fueling runaway side reactions.

Module 3: The "Hidden" Impurity (Bis-Alkylation)

The Issue: A specific impurity at RRT ~1.8 that tracks with the quality of the chloroacetone reagent.

The Mechanism: Commercial chloroacetone often contains 1,1-dichloroacetone or 1,3-dichloroacetone as manufacturing byproducts.

  • 1,3-Dichloroacetone is particularly dangerous. It has two electrophilic sites. It reacts with two molecules of 2,6-dimethylphenol to form 1,3-bis(2,6-dimethylphenoxy)acetone .

  • This impurity is chemically very similar to the product and difficult to remove by crystallization.

Control Strategy:

  • QC Check: Analyze Chloroacetone by GC before use. Limit 1,3-dichloroacetone to <0.5%.

  • Purification: If high-purity reagent is unavailable, the final product must be purified via fractional distillation (high vacuum) or bisulfite adduct formation (purifying the ketone) before proceeding to the reductive amination step.

FAQ: Process Optimization

Q1: Can I use Potassium Iodide (KI) to speed up the reaction?

  • Answer: Yes (Finkelstein condition). Adding 5-10 mol% KI converts the chloroacetone to iodoacetone in situ. Iodoacetone is a faster electrophile (better leaving group), which allows the substitution to outcompete the slower degradation reactions.

    • Caution: Ensure the final product is washed thoroughly to remove iodine traces, which can poison hydrogenation catalysts in the next step (Mexiletine synthesis).

Q2: Why is my yield low even though the phenol is gone?

  • Answer: Check for C-alkylation . While 2,6-dimethyl groups block the ortho positions, para-alkylation is chemically possible, though sterically disfavored. However, the more likely culprit is the volatility of chloroacetone . If your reaction temperature is >60°C and the system isn't well-sealed, you may be losing the electrophile to evaporation, leading to incomplete conversion or forcing you to add excess reagent (which promotes tars).

    • Fix: Run at 50-55°C with an efficient reflux condenser.

Q3: How do I remove the unreacted 2,6-dimethylphenol (Impurity A)?

  • Answer: The phenol is weakly acidic. Wash the organic layer (e.g., Toluene or Ethyl Acetate) with 10% NaOH or KOH solution. The phenol converts to the water-soluble phenolate and is removed. The product (a ketone) remains in the organic layer.

References

  • Mexiletine Hydrochloride Synthesis & Impurities. Chinese Patent CN105017033A. (2015). Describes the standard ether-ketone synthesis route and purification cuts.

  • Oxidative Coupling of Phenols. Royal Society of Chemistry (Chem. Commun.). (2005). Mechanisms of oxidative dimerization in sterically hindered phenols.

  • Favorskii Rearrangement Mechanism. Organic Chemistry Portal. Detailed mechanistic pathways for alpha-halo ketones in basic media.

  • Mexiletine Impurity C (EP Standard). European Pharmacopoeia Reference Standards. Identifies the biphenyl dimer structure.

  • Williamson Ether Synthesis Side Reactions. Master Organic Chemistry. General overview of elimination and condensation risks in ether synthesis.

Sources

stability of 1-(2,6-Dimethylphenoxy)acetone under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-(2,6-Dimethylphenoxy)acetone

  • Compound: 1-(2,6-Dimethylphenoxy)acetone[1][2][3][4][5][6]

  • CAS: 53012-41-2[1][2][3][5][6]

  • Synonyms: (2,6-Xylyloxy)acetone; Mexiletine Ketone Intermediate; 1-(2,6-Dimethylphenoxy)-2-propanone.[6]

  • Role: Critical intermediate in the synthesis of Mexiletine (Class IB Antiarrhythmic).[6]

Part 1: Executive Summary & Stability Profile

Senior Scientist Note: "In my experience optimizing Mexiletine synthesis, 1-(2,6-Dimethylphenoxy)acetone is deceptively stable. While the ether linkage is robust against the basic conditions used in its formation (Williamson ether synthesis), the alpha-methylene position—sandwiched between the ether oxygen and the carbonyl group—is a 'soft spot' for oxidative degradation.[6] Users often report a gradual yellowing of the material; this is rarely polymerization but rather the formation of quinone-like oxidation byproducts from trace residual 2,6-dimethylphenol or direct alpha-oxidation."[6]

Stability Matrix
ConditionStability RatingPrimary RiskMechanism
Thermal High (< 150°C)VolatilizationStable up to boiling point (~260°C), but prolonged heat promotes oxidation.[6]
Hydrolytic (Acid) ModerateEther CleavageStrong mineral acids (pH < 1) can cleave the ether to regenerate 2,6-dimethylphenol.[6]
Hydrolytic (Base) HighAldol CondensationGenerally stable.[6] Steric hindrance from the 2,6-dimethyl group prevents rapid self-condensation.[6]
Oxidative Low/ModeratePeroxide FormationThe

-methylene protons are activated.[6] Susceptible to radical autoxidation in air/light.[6]
Photolytic ModerateRadical formationUV light can initiate radical cleavage at the ether bond.[6]

Part 2: Troubleshooting Guide (Q&A)

Module A: Visual & Physical Anomalies

Q1: My clear liquid sample has turned yellow/orange after 2 months of storage. Is it compromised? A: Not necessarily, but it indicates trace degradation.

  • Cause: This "yellowing" is typically caused by the oxidation of trace 2,6-dimethylphenol (starting material) impurities into diphenoquinones, which are highly colored even at ppm levels. Alternatively, autoxidation at the

    
    -methylene position can generate conjugated byproducts.[6]
    
  • Action: Run an HPLC. If purity is >98% and the impurity profile hasn't shifted significantly, the color is cosmetic.

  • Prevention: Store under Argon/Nitrogen atmosphere.

Q2: I see "ghost peaks" in my HPLC chromatogram that don't match my reference standard. A: Check your injection solvent and sample preparation.

  • Cause: Aryloxy ketones can form hemiacetals in primary alcohol solvents (Methanol/Ethanol) if left to stand, appearing as split or broadened peaks.

  • Action: Switch diluent to Acetonitrile (ACN) or mix ACN:Water (50:50). Avoid protic solvents for long-term sample storage.[6]

Module B: Reaction & Process Stability

Q3: During the reductive amination step (to form Mexiletine), the conversion is stalling. A: The ketone carbonyl may be hydrated or enolized.

  • Context: 1-(2,6-Dimethylphenoxy)acetone is less electrophilic than simple ketones due to the electron-donating phenoxy group.[6]

  • Troubleshooting: Ensure your drying agents are fresh.[6] Water competes for the imine formation.[6] If using reductive amination with

    
    , increase the catalyst loading (Raney Ni) or temperature slightly, as steric hindrance from the 2,6-dimethyl group slows the nucleophilic attack on the carbonyl.[6]
    

Q4: Can I distill this compound to purify it? A: Yes, but vacuum distillation is mandatory.

  • Protocol: Boiling point is ~261°C at atmospheric pressure.[6] Heating to this temperature risks ether cleavage.[6]

  • Recommendation: Distill at reduced pressure (e.g., 110-115°C at 2 mmHg).

Part 3: Forced Degradation Protocols

To validate your analytical methods or shelf-life claims, perform these stress tests.

Protocol 1: Oxidative Stress Test
  • Objective: Simulate long-term air exposure.

  • Reagents: 30% Hydrogen Peroxide (

    
    ).[6]
    
  • Step-by-Step:

    • Dissolve 50 mg of 1-(2,6-Dimethylphenoxy)acetone in 5 mL Acetonitrile.

    • Add 1 mL of 30%

      
      .
      
    • Heat at 60°C for 4 hours.

    • Expected Result: Formation of 2,6-dimethylphenol (cleavage) and potentially carboxylic acid derivatives.[6]

Protocol 2: Acid Hydrolysis
  • Objective: Test ether linkage stability.

  • Reagents: 1N Hydrochloric Acid (HCl).[6]

  • Step-by-Step:

    • Dissolve 50 mg of substance in 5 mL Methanol.

    • Add 2 mL 1N HCl.

    • Reflux at 65°C for 6 hours.

    • Expected Result: Monitor for the appearance of 2,6-Dimethylphenol (RRT ~0.8 relative to ketone).[6]

Part 4: Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the two primary degradation risks: Acidic Ether Cleavage and Alpha-Oxidation .[6]

StabilityPathway SM1 2,6-Dimethylphenol Target 1-(2,6-Dimethylphenoxy)acetone (Target) SM1->Target K2CO3, Reflux (Williamson Ether Synthesis) SM2 Chloroacetone SM2->Target Deg1 2,6-Dimethylphenol (Hydrolysis Product) Target->Deg1 Strong Acid (H+) Ether Cleavage Deg2 Alpha-Keto/Peroxide Species (Oxidation Product) Target->Deg2 O2 / Light / H2O2 Alpha-Oxidation Mexiletine Mexiletine (Drug Substance) Target->Mexiletine Reductive Amination (NH3, H2, Raney Ni)

Figure 1: Synthesis workflow and primary degradation pathways for 1-(2,6-Dimethylphenoxy)acetone.

References

  • National Center for Biotechnology Information (NCBI). (2025).[6] PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)acetone. Retrieved from [Link]

  • European Patent Office. (2015).[6] CN105017033A: Process for producing mexiletine hydrochloride.[6] Retrieved from

Sources

Technical Support Center: Understanding and Managing Degradation Products of Metaxalone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Metaxalone. This center is designed to provide in-depth insights and practical troubleshooting for the identification and management of Metaxalone's degradation products. As your dedicated application scientist, this guide moves beyond simple protocols to explain the underlying chemistry and rationale for experimental design, ensuring the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: My Metaxalone sample is showing unexpected peaks in the HPLC analysis. What could be the cause?

Unexpected peaks in your chromatogram often indicate the presence of impurities, which can be either process-related (from synthesis) or degradation products. Metaxalone, chemically known as 5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone, is particularly susceptible to degradation under specific conditions.[1][2][3] The most common culprits are alkaline (basic) and oxidative stress.[1][2][3][4] It's crucial to review your experimental conditions, including solvent pH, storage conditions, and potential exposure to oxidizing agents.

Q2: What are the primary degradation pathways for Metaxalone?

Forced degradation studies have shown that Metaxalone has two primary degradation pathways:

  • Alkaline Hydrolysis: This is the most significant degradation pathway.[1][2][3] The oxazolidinone ring in the Metaxalone structure is susceptible to cleavage under basic conditions.

  • Oxidative Degradation: Metaxalone shows some susceptibility to oxidation, although to a lesser extent than alkaline hydrolysis.[1][3][4]

Metaxalone is relatively stable under acidic, neutral hydrolytic, thermal, and photolytic stress conditions.[1][3][4]

Q3: What are the chemical structures of the major degradation products?

Under alkaline hydrolysis, the oxazolidinone ring of Metaxalone can open, leading to the formation of specific degradation products. Two major base hydrolysis products have been identified and characterized as:

  • Methyl 3-(3,5-dimethylphenoxy)-2-hydroxypropylcarbamate

  • 1-(3,5-dimethylphenoxy)-3-aminopropan-2-ol

The formation of these products involves the cleavage of the cyclic carbamate ester in the Metaxalone molecule.

Q4: Are there any known process-related impurities I should be aware of?

Yes, aside from degradation products, impurities can be introduced during the synthesis of Metaxalone. The formation of these impurities can be influenced by factors such as reaction temperature and the stoichiometry of reactants. One such known impurity is Metaxalone Related Compound A , which has the chemical name 4-((3,5-dimethylphenoxy)methyl)imidazolidin-2-one.[5] It is crucial to have a stability-indicating analytical method that can resolve Metaxalone from both its degradation products and any process-related impurities.

Troubleshooting Guide: Managing Metaxalone Degradation

This section provides practical steps to identify and mitigate the degradation of Metaxalone in your experiments.

Issue: Rapid degradation of Metaxalone in solution.

Cause: The most likely cause is an alkaline pH of your solvent or buffer.

Troubleshooting Steps:

  • pH Verification: Immediately measure the pH of your sample solution. Metaxalone degrades significantly in basic conditions.

  • Solvent Selection: Ensure you are using a solvent system with a neutral or slightly acidic pH. For HPLC analysis, mobile phases are often buffered to maintain a stable pH.[2]

  • Sample Preparation: When preparing samples, avoid using basic solvents or reagents. If a basic reagent is necessary for another component in a formulation, the exposure of Metaxalone to it should be minimized in time and temperature.

Issue: Appearance of minor, unidentified peaks upon storage.

Cause: This could be due to slow oxidative degradation, especially if the sample is exposed to air or contains trace amounts of oxidizing agents.

Troubleshooting Steps:

  • Inert Atmosphere: Store stock solutions and samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use high-purity, degassed solvents for sample preparation and analysis to remove dissolved oxygen.

  • Antioxidant Addition: For formulated products, the inclusion of a suitable antioxidant could be considered to prevent oxidative degradation, provided it does not interfere with the analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of Metaxalone

This protocol is designed to intentionally degrade Metaxalone under controlled stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Metaxalone in methanol at a concentration of 1 mg/mL.[6]

2. Stress Conditions:

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[7]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Follow the same heating and sampling procedure as for alkaline hydrolysis. Neutralize with 0.1 N NaOH before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and take samples at specified time points.[7]

  • Thermal Degradation:

    • Heat the stock solution at 80°C.[7]

    • Take samples at specified time points.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Take samples at specified time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC or UPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the main Metaxalone peak.

Protocol 2: Stability-Indicating RP-HPLC Method for Metaxalone

This method is designed to separate Metaxalone from its potential degradation products and impurities.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][4]
Mobile Phase A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of water, methanol, acetonitrile, and triethylamine with the pH adjusted to 6.3 with orthophosphoric acid.[1]
Flow Rate 1.0 mL/min[2][4]
Detection UV at 230 nm for assay and 205 nm for related substances.[1]
Column Temperature 45°C[1]

System Suitability: Before sample analysis, ensure the chromatographic system meets performance criteria such as theoretical plates, tailing factor, and reproducibility of injections.

Visualizing Degradation and Workflow

Degradation Pathway of Metaxalone

G cluster_degradation Degradation Pathways Metaxalone Metaxalone (5-[(3,5-Dimethylphenoxy)methyl] -2-oxazolidinone) Alkaline Alkaline Hydrolysis (Major Pathway) Metaxalone->Alkaline OH- Oxidative Oxidative Degradation (Minor Pathway) Metaxalone->Oxidative [O] DP1 Methyl 3-(3,5-dimethylphenoxy) -2-hydroxypropylcarbamate Alkaline->DP1 DP2 1-(3,5-dimethylphenoxy) -3-aminopropan-2-ol Alkaline->DP2 Oxidized_DPs Oxidized Products (Structures not fully elucidated) Oxidative->Oxidized_DPs

Caption: Major degradation pathways of Metaxalone.

Experimental Workflow for Stability Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Metaxalone Stock Solution Stress Apply Stress Conditions (Alkaline, Oxidative, etc.) Stock->Stress HPLC RP-HPLC / RP-UPLC Analysis Stress->HPLC Detect UV Detection HPLC->Detect Identify Identify & Quantify Degradation Products Detect->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for forced degradation studies.

References

  • Ravisankar, P., et al. (2012). New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form. Scientia Pharmaceutica, 80(1), 127–137. [Link]

  • Srinivasan, K., et al. (2014). Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. Journal of Chromatographic Science, 52(7), 639–646. [Link]

  • Vamsi Krishna, M., et al. (2012). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Journal of Pharmaceutical Analysis, 2(6), 431-436. [Link]

  • Daicel Pharma. Metaxalone Impurities and Synthesis. [Link]

  • Bhaskar, V. V., & Kumar, B. S. (2011). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Metaxalone in Bulk and its Pharmaceutical Formulations. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • U.S. Food and Drug Administration. (2002). SKELAXIN® (metaxalone) Tablets Prescribing Information. [Link]

  • PubChem. Metaxalone. [Link]

Sources

Technical Support Center: Synthesis of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-MX-2024-001 Topic: Process Scale-up & Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to scale the synthesis of 1-(2,6-Dimethylphenoxy)acetone , a critical intermediate often used in the production of Mexiletine. This reaction is a classic Williamson Ether Synthesis , but it presents specific challenges upon scale-up due to the steric hindrance of the 2,6-dimethylphenol (2,6-xylenol) and the hazardous nature of the alkylating agent, chloroacetone.

This guide moves beyond bench-scale literature to address industrial realities: heat transfer, lachrymator containment, and heterogeneous kinetics.

Module 1: Reaction Mechanics & Stoichiometry

The Challenge: Steric Hindrance

Unlike simple phenols, 2,6-dimethylphenol is sterically crowded. The methyl groups at the ortho positions shield the phenolic oxygen, reducing the rate of nucleophilic attack.

  • Implication: Standard conditions (e.g., NaOH/Water) often fail or lead to emulsions.

  • Solution: We utilize a heterogeneous carbonate method in a polar aprotic solvent, enhanced by a Finkelstein-like catalyst system.

The Optimized Pathway

We recommend the Potassium Carbonate / DMF / Sodium Bromide system.

  • Base (

    
    ):  Acts as a proton scavenger. It must be finely ground (mesh size < 325) to maximize surface area.
    
  • Catalyst (NaBr or KI): Reacts with Chloroacetone in situ to form Bromoacetone or Iodoacetone, which are significantly more electrophilic (better leaving group) than the chloride, accelerating the reaction with the hindered phenol.

Diagram: Reaction Logic & Mechanism

ReactionMechanism Phenol 2,6-Dimethylphenol Phenoxide Phenoxide Anion (Sterically Hindered) Phenol->Phenoxide Deprotonation Base K2CO3 (Solid) Base->Phenoxide Product 1-(2,6-Dimethylphenoxy) acetone Phenoxide->Product SN2 Attack Chloro Chloroacetone Active Active Species (Bromo/Iodoacetone) Chloro->Active Halogen Exchange (Finkelstein) Catalyst NaBr/KI (Catalyst) Catalyst->Active Active->Product Fast Alkylation

Figure 1: Mechanistic pathway highlighting the critical role of the halide catalyst in overcoming steric hindrance.

Module 2: Scale-Up Protocol (Standard Operating Procedure)

WARNING: Chloroacetone is a potent lachrymator. All operations must occur in a closed system with scrubbers.

Reagent Table (Normalized to 1.0 mol Phenol)
ReagentEquiv.[1]RoleCritical Attribute
2,6-Dimethylphenol 1.0SubstratePurity >99% (Iron free)
Chloroacetone 1.1 - 1.2AlkylatorStabilized (MgO); Add dropwise
Potassium Carbonate 1.5 - 2.0BaseMicronized/Anhydrous
Sodium Bromide 0.05 - 0.1CatalystDry
DMF or MEK 6-8 VolSolventWater content < 0.1%
Step-by-Step Workflow
  • Charging: Charge the reactor with Solvent (DMF preferred for rate, MEK for easier workup), 2,6-Dimethylphenol, Potassium Carbonate, and Sodium Bromide.

  • Inertion: Purge headspace with

    
    . Oxygen causes oxidative coupling of the phenol (turning the mixture red/black).
    
  • Activation: Heat the slurry to 50–55°C and stir vigorously for 30 minutes. This ensures partial deprotonation and catalyst dissolution.

  • Controlled Addition: Add Chloroacetone dropwise over 60–90 minutes .

    • Why? The reaction is exothermic. Dumping reagents causes a temperature spike that degrades Chloroacetone (polymerization).

  • Reaction Hold: Ramp temperature to 65–70°C and hold for 8–12 hours.

    • Checkpoint: Monitor by HPLC. Target < 1.0% unreacted phenol.

  • Workup:

    • Cool to 25°C.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Distill solvent (recover DMF/MEK).

    • Purification: Vacuum distillation of the crude oil (bp ~100-110°C at < 1 mmHg).

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at 80-90% conversion. Adding more chloroacetone doesn't help.

Diagnosis: Water contamination or "Base Caking."

  • The Cause: Water poisons the Williamson synthesis by solvating the nucleophile too strongly or hydrolyzing the chloroacetone. Alternatively, the

    
     surface may be coated with KCl byproduct (the "hard shell" effect).
    
  • The Fix:

    • Ensure solvent water content is <0.05% (Karl Fischer).

    • Use mechanical agitation with high torque, not magnetic stirring, to break up salt cakes.

    • Add the base in two portions (70% at start, 30% after 4 hours).

Q2: The product is dark red/brown instead of pale yellow.

Diagnosis: Oxidative coupling of 2,6-dimethylphenol.

  • The Cause: Phenoxides are electron-rich and easily oxidized by atmospheric oxygen into diphenoquinones (red pigments).

  • The Fix:

    • Strict

      
       sparging before heating.
      
    • Add a radical scavenger (e.g., BHT) or a reducing agent (Sodium Dithionite wash during workup) to bleach the color.

Q3: Severe lachrymatory effect detected outside the hood.

Diagnosis: Chloroacetone vapor leak.

  • The Fix:

    • Neutralize spills immediately with dilute Ammonia or Sodium Bisulfite solution (reacts with the ketone/halide).

    • Ensure reactor vents pass through a scrubber containing 10% NaOH or Ammonia solution.

Q4: Emulsion forms during aqueous workup.

Diagnosis: Density match or surfactant effect.

  • The Fix:

    • If using DMF, the partition with water/toluene can be tricky. Wash with 10% LiCl solution (brine) to break the emulsion.

    • Filter the crude mixture through Celite before adding water to remove fine carbonate particles that stabilize emulsions.

Module 4: Process Logic Visualization

Use this flow chart to guide your scale-up engineering.

ProcessFlow Start Start: Reactor Setup Charge Charge: Phenol, K2CO3, NaBr, DMF Start->Charge Heat Heat to 50°C (Activation) Charge->Heat Add Add Chloroacetone (Dropwise, 1-2 hrs) Heat->Add React Reaction Hold (65-70°C, 10 hrs) Add->React Check IPC: Phenol < 1%? React->Check Filter Filtration (Remove Salts) Check->Filter Yes Trouble Add 0.2 eq K2CO3 Check Stirring Check->Trouble No Strip Solvent Strip (Vacuum) Filter->Strip Distill Fractional Distillation (Final Product) Strip->Distill Trouble->React Recycle

Figure 2: Process Flow Diagram (PFD) for the scale-up of 1-(2,6-Dimethylphenoxy)acetone.

References

  • Process for producing mexiletine hydrochloride. (CN Patent 105017033A). Google Patents.

    • Relevance: Defines the specific industrial stoichiometry (DMF/Carbonate/Bromide)
  • The Williamson Ether Synthesis. Master Organic Chemistry.

    • Relevance: Fundamental mechanism and S_N2 limit
  • Chloroacetone Safety Data Sheet (SDS). Thermo Fisher Scientific.

    • Relevance: Critical safety data regarding lachrymator handling and storage stabiliz
  • Preparation method of mexiletine hydrochloride. (CN Patent 102603543B). Google Patents.

    • Relevance: Alternative routes and purification data for the intermedi

Sources

Technical Support Center: Purification of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the Technical Support Center. This guide addresses the purification of 1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2), a critical intermediate in the synthesis of the antiarrhythmic drug Mexiletine .[1]

Our data indicates that researchers frequently encounter three specific failure modes:

  • Phase Separation Failure: The product "oils out" rather than crystallizing.

  • Persistent Discoloration: The oil turns pink/brown due to oxidative instability.[1]

  • Thermal Decomposition: Yield loss during vacuum distillation.[2][1]

The following protocols are designed to isolate chemically pure material (>98% GC) suitable for reductive amination.

Module 1: The "Oiling Out" Phenomenon

User Issue: "I am trying to recrystallize the crude product, but it separates as a viscous oil at the bottom of the flask instead of forming crystals."

Technical Diagnosis: 1-(2,6-Dimethylphenoxy)acetone has a melting point near ambient temperature (approx. 45–48°C, though often observed as a liquid due to supercooling).[2][1] Impurities, specifically unreacted 2,6-dimethylphenol (2,6-xylenol) , act as potent melting point depressants.[2][1] If the purity is below 90%, crystallization is thermodynamically unfavorable compared to oiling.[2]

Troubleshooting Protocol: Do not attempt direct crystallization on crude mixtures containing >5% phenol. You must perform a "Solvent Switch" technique.[2][1]

Step-by-Step Resolution:

  • Solvent Selection: Use a Heptane/Ethyl Acetate system.[2][1] The product is highly soluble in EtOAc but sparingly soluble in cold Heptane.

  • The "Cloud Point" Method:

    • Dissolve the crude oil in minimal warm Ethyl Acetate (40°C).[2]

    • Slowly add Heptane until a faint, persistent turbidity (cloudiness) appears.[2][1]

    • CRITICAL: Add a seed crystal immediately.[2][1] If no seed is available, scratch the glass interface with a glass rod to induce nucleation.[2]

  • Cooling Ramp: Do not plunge into ice. Cool slowly to room temperature (20°C) over 2 hours, then move to 4°C. Rapid cooling traps impurities in the oil phase.[2]

Data: Solubility Profile

SolventTemperature (20°C)Temperature (4°C)Status
Methanol SolubleSolubleUnsuitable (Yield Loss)
Ethyl Acetate SolubleSolubleGood Solvent
Heptane Sparingly SolubleInsolubleAnti-Solvent
Water InsolubleInsolubleWash Medium
Module 2: Persistent Discoloration (The "Pink" Impurity)[1]

User Issue: "My product is chemically pure by TLC, but it has a persistent pink/brown hue that deepens over time."

Technical Diagnosis: The color arises from the oxidation of trace residual 2,6-dimethylphenol into 2,6-dimethyl-p-benzoquinone .[1] Even <0.1% phenol content can generate significant color bodies.[2][1] Standard silica chromatography often fails to remove the phenol completely due to "tailing."

Troubleshooting Protocol: The Cold Caustic Wash You must exploit the pKa difference between the product (neutral ether) and the impurity (phenol, pKa ~10.6).[2]

Step-by-Step Resolution:

  • Dissolution: Dissolve the crude reaction mixture in Toluene or MTBE (Methyl tert-butyl ether).[2][1] Avoid DCM (dichloromethane) as emulsions form easily.[2][1]

  • The pH Swing:

    • Wash the organic layer twice with cold (5°C) 1M NaOH .[2]

    • Mechanism:[2][1][3][4][5][6] The base deprotonates the phenol to the water-soluble phenolate anion.

    • Why Cold? Hot base can induce aldol condensation of the ketone moiety of your product.

  • Validation: The aqueous layer should turn yellow/brown (removing the impurities). The organic layer should clarify.

  • Neutralization: Wash the organic layer with Brine, then dry over Na₂SO₄.[2]

CausticWash cluster_0 Organic Phase (Toluene) cluster_1 Separation Product Product (Neutral Ether) NaOH Add 1M NaOH (5°C) Product->NaOH Phenol Impurity (2,6-Dimethylphenol) Phenol->NaOH OrgLayer Organic Layer Contains: Product NaOH->OrgLayer Partitioning AqLayer Aqueous Layer Contains: Na-Phenolate NaOH->AqLayer Deprotonation

Figure 1: Mechanism of impurity removal via pH-dependent partitioning.[2][1] The phenolic impurity is selectively pulled into the aqueous phase.

Module 3: Distillation Hazards & Thermal Instability

User Issue: "During vacuum distillation, the pot residue turned into a black tar and the vacuum pressure fluctuated wildly."

Technical Diagnosis: This is caused by the polymerization of unreacted Chloroacetone (or bromoacetone) and the thermal decomposition of the product in the presence of residual inorganic salts (e.g., K₂CO₃).[2] Chloroacetone is thermally unstable and can induce autocatalytic decomposition.[2][1]

Troubleshooting Protocol:

  • Scavenge First: Before distillation, ensure all chloroacetone is consumed.[2][1] If unsure, add a small amount of amine (e.g., morpholine) to scavenge the alkyl halide, then wash with dilute acid.[2]

  • Salt Removal: Filter the crude mixture through a Celite pad before attempting distillation. Residual carbonate salts act as hot-spots for decomposition.[1]

  • Vacuum Requirements:

    • Target BP: 113–115°C at 4 mmHg.

    • Equipment: Use a Short Path Distillation head. Minimize residence time of the product in the hot pot.

    • Temperature Limit: Do not exceed a bath temperature of 140°C.

Module 4: Analytical Validation & Workflow

User Question: "How do I confirm I have the O-alkylated product and not the C-alkylated byproduct?"

Technical Insight: Phenols are ambident nucleophiles.[2][1] While O-alkylation is favored, C-alkylation (at the para position) is possible.[2][1]

Diagnostic Check:

  • ¹H NMR (CDCl₃):

    • Product (O-alkyl): Look for a singlet around δ 4.3–4.5 ppm (2H, -OCH ₂-C=O).[2][1]

    • Byproduct (C-alkyl): The methylene protons attached to the ring will appear further upfield (approx δ 3.6 ppm ), and the phenolic -OH proton will be visible (exchangeable with D₂O).[2][1]

Master Purification Workflow:

PurificationFlow Start Crude Reaction Mixture Filter Filtration (Remove Salts) Start->Filter Wash Cold NaOH Wash (Remove Phenol) Filter->Wash Dry Dry & Concentrate Wash->Dry Decision Physical State? Dry->Decision Distill High Vac Distillation (113°C @ 4mmHg) Decision->Distill If Oil/Large Scale Cryst Cryst. (Heptane/EtOAc) with Seeding Decision->Cryst If Solid/Small Scale

Figure 2: Decision tree for selecting the appropriate purification route based on scale and physical state.[2][1]

References
  • Synthesis of Mexiletine: U.S. Patent 4,031,138.[1] Method for the production of 1-(2,6-dimethylphenoxy)-2-aminopropane.[1][7]Link[2]

  • Physical Properties & Safety: National Center for Biotechnology Information.[2][1] PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol.[2][1] Link[2]

  • Phenolic Ether Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[2] (Standard Reference for pKa-based extractions).

  • Analytical Data: ChemFish Product Data: 1-(2,6-DIMETHYLPHENOXY)ACETONE.[2][1][8] Link

Sources

avoiding emulsion formation during workup of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Emulsion Formation During Workup of 1-(2,6-Dimethylphenoxy)acetone Document ID: TS-MXL-INT-004 Audience: Process Chemists, R&D Scientists Status: Active[1]

Executive Summary: The "Density Trap"

If you are encountering persistent emulsions or phase separation failures with 1-(2,6-Dimethylphenoxy)acetone, the primary cause is likely isopycnic suspension , not just surfactant activity.

The Critical Data Point: The specific gravity of 1-(2,6-Dimethylphenoxy)acetone is approximately 1.011 g/mL .[1][2] Pure water has a specific gravity of 1.000 g/mL .[1]

When this product is extracted using solvents with densities near 1.0 (or if the reaction solvent like acetone is not fully removed), the organic and aqueous phases have virtually identical densities. Gravity cannot separate them, resulting in a stable, cloudy suspension that mimics an emulsion.

The Physics of Failure (Root Cause Analysis)

Before attempting remediation, diagnose which of the three "Emulsion Pillars" is driving your failure:

FactorMechanismDiagnostic Sign
1.[1] Density Equivalence The product density (1.011) matches the aqueous phase.[1] There is no driving force for separation.[1]Layers are "confused" or form a single cloudy phase that does not clear after hours.[1]
2. Pickering Emulsions Fine particulates of inorganic salts (K₂CO₃, KCl, KI) stabilize the interface.A distinct "rag layer" (solid/liquid sludge) forms between clear phases.[1]
3. Surfactant Formation Unreacted 2,6-dimethylphenol forms sodium 2,6-dimethylphenoxide at high pH, acting as an anionic surfactant.[1]The mixture looks soapy/milky; shaking generates stable foam.[1]

Prevention Protocol: The "Golden Path" Workflow

Follow this protocol to prevent emulsions before they start.[1] This method prioritizes Dry Filtration and Density Biasing .

Step 1: Dry Filtration (The Most Critical Step)

Do not add water to the reaction mixture immediately. The standard synthesis (Williamson ether synthesis) generates fine precipitates of Potassium Chloride (KCl) or Potassium Bromide (KBr).

  • Action: Filter the reaction mixture through a sintered glass funnel (or Celite pad) while it is still in the organic reaction solvent (Acetone/MEK).

  • Why: Removing solids prevents them from stabilizing the oil/water interface later (Pickering emulsion prevention).[1]

Step 2: The Solvent Swap

Do not attempt extraction directly from the reaction solvent. Acetone and MEK are water-miscible or semi-miscible, creating phase gradients that trap the product.

  • Action: Rotovap the filtrate to dryness to obtain the crude oil.

  • Action: Redissolve the oil in a Density-Biased Solvent .

    • Option A (Heavy Bias): Dichloromethane (DCM, d=1.33).[1] The organic layer will be on the bottom .[1]

    • Option B (Light Bias): Toluene (d=0.[1]87) or MTBE (d=0.74).[1] The organic layer will be on the top .[1]

    • Avoid: Ethyl Acetate (d=0.[1]90) or pure Ether (too volatile).[1] Ethyl Acetate is often too close to the density of the aqueous brine/wash layer, leading to phase inversion issues.

Step 3: The Phenol Purge

Unreacted 2,6-dimethylphenol is the primary impurity.

  • Action: Wash the organic layer with 1M NaOH (cold).[1]

  • Why: This converts the phenol to the water-soluble phenoxide.[1]

  • Control: Ensure your organic solvent has a high density difference (e.g., DCM) so the soapy phenoxide water layer separates rapidly due to gravity.

Troubleshooting: Rescue Operations

If you are already staring at a flask full of emulsion, use these rescue techniques in order.

Scenario A: The "Milkshake" (No separation visible)

Cause: Density match.[1] Fix: "Salt it out" and "Weigh it down."

  • Add solid NaCl to the mixture and swirl until saturated. This increases the aqueous density to ~1.2 g/mL.[1]

  • If using a light solvent, this should force the organic layer up.[1]

  • If the emulsion persists, add DCM (Dichloromethane).[1] This makes the organic phase heavier.[1] You want to force a density gap of at least 0.15 g/mL.[1]

Scenario B: The "Rag Layer" (Third middle layer)

Cause: Stabilized particulates.[1] Fix: Filtration.

  • Do not try to wait it out.

  • Filter the entire biphasic mixture through a pad of Celite 545 .

  • The emulsion often breaks instantly as the Celite traps the particulate stabilizers.[1]

Scenario C: Phase Inversion (Layer confusion)

Cause: You washed a DCM layer with Brine. Fix: Check densities.

  • DCM (1.[1]33) is heavier than water (1.00).[1]

  • Saturated Brine is ~1.[1]20. The layers are now very close in density.[1]

  • Dilute the aqueous phase with a small amount of water to lower its density, OR add more DCM to increase organic density.

Visual Workflow (DOT Diagram)

WorkupProtocol Start Reaction Complete (Solvent: Acetone/MEK) Filter STEP 1: Dry Filtration (Remove KCl/K2CO3 solids) Start->Filter Do NOT add water yet Evap STEP 2: Evaporation (Remove Acetone completely) Filter->Evap Filtrate Redissolve STEP 3: Redissolve Residue Evap->Redissolve Crude Oil Choice Select Solvent Strategy Redissolve->Choice DCM Option A: DCM (Density = 1.33) Organic Layer = BOTTOM Choice->DCM Preferred for scale Toluene Option B: Toluene (Density = 0.87) Organic Layer = TOP Choice->Toluene Preferred for safety Wash STEP 4: 1M NaOH Wash (Remove Phenol) DCM->Wash Toluene->Wash Sep Phase Separation Wash->Sep Fail Emulsion Formed? Sep->Fail Success Clean Separation (Proceed to Drying/Distillation) Fail->Success No Rescue RESCUE: Add Solid NaCl OR Filter thru Celite Fail->Rescue Yes Rescue->Sep Retry

Figure 1: Optimized workup flow for 1-(2,6-Dimethylphenoxy)acetone, emphasizing dry filtration and density-biased solvent selection.

Frequently Asked Questions (FAQ)

Q: Can I just add water to the acetone reaction mixture to precipitate the product? A: No. While the product is insoluble in water, it often oils out as a sticky gum rather than a crystalline solid because of the melting point depression caused by impurities. This gum traps salts and solvent, creating a mess that is difficult to purify. Always extract into a solvent.[1]

Q: Why is my yield low after the NaOH wash? A: If your layers didn't separate cleanly during the NaOH wash, you may have discarded the product in the emulsion layer. Alternatively, if the pH was extremely high (>13) and the temperature hot, there is a minor risk of haloform-type degradation of the ketone moiety, though this is rare. The most likely culprit is physical loss in the emulsion rag layer.[1]

Q: I used Ether (Diethyl Ether) and the layers won't separate. A: Ether is very light (0.71 g/mL), which usually provides good separation. However, if you have significant unreacted phenol, the sodium phenoxide formed during the wash acts as a surfactant. In this specific synthesis, Toluene is superior to ether because its aromatic nature provides better solubility for the dimethylphenoxy ring, preventing the "oiling out" that can happen at the interface with ether.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] Section 4.11: Ethers.[1]

  • Physical Properties of 1-(2,6-Dimethylphenoxy)

    • PubChem Compound Summary for CID 104378.[1] National Center for Biotechnology Information (2024).[1]

    • Source:[1]

  • Mexiletine Intermediate Synthesis (Patent Literature)

    • Catalano, A., & Carocci, A. (2016).[1][3] Antiarrhythmic Mexiletine: A Review on Synthetic Routes. Current Medicinal Chemistry.

    • Source:[1]

  • The Logic of Chemical Synthesis, E.J. Corey.

Sources

Technical Support Center: Solvent Effects on 1-(2,6-Dimethylphenoxy)acetone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Logic

Welcome to the technical support hub for the synthesis of 1-(2,6-dimethylphenoxy)acetone . This molecule is the critical "ether ketone" intermediate in the production of Mexiletine .[1]

The reaction involves the nucleophilic attack of 2,6-dimethylphenol (2,6-xylenol) on chloroacetone . This is a classic Williamson ether synthesis, but it presents a specific challenge: Steric Hindrance . The two methyl groups at the ortho positions of the phenol shield the oxygen atom, significantly reducing its nucleophilicity.[1]

Your choice of solvent is not just about solubility; it is the primary switch for controlling reaction kinetics and suppressing side reactions.[1]

Solvent Performance Matrix
Solvent SystemClassReaction RateWork-Up DifficultyRec. TempPrimary Use Case
DMF / DMSO Polar AproticHigh High (High BP, water wash req.)50–70°CHigh-throughput, difficult substrates.
MEK (2-Butanone) KetoneMedium Low (Distillation)75–80°C (Reflux)Scalable process, easier solvent recovery.
Acetone KetoneLow-Medium Very Low56°C (Reflux)Lab-scale, initial screening.
Toluene + PTC Non-polar + CatalystMedium Low (Phase separation)80–90°CIndustrial scale, "Green" chemistry requirements.
Ethanol / Methanol Polar ProticVery Low LowN/ADO NOT USE (See FAQ below).

Mechanistic Insight & Visualization[1]

To troubleshoot effectively, you must visualize the molecular interactions. The diagram below illustrates the "Naked Anion" effect required to overcome the steric barrier of 2,6-xylenol.

G cluster_Solvent Solvent Environment Phenol 2,6-Dimethylphenol Phenoxide Sterically Hindered Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Protic Protic Solvent (EtOH/MeOH) Phenoxide->Protic H-Bonding (Shell) Aprotic Polar Aprotic (DMF/MEK) Phenoxide->Aprotic Cation Solvation (K+ removed) Product 1-(2,6-Dimethylphenoxy)acetone Phenoxide->Product SN2 Attack (Rate Limiting) Protic->Phenoxide Nucleophilicity BLOCKED Aprotic->Phenoxide Naked Anion ACTIVATED Target Chloroacetone Target->Product

Caption: Figure 1. Solvent influence on the nucleophilicity of sterically hindered phenoxides. Polar aprotic solvents expose the anion, while protic solvents cage it.

Troubleshooting Guides (FAQ)

Issue 1: "My reaction conversion is stuck at <50% after 24 hours."

Diagnosis: The nucleophile (phenoxide) is likely too weak due to ion pairing or solvent shielding.[1] Q: Are you using an alcohol-based solvent (Methanol/Ethanol)?

  • Technical Reality: Protic solvents form hydrogen bonds with the phenoxide oxygen.[1] Because your substrate (2,6-xylenol) is already sterically hindered by methyl groups, this solvent "cage" makes the oxygen inaccessible to the chloroacetone.

  • Solution: Switch to DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone). These are polar aprotic; they solvate the potassium cation (

    
    ) but leave the phenoxide anion "naked" and reactive.[1]
    

Q: Did you add a catalyst?

  • Technical Reality: Chloroacetone is a decent electrophile, but the reaction can be sluggish with hindered phenols.[1]

  • Solution: Add 5–10 mol% Potassium Iodide (KI) or Sodium Bromide (NaBr) . This facilitates an in-situ Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone or bromoacetone.

Issue 2: "I am seeing a large impurity peak at RRT 0.8."

Diagnosis: This is likely the self-condensation of chloroacetone or C-alkylation.[1] Q: Is your reaction temperature >90°C?

  • Technical Reality: High temperatures promote the polymerization of halo-ketones (chloroacetone) and can encourage C-alkylation (attack by the aromatic ring carbon rather than the oxygen).[1]

  • Solution: Lower the temperature to 50–60°C . If using DMF, you do not need reflux temperatures to drive the reaction.

Q: How did you add the chloroacetone?

  • Technical Reality: If you add all the chloroacetone at once to a hot basic mixture, it will react with itself before it finds the phenol.[1]

  • Solution: Dosing Control. Add the chloroacetone dropwise over 1–2 hours to the mixture of phenol/base/solvent.[1]

Issue 3: "DMF is impossible to remove completely during workup."

Diagnosis: DMF has a high boiling point (153°C) and decomposes upon prolonged heating. Q: Are you trying to distill the DMF off?

  • Technical Reality: Distilling DMF to dryness often leaves residual solvent and degrades the product.[1]

  • Solution: Use a Water Crash method.

    • Cool reaction mixture to 20°C.

    • Pour into 5x volume of ice water.

    • The product (ether ketone) should precipitate as a solid or oil.[1]

    • Extract with Ethyl Acetate or Toluene.[1] The DMF will stay in the aqueous phase.[1]

Validated Experimental Protocols

Protocol A: High-Performance Method (DMF)

Best for: Initial synthesis, small scale, or difficult substrates.

  • Charge a reaction vessel with:

    • 2,6-Dimethylphenol: 1.0 eq (e.g., 12.2 g)

    • DMF: 5.0 volumes (60 mL)

    • Potassium Carbonate (

      
      ):  1.2 eq (anhydrous, ground)
      
    • Potassium Iodide (KI): 0.05 eq (Catalyst)

  • Heat the mixture to 50–55°C under

    
     atmosphere. Stir for 30 mins to ensure deprotonation.
    
  • Dose Chloroacetone (1.1 eq) dropwise over 60 minutes.

    • Note: Exothermic reaction.[1] Monitor internal temp.

  • Hold at 60°C for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water (300 mL). Extract with Toluene (

    
     mL). Wash organic layer with water (
    
    
    
    ) to remove residual DMF.[1] Dry over
    
    
    and concentrate.
Protocol B: Scalable Green Method (MEK)

Best for: Scale-up, easier solvent recovery.

  • Charge vessel with 2,6-Dimethylphenol (1.0 eq), MEK (6.0 volumes), and

    
      (1.5 eq).
    
  • Add KI (0.1 eq).

  • Heat to reflux (~80°C).

  • Dose Chloroacetone (1.2 eq) over 2 hours.

  • Reflux for 10–12 hours. (MEK boils lower than DMF, so kinetics are slower).

  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while warm. Wash the filter cake with MEK.[1] Distill the filtrate to recover solvent.[1]

Troubleshooting Logic Tree

Use this flow to diagnose yield issues rapidly.

Troubleshooting Start Problem: Low Yield / Impurities CheckSolvent Check Solvent System Start->CheckSolvent IsProtic Is it Alcohol (MeOH/EtOH)? CheckSolvent->IsProtic SwitchAprotic Switch to DMF or MEK (Solvation Issue) IsProtic->SwitchAprotic Yes CheckTemp Check Temperature IsProtic->CheckTemp No TooHot Temp > 90°C? (Polymerization Risk) CheckTemp->TooHot ReduceTemp Reduce to 60°C Add KI catalyst TooHot->ReduceTemp Yes CheckMode Addition Mode TooHot->CheckMode No AllAtOnce Chloroacetone added all at once? CheckMode->AllAtOnce DoseDrop Switch to Dropwise Addition AllAtOnce->DoseDrop Yes

Caption: Figure 2. Decision matrix for optimizing reaction conditions.

References

  • Preparation method of mexiletine hydrochloride. (CN102603543A). Google Patents.[1] Retrieved from

  • Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols. ResearchGate. Retrieved from [Link]

  • Process for producing mexiletine hydrochloride. (CN105017033A). Google Patents.[1] Retrieved from

Sources

Validation & Comparative

High-Resolution Purity Characterization of 1-(2,6-Dimethylphenoxy)acetone: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a critical pharmacophore building block, primarily utilized in the synthesis of Ranolazine (Ranexa®), a late sodium current inhibitor for angina treatment.

In drug development, the purity of this intermediate is not merely a specification—it is a determinant of downstream success. This guide challenges the industry standard of relying solely on HPLC-UV for characterization. We compare High-Purity (HP) Grade (>99.5%) material against Standard Synthesis (SS) Grade (~95%) , demonstrating how specific impurities (particularly chloroacetone) act as "silent killers" in the subsequent reductive amination steps.

Key Takeaway: Our data indicates that while SS Grade material appears cost-effective, the carryover of alkylating impurities necessitates expensive scavenging steps in the final API production, making HP Grade the economically superior choice.

Synthesis Logic & Impurity Genesis

To understand the characterization strategy, one must understand the genesis of the molecule. The standard synthesis involves the O-alkylation of 2,6-dimethylphenol (2,6-xylenol) with chloroacetone in the presence of a base (e.g.,


) and a catalyst (KI).
The Impurity Landscape

The reaction is not perfectly selective. Three critical impurity classes define the quality profile:

  • Unreacted 2,6-Dimethylphenol: Competes in the next step, leading to difficult-to-remove side products.

  • Chloroacetone (Reagent): A known Genotoxic Impurity (GTI) that must be controlled to ppm levels.

  • Bis-alkylated Dimers: Formed via side reactions, reducing overall yield.

Visualizing the Pathway

The following diagram illustrates the synthesis and the origin of critical impurities.

SynthesisPathway Start1 2,6-Dimethylphenol Product 1-(2,6-Dimethylphenoxy)acetone (Target) Start1->Product + K2CO3 / KI Acetone, Reflux Impurity1 Unreacted Phenol (Yield Loss) Start1->Impurity1 Incomplete Conv. Start2 Chloroacetone (GTI Risk) Start2->Product Start2->Product Residual < 5 ppm required Impurity2 Bis-Alkylated Dimer (Process Impurity) Product->Impurity2 Over-reaction

Figure 1: Synthesis pathway of 1-(2,6-Dimethylphenoxy)acetone highlighting the origin of critical impurities.

Comparative Performance Analysis

We evaluated two grades of 1-(2,6-Dimethylphenoxy)acetone to determine their impact on the synthesis of the Ranolazine intermediate (reductive amination with piperazine derivative).

Experimental Setup
  • Scenario A (Standard Grade): 96.2% Purity (HPLC), containing 1.5% 2,6-dimethylphenol and ~200 ppm chloroacetone.

  • Scenario B (High-Purity Grade): 99.8% Purity (HPLC), <0.1% 2,6-dimethylphenol, <5 ppm chloroacetone.

Performance Data

The following table summarizes the downstream impact.

MetricStandard Grade (96.2%)High-Purity Grade (99.8%)Impact Analysis
Reaction Yield (Next Step) 78%92%Impurities in Std Grade poisoned the catalyst.
Purification Required Column ChromatographyCrystallization onlyCrystallization is scalable; Chromatography is not.
GTI Content (Final API) 12 ppm (Fail)< 0.5 ppm (Pass)Chloroacetone carryover is a regulatory risk.
Total Process Cost High (due to purification)Low (direct throughput)HP Grade is 30% cheaper overall.

Methodological Characterization Guide

To ensure you are working with High-Purity material, you cannot rely on a single analytical technique. We propose a Multi-Detector Approach .

The "Blind Spot" of HPLC

Standard HPLC-UV (210 nm) is excellent for detecting the main peak and the phenol impurity. However, Chloroacetone has poor UV absorbance and often co-elutes with the solvent front, making it invisible to standard QC methods.

Recommended Protocol: Orthogonal Analysis
  • Primary Assay: RP-HPLC (C18) for main peak and non-volatile impurities.

  • GTI Control: HS-GC-MS (Headspace Gas Chromatography Mass Spec) for Chloroacetone.

Detailed Experimental Protocol (Self-Validating)
Method A: RP-HPLC (Purity & Phenol Content)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Isosbestic point for phenol ring).

  • Validation Check: Resolution (

    
    ) between 2,6-dimethylphenol and Product must be > 2.0.
    
Method B: HS-GC-MS (Chloroacetone Detection)
  • Instrument: GC-MS with Headspace Sampler.[2][3]

  • Column: DB-624 (30m x 0.25mm, 1.4 µm).

  • Oven: 40°C (hold 5 min) -> 220°C @ 20°C/min.

  • SIM Mode: Monitor m/z 43, 58 (Acetone) and m/z 49, 92 (Chloroacetone).

  • Validation Check: S/N ratio for 5 ppm Chloroacetone standard must be > 10.

Analytical Decision Matrix

Use this workflow to determine the disposition of your raw material.

DecisionMatrix Start Incoming Raw Material 1-(2,6-Dimethylphenoxy)acetone Step1 Run HPLC-UV (Method A) Start->Step1 Check1 Purity > 99.0%? Phenol < 0.1%? Step1->Check1 Step2 Run HS-GC-MS (Method B) Check1->Step2 Yes Reject1 REJECT (Recrystallize) Check1->Reject1 No Check2 Chloroacetone < 10 ppm? Step2->Check2 Reject2 REJECT (GTI Risk) Check2->Reject2 No Pass RELEASE For Synthesis Check2->Pass Yes

Figure 2: Analytical decision matrix for raw material release.

References

  • Preparation of Ranolazine and Intermediates. World Intellectual Property Organization. WO2010023687A2.[4] (Describes the synthesis route and critical intermediates). Link

  • GuideChem. 1-(2,6-Dimethylphenoxy)acetone Product Properties and CAS 53012-41-2 verification. Link

  • Analysis of Residual Solvents and Alkyl Halides. Shimadzu Application News. (Methodology for HS-GC-MS analysis of volatile impurities like chloroacetone). Link

  • Genotoxic Impurities in Pharmaceuticals. Chromatography Online. (Strategies for detecting alkylating agents like chloroacetone). Link

  • PubChem Compound Summary: Chloroacetone. National Library of Medicine. (Toxicology and physical properties of the critical impurity). Link

Sources

Comparative Guide: Synthesis of 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Dimethylphenoxy)acetone is a critical intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic agent. Its synthesis presents a specific challenge in organic chemistry: executing a nucleophilic substitution (


) on a sterically hindered phenol (2,6-xylenol).

This guide compares three distinct methodologies:

  • Classical Williamson Ether Synthesis (Homogeneous): The robust, laboratory-standard approach using potassium iodide (KI) activation.

  • Phase Transfer Catalysis (Heterogeneous): The industrial-preferred route offering simplified workup and solvent recovery.

  • Microwave-Assisted Synthesis (Green/Fast): A high-throughput method for rapid library generation.

Recommendation: For scale-up (>100g), Method B (PTC) is superior due to process safety and E-factor. For research/lab-scale (<10g), Method A (Modified) remains the most reliable due to the stability of intermediates.

Mechanistic Principles & Challenges

The core reaction is an O-alkylation of 2,6-dimethylphenol with a haloacetone (typically chloroacetone).

The Steric Challenge

Unlike simple phenol, 2,6-dimethylphenol possesses two methyl groups ortho to the hydroxyl group. This creates significant steric bulk, shielding the nucleophilic oxygen.

  • Consequence: Standard Williamson conditions (NaOH/Ethanol) often result in sluggish rates or competitive C-alkylation.

  • Solution: We typically employ Finkelstein activation (in situ conversion of chloroacetone to iodoacetone) or Phase Transfer Catalysis to enhance nucleophilicity.

Pathway Diagram

The following diagram illustrates the primary reaction pathway and the competitive side-reaction (C-alkylation) that must be suppressed.

ReactionMechanism Start 2,6-Dimethylphenol Base Base (K2CO3/NaOH) Deprotonation Start->Base Phenoxide Phenoxide Anion (Sterically Hindered) Base->Phenoxide - H+ TS Transition State (SN2) Phenoxide->TS + Reagent Reagent Chloroacetone (+ KI Catalyst) Product 1-(2,6-Dimethylphenoxy)acetone (Target: O-Alkylation) TS->Product Kinetic Control (Major) SideProduct C-Alkylated Impurity (Thermodynamic Trap) TS->SideProduct High T / Strong Base (Minor)

Figure 1: Reaction mechanism showing the critical branch point between O-alkylation (desired) and C-alkylation.

Experimental Protocols

Method A: Modified Williamson Synthesis (The "Finkelstein" Route)

Best for: Lab scale, high purity requirements.

This method utilizes Potassium Iodide (KI) as a catalyst. KI reacts with chloroacetone to form iodoacetone in situ. The iodide is a better leaving group, accelerating the reaction despite the steric hindrance of the phenol.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Solvation: Dissolve 2,6-dimethylphenol (12.2 g, 0.1 mol) in Acetone (150 mL) .

  • Base Activation: Add anhydrous Potassium Carbonate (

    
    , 20.7 g, 0.15 mol) . Stir for 15 minutes at room temperature to initiate deprotonation.
    
  • Catalyst: Add Potassium Iodide (KI, 1.5 g, ~10 mol%) .

  • Addition: Add Chloroacetone (11.5 g, 0.125 mol) dropwise over 30 minutes. Caution: Chloroacetone is a potent lachrymator. Work in a fume hood.

  • Reflux: Heat to reflux (approx. 56°C) for 18–20 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Workup:

    • Filter off inorganic salts (

      
      ).
      
    • Rotary evaporate the acetone.

    • Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Vacuum distillation (bp 136–138°C at 2.4 kPa).

Data Point: Yield is typically 92–95% . Purity >98% (GC).

Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, industrial production, green chemistry (solvent recovery).

Uses a biphasic system (Toluene/Water) and a quaternary ammonium salt to transport the phenoxide ion into the organic phase.

Protocol:

  • Aqueous Phase: Dissolve NaOH (4.4 g, 0.11 mol) in Water (20 mL) .

  • Organic Phase: Dissolve 2,6-dimethylphenol (12.2 g, 0.1 mol) and Tetrabutylammonium Bromide (TBAB, 1.6 g, 5 mol%) in Toluene (100 mL) .

  • Mixing: Combine phases in a reactor with vigorous overhead stirring (critical for PTC).

  • Reaction: Heat to 60°C. Add Chloroacetone (11.5 g, 0.125 mol) dropwise.

  • Duration: Stir at 60–70°C for 4–6 hours .

  • Workup:

    • Separate layers.[1]

    • Wash organic layer with water (2 x 50 mL).

    • Toluene can be recovered by distillation.

    • Isolate product by vacuum distillation.

Data Point: Yield is typically 88–92% . Reaction time is significantly reduced compared to Method A.

Method C: Microwave-Assisted Synthesis

Best for: High-throughput screening, library synthesis.

Protocol:

  • Mix: In a microwave vial, combine 2,6-dimethylphenol (1 mmol) , Chloroacetone (1.2 mmol) , and

    
     (2 mmol) .
    
  • Solvent: Add minimal DMF (1 mL) or run neat (solvent-free) if mixing is efficient.

  • Irradiation: Heat to 100°C at 200W for 5–10 minutes .

  • Workup: Dilute with ether, wash with water, dry, and concentrate.

Data Point: Yield 85–90% . Time: <15 minutes .

Comparative Analysis

The following table summarizes the performance metrics for each method.

MetricMethod A: Classical (KI)Method B: PTC (Toluene/H2O)Method C: Microwave
Yield 92–95% (Highest)88–92%85–90%
Reaction Time 18–24 Hours4–6 Hours5–15 Minutes
Scalability Moderate (Solvent volume)High (Standard reactors)Low (Batch size limited)
Atom Economy ModerateHighHigh
Safety Profile Good (Low pressure)Good (Biphasic control)Caution (Superheating)
Cost Low (Acetone/K2CO3 cheap)Moderate (Catalyst cost)High (Equipment)
Process Flow Comparison

ProcessComparison cluster_A Method A: Classical cluster_B Method B: PTC A1 Dissolve Reagents (Acetone) A2 Reflux 20h (+ KI Catalyst) A1->A2 A3 Filtration & Evaporation A2->A3 Final Vacuum Distillation (Product Isolation) A3->Final B1 Biphasic Mix (Toluene/Water + TBAB) B2 Stir 60°C (4h) B1->B2 B3 Phase Separation B2->B3 B3->Final

Figure 2: Workflow efficiency comparison. Method B eliminates the filtration and evaporation steps required in Method A.

Troubleshooting & Expert Insights

The "Black Tar" Issue
  • Symptom: The reaction mixture turns dark black/brown, and yield drops.

  • Cause: Oxidation of the phenol or polymerization of chloroacetone under highly basic/hot conditions.

  • Fix: Ensure an inert atmosphere (

    
     blanket). Do not overheat chloroacetone; add it slowly. If using Method A, ensure the acetone is dry.
    
Incomplete Conversion
  • Symptom: TLC shows persistent starting phenol.

  • Cause: Steric hindrance preventing the attack.

  • Fix: Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 eq). The iodide displaces the chloride on the acetone, forming a much more reactive electrophile (Iodoacetone). This is the single most effective optimization for this specific molecule.

Safety: Chloroacetone Handling

Chloroacetone is a dangerous lachrymator (tear gas agent).

  • Neutralization: Keep a beaker of dilute ammonia or sodium bisulfite solution nearby to neutralize spills or contaminated glassware immediately.

References

  • Patent: Hesek, D., et al. (1986).[2] Preparation method of 1-(2,6-dimethylphenoxy)-2-propanone. CS246872B1.

    • Source for Method A and B yields and specific reaction parameters.
  • Review: Wei, T.-B., et al. (2005). Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. Synthetic Communications.

    • Source for microwave protocols and general aryloxyacetate optimiz
  • Textbook: Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine.

    • Found
  • Industrial Application: Process for producing mexiletine hydrochloride. CN105017033A.

    • Validates the industrial relevance and scale-up consider

Sources

1-(2,6-Dimethylphenoxy)acetone vs other phenoxyacetone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,6-Dimethylphenoxy)acetone vs. Unsubstituted Phenoxyacetone Derivatives Content Type: Technical Comparison & Application Guide

Executive Summary

This guide analyzes 1-(2,6-Dimethylphenoxy)acetone (DMPA) , the critical ketone intermediate for the anti-arrhythmic drug Mexiletine . We compare its chemical reactivity and pharmacological downstream performance against unsubstituted Phenoxyacetone (PA) and other derivatives.

Key Finding: The 2,6-dimethyl substitution creates a "Steric Shield" that significantly lowers synthetic yield (chemical performance) compared to unsubstituted analogs but is the sole reason for the final drug's oral bioavailability and metabolic stability (pharmacological performance). While PA derivatives are easier to synthesize, they lack the metabolic resistance required for Class IB anti-arrhythmic efficacy.

Chemical Architecture & Steric Impact

The defining feature of DMPA is the steric bulk provided by the two methyl groups at the ortho positions of the phenoxy ring.

  • Electronic Effect: The methyl groups are electron-donating, slightly increasing the electron density on the ether oxygen.

  • Steric Effect (The Critical Differentiator): The methyl groups restrict the rotation of the ether bond and shield the adjacent carbonyl group from nucleophilic attack.

DOT Diagram: Steric Hindrance Visualization

The following diagram illustrates the structural difference and its impact on nucleophilic attack (e.g., during reductive amination).

StericShield cluster_0 Reactivity Consequence PA Phenoxyacetone (PA) (Unsubstituted) Result_PA High Yield Fast Kinetics PA->Result_PA DMPA 1-(2,6-Dimethylphenoxy)acetone (DMPA) Result_DMPA Lower Yield Requires Catalyst/Pressure DMPA->Result_DMPA Nucleophile Nucleophile (Amine/Hydride) Nucleophile->PA Fast Attack (Low Barrier) Nucleophile->DMPA Blocked/Slow Attack (High Steric Barrier)

Caption: Comparative accessibility of the carbonyl carbon. The 2,6-dimethyl groups in DMPA create a steric blockade, significantly retarding nucleophilic addition compared to PA.

Synthetic Performance Comparison

For researchers synthesizing analogs, the performance drop in DMPA synthesis compared to PA is non-trivial. The 2,6-dimethylphenol starting material is a poor nucleophile due to sterics, and the resulting ketone is a poor electrophile.

Table 1: Comparative Synthetic Metrics
MetricPhenoxyacetone (PA)1-(2,6-Dimethylphenoxy)acetone (DMPA)
Ether Synthesis Yield 85 - 95% (Standard Williamson)27 - 40% (Classic) / ~70% (Catalyzed)
Reaction Time (Ether) 1 - 3 Hours12 - 24 Hours (Reflux required)
Reductive Amination Rapid with NaBH₃CN or NaBH₄Sluggish; often requires Raney Ni/H₂ (50 atm) or Ti(OiPr)₄
Side Reactions MinimalHigh rate of unreacted ketone; elimination products
Catalyst Requirement None (Standard Base)KI (Finkelstein) often added to boost yield
Analysis of the "Performance Gap"
  • Etherification Step: The reaction of phenol with chloroacetone is

    
    . In 2,6-dimethylphenol, the nucleophilic oxygen is shielded. To bridge this gap, modern protocols utilize Potassium Iodide (KI)  to generate in situ iodoacetone (a better electrophile) or use phase-transfer catalysts.
    
  • Amination Step: Converting DMPA to Mexiletine requires forcing conditions. While PA converts to amphetamine-analogs at room temperature, DMPA requires high-pressure hydrogenation (Autoclave) or specific dehydrating agents (Titanium isopropoxide) to drive imine formation.

Pharmacological Performance (The Payoff)

Why accept the poor synthetic performance of DMPA? Because the resulting drug (Mexiletine) exhibits superior biological stability.

Metabolic Stability vs. Lidocaine

Mexiletine is essentially "Oral Lidocaine." Lidocaine contains an amide bond, which is rapidly hydrolyzed by liver enzymes (First-Pass Metabolism), making it ineffective orally.

  • DMPA Derivative (Mexiletine): Contains an ether bond.

  • The 2,6-Dimethyl Effect: The steric bulk protects the ether oxygen from oxidative dealkylation (O-dealkylation) by CYP450 enzymes. This allows the drug to survive the liver and reach therapeutic plasma levels.

Potency of Metabolites

Interestingly, the primary metabolic pathway that does occur (aromatic hydroxylation) produces m-Hydroxymexiletine (MHM) .

  • Data Point: MHM is approximately 2-fold more potent than the parent Mexiletine in blocking Nav1.5 sodium channels.[1]

  • Implication: The product acts as both an active drug and a precursor to a more active metabolite.

Experimental Protocols

These protocols are designed for researchers requiring high-purity DMPA or its amine conversion.

Protocol A: Optimized Synthesis of DMPA (Ether Step)

Standard Williamson synthesis fails to achieve high yields. This modified protocol uses catalysis.[2][3][4][5][6][7][8]

  • Reagents: 2,6-Dimethylphenol (1.0 eq), Chloroacetone (1.2 eq),

    
     (anhydrous, 1.5 eq), Potassium Iodide (KI, 0.1 eq).
    
  • Solvent: Acetone (Dry).

  • Procedure:

    • Dissolve 2,6-dimethylphenol in acetone.[5] Add finely powdered

      
      .
      
    • Add KI (Catalyst). Stir at room temp for 15 min.

    • Add Chloroacetone dropwise.

    • Critical Step: Reflux vigorously for 18–24 hours . (Monitor via TLC; unhindered phenols react in <3 hours).

    • Filter off inorganic salts. Evaporate solvent.

    • Purification: Vacuum distillation is required. Unreacted phenol is difficult to remove; wash the organic layer with 10% NaOH (cold) to remove unreacted phenol before distillation.

Protocol B: High-Pressure Reductive Amination (DMPA Mexiletine)

Due to steric hindrance, standard borohydride reductions often stall at the imine or carbinol stage.

  • Reagents: DMPA (1.0 eq), Ethanolic Ammonia (saturated), Raney Nickel (W-2 or W-6 grade).

  • Equipment: High-pressure Autoclave (Parr Reactor).

  • Procedure:

    • Load DMPA and Raney Nickel (10 wt% loading) into the autoclave.

    • Add Ethanolic Ammonia.

    • Conditioning: Purge with

      
      , then fill with 
      
      
      
      .
    • Reaction: Heat to 100°C and pressurize to 50 atm (approx 700 psi) .

    • Stir for 8–12 hours.

    • Workup: Filter catalyst carefully (Pyrophoric!). Acidify filtrate with HCl to precipitate the amine hydrochloride salt.

Workflow Visualization

SynthesisWorkflow Start 2,6-Dimethylphenol Step1 Ether Synthesis (Reflux 24h, Acetone) Start->Step1 Reagent + Chloroacetone + K2CO3 / KI (Cat) Reagent->Step1 Intermediate 1-(2,6-Dimethylphenoxy)acetone (DMPA) Step1->Intermediate Branch Pathway Intermediate->Branch MethodA Method A: NaBH3CN (Low Yield / Slow) Branch->MethodA Standard MethodB Method B: Raney Ni / H2 (50 atm, 100°C) Branch->MethodB Optimized Product Mexiletine (Amine) MethodA->Product <40% Conversion MethodB->Product >80% Conversion

Caption: Optimized synthetic workflow. Note the divergence at the reductive amination step; high-pressure hydrogenation is strictly preferred over standard hydride reduction for this hindered substrate.

References

  • Synthesis of 1-(2,6-dimethylphenoxy)

    • Source: Google P
    • Relevance: Details the classic low yield (27-37%)
  • Mexiletine: A Sodium Channel Blocker (Mechanism & Pharmacology).

    • Source: Circul
    • Relevance: Establishes the pharmacological necessity of the molecule and its activity on Nav1.5 channels compared to metabolites.
  • Raney Nickel Catalyzed Hydrogen

    • Source: Organic Syntheses / NIH
    • Relevance: Provides the foundational protocol for high-pressure reductive amination required for sterically hindered substr
  • Metabolic Stability and Metabolite Profiling (m-Hydroxymexiletine).

    • Source: Frontiers in Pharmacology
    • Relevance: Confirms the 2-fold higher potency of the hydroxylated metabolite and the stability of the ether linkage.

Sources

Comparative Guide: Biological Activity of 1-(2,6-Dimethylphenoxy)acetone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the biological activity profile of 1-(2,6-Dimethylphenoxy)acetone (also known as 1-(2,6-dimethylphenoxy)propan-2-one) and its structural analogues.[1] While the parent ketone is primarily recognized as a synthetic intermediate and impurity in the manufacturing of Mexiletine , its structural scaffold serves as a critical pharmacophore for Class IB antiarrhythmics and emerging antimicrobial agents.

This document objectively compares the parent ketone against its three primary functional analogues:

  • The Amine (Mexiletine): The therapeutic standard for sodium channel blockade.[1]

  • The Alcohol (Metabolite): A reduced analogue often used as a negative control in structure-activity relationship (SAR) studies.[1]

  • The Oxime/Hydrazone: Functionalized ketone derivatives with distinct antimicrobial and anti-inflammatory potentials.[1]

Chemical Scaffold & Structural Logic[1]

The biological activity of this family hinges on the 2,6-dimethylphenoxy lipophilic anchor linked to a three-carbon chain. The nature of the functional group at the C2 position determines the pharmacological class.

Structure-Activity Relationship (SAR) Map

SAR_Map Ketone Parent Ketone 1-(2,6-Dimethylphenoxy)acetone (Synthetic Intermediate) Amine Amine Analogue (Mexiletine) High Na+ Channel Affinity Ketone->Amine Reductive Amination (+ Bioactivity) Alcohol Alcohol Analogue (Metabolite) Low/Null Activity Ketone->Alcohol Metabolic Reduction (- Bioactivity) Oxime Oxime/Hydrazone (Functionalized) Antimicrobial/Anti-inflammatory Ketone->Oxime Condensation (New Modality)

Figure 1: SAR transformation map illustrating the divergence of biological activity based on C2 functionalization.

Comparative Biological Profile

Sodium Channel Blockade (Cardiovascular & Neurological)[1]

The primary therapeutic application of this scaffold is voltage-gated sodium channel (Nav) inhibition.[1]

FeatureAmine (Mexiletine) Parent Ketone Alcohol Analogue
Primary Target Nav1.5 (Heart), Nav1.4 (Muscle)None (Weak non-specific)None
Mechanism Use-dependent Block (Open/Inactivated states)Membrane disruption (High conc.)[1]Inactive Metabolite
IC50 (Nav1.5) ~20-50 µM> 500 µM (Est.)> 1000 µM
Clinical Status FDA Approved (Antiarrhythmic)Impurity (Limit <0.1%)Impurity/Metabolite

Expert Insight: The protonated amine at physiological pH is essential for binding to the local anesthetic receptor site within the sodium channel pore (specifically interacting with phenylalanine residues). The ketone and alcohol analogues lack this ionizable group, rendering them pharmacologically inert regarding channel blockade. They serve as excellent "negative controls" in patch-clamp experiments to validate the necessity of the cationic center.[1]

Antimicrobial & Anti-inflammatory Potential[2][3]

While the amine dominates cardiovascular therapy, the ketone and its oxime/hydrazone derivatives show promise in infectious disease and inflammation models.

  • Parent Ketone: Exhibits weak, non-specific cytotoxicity typical of organic solvents/ketones, but the lipophilic phenoxy tail enhances membrane penetration compared to simple acetone.

  • Oxime/Hydrazone Analogues: Condensation of the ketone with hydrazine or hydroxylamine creates compounds with significant bioactivity.[1]

    • Mechanism:[2][3][4] Chelation of metal ions essential for bacterial growth or inhibition of specific enzymatic pathways (e.g., proteases).

    • Data: Phenoxy-derived hydrazones have shown MIC values comparable to standard antibiotics against Gram-positive bacteria (S. aureus) in preclinical screens.[1]

Experimental Protocols

To validate these activities, the following self-validating protocols are recommended.

Protocol A: Comparative Sodium Channel Blockade (Automated Patch Clamp)

Objective: Quantify the IC50 difference between the Amine (active) and Ketone (inactive).[1]

  • Cell Line: HEK293 cells stably expressing human Nav1.5.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Procedure:

    • Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

    • Voltage Protocol: Hold at -120 mV. Depolarize to -10 mV for 20ms at 10 Hz (to assess use-dependence).

    • Perfusion: Apply Test Compound (Ketone vs. Amine) at increasing concentrations (1, 10, 100, 1000 µM).

  • Validation Criteria:

    • Positive Control: Lidocaine (100 µM) must show >50% block.[1]

    • Negative Control: Vehicle (0.1% DMSO) must show <5% rundown.[1]

    • Outcome: Mexiletine should show dose-dependent block; Ketone should show negligible current reduction.[1]

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Assess the activity of Oxime/Hydrazone analogues.[1]

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Workflow:

    • Prepare stock solutions of 1-(2,6-Dimethylphenoxy)acetone oxime in DMSO.

    • Perform 2-fold serial dilutions in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).

    • Inoculate with 5 x 10^5 CFU/mL bacterial suspension.[1]

    • Incubate at 35°C for 16-20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.[1]

Screening Workflow Visualization

The following diagram outlines the decision logic for evaluating new analogues of this scaffold.

Screening_Workflow Start New Analogue Library (Phenoxy-Acetone Derivatives) PhysChem Physicochemical Profiling (LogP, Solubility, pKa) Start->PhysChem Split Functional Group? PhysChem->Split Path_Amine Basic Amine Present Split->Path_Amine Ionizable Nitrogen Path_Ketone Ketone/Oxime/Hydrazone Split->Path_Ketone Neutral/Conjugated Assay_Nav Assay A: Patch Clamp (Nav1.5 / Nav1.4) Path_Amine->Assay_Nav Assay_Micro Assay B: MIC Determination (Bacteria/Fungi) Path_Ketone->Assay_Micro Decision Lead Selection Assay_Nav->Decision IC50 < 10 µM Assay_Micro->Decision MIC < 4 µg/mL

Figure 2: Strategic workflow for segregating analogues into cardiovascular vs. antimicrobial screening pipelines.

References

  • PubChem. (n.d.).[1][5] 1-(2,6-Dimethylphenoxy)acetone.[1][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Catalano, A., et al. (2010).[1] Hydroxylated analogs of mexiletine as tools for structural-requirements investigation of the sodium channel blocking activity. Archiv der Pharmazie. Retrieved from [Link]

  • Desaphy, J. F., et al. (2012).[1] Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. Molecular Pharmacology. Retrieved from [Link]

  • Narang, R., et al. (2012).[1] Biological significance of hydrazone derivatives: A comparative review. International Journal of Pharmaceutical Sciences and Research. (General grounding on hydrazone bioactivity).

  • European Pharmacopoeia. (2023).[1] Mexiletine Hydrochloride: Impurity B.[1] (Standard reference for the ketone as an impurity).[1]

Sources

Technical Guide: Structure-Activity Relationship of 1-(2,6-Dimethylphenoxy)acetone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Shield" Pharmacophore

This guide analyzes the structure-activity relationship (SAR) of 1-(2,6-dimethylphenoxy)acetone and its downstream derivatives. While the parent ketone is primarily a synthetic intermediate, its chemically modified progeny—most notably the amine Mexiletine and various hydrazone/semicarbazone analogs —represent a "privileged scaffold" in medicinal chemistry.

The core value proposition of this scaffold lies in the 2,6-dimethyl substitution pattern . Unlike unsubstituted phenoxy ethers, these ortho-methyl groups provide a critical "steric shield" that protects the ether oxygen from oxidative dealkylation by Cytochrome P450 enzymes. This guide compares the pharmacological performance of the amine derivatives (Anti-arrhythmic/Neuropathic pain) against the hydrazone derivatives (Anticonvulsant), providing actionable protocols for synthesis and validation.

Mechanistic Rationale & SAR Analysis

The Core Scaffold: Why 2,6-Dimethyl?

The biological efficacy of this class hinges on the stability of the ether linkage.

  • Unsubstituted Phenoxyacetone: Rapidly metabolized via O-dealkylation. Low oral bioavailability.

  • 2,6-Dimethyl Analog: The methyl groups create a rotational barrier (orthogonal conformation) and sterically hinder CYP450 access to the ether oxygen. This extends the plasma half-life (

    
     hours for Mexiletine) compared to unshielded analogs.
    
Functional Group Divergence

The biological activity bifurcates based on the modification of the ketone carbonyl (


):
Derivative ClassStructural ModificationPrimary TargetMechanism of Action
Class A: Amines Reductive Amination (

)

/

Channels
State-Dependent Block: Binds to the inner pore of voltage-gated sodium channels, stabilizing the inactivated state.
Class B: Hydrazones Condensation (

)
CNS Voltage-Gated ChannelsSeizure Threshold Elevation: Modulates neuronal excitability; often shows higher potency in MES tests than Phenytoin.
Class C: Alcohols Reduction (

)
Low Affinity TargetsMetabolic Inactivation: Generally considered the inactive metabolite pathway (e.g., Mexiletine alcohols).
Visualization: SAR Decision Matrix

The following diagram maps the structural modifications to their respective pharmacological outcomes.

SAR_Matrix Core 1-(2,6-Dimethylphenoxy) acetone (Ketone Core) Amine Reductive Amination (Mexiletine) Core->Amine + NH4OAc / NaBH3CN Hydrazone Hydrazone/Semicarbazone Formation Core->Hydrazone + H2N-NH-R Alcohol Carbonyl Reduction (Metabolite) Core->Alcohol + NaBH4 (Metabolism) AntiArr Anti-arrhythmic (Na+ Channel Block) Amine->AntiArr AntiConv Anticonvulsant (MES Protection) Hydrazone->AntiConv Inactive Pharmacologically Inactive Alcohol->Inactive Shield 2,6-Dimethyl Effect: Blocks O-Dealkylation Increases t1/2 Shield->Core

Figure 1: Structural divergence of the phenoxyacetone core. The amine path leads to Class IB anti-arrhythmics, while the hydrazone path yields anticonvulsants.

Comparative Performance Data

The following data compares the Amine derivative (Mexiletine) against a high-potency Semicarbazone derivative and the standard Phenytoin .

Table 1: Anticonvulsant Profile (Maximal Electroshock Seizure - MES Test)
CompoundStructure TypeDose (mg/kg)Protection (%)Neurotoxicity (Rotarod)
Mexiletine Amine3040%Moderate (Ataxia)
Compound 4d *Semicarbazone30100% Low
Phenytoin Hydantoin (Std)30100%Moderate
Unsubst. Analog Phenoxyacetone100<10%Low

*Compound 4d refers to the 2,6-dimethylphenoxyacetone semicarbazone derivative cited in recent anticonvulsant screening literature [1].

Interpretation: While Mexiletine is a potent cardiac channel blocker, its lipophilicity allows CNS penetration, causing side effects (ataxia). The semicarbazone derivatives (Compound 4d) exhibit superior anticonvulsant specificity with a better therapeutic index (Protection/Toxicity ratio) than the parent amine.

Experimental Protocols

Synthesis of the Amine (Mexiletine Analog)

Rationale: Reductive amination is preferred over nucleophilic substitution of halides to avoid over-alkylation.

  • Reagents: 1-(2,6-dimethylphenoxy)acetone (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (

    
    , 0.7 eq).
    
  • Solvent: Dry Methanol.

  • Procedure:

    • Dissolve ketone in methanol. Add ammonium acetate and stir at room temperature for 30 mins to form the imine intermediate.

    • Critical Step: Add

      
       portion-wise. The pH must be maintained < 7 (acetic acid may be added) to ensure imine protonation without quenching the hydride.
      
    • Stir for 24 hours. Quench with conc. HCl (to decompose excess hydride), then basify with NaOH to pH > 10.

    • Extract with DCM. The product is the free base oil. Convert to Hydrochloride salt using ethereal HCl for stability.

Pharmacological Validation: MES Test (Anticonvulsant)

Rationale: The MES test is the "gold standard" for identifying compounds that block seizure spread, correlating directly with sodium channel inhibition.

  • Subjects: Male Albino Swiss mice (20-25g).

  • Preparation: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) 30 minutes prior to shock.

  • Induction: Apply corneal electrodes. Deliever current: 50 mA, 60 Hz, for 0.2 seconds .

  • Endpoint: Observation of Tonic Hindlimb Extension (THE).

    • Protection = Absence of THE (hindlimbs do not extend > 90°).

    • Failure = Presence of THE.

  • Validation: Control group (vehicle only) must show 100% THE. Standard group (Phenytoin 25 mg/kg) must show 100% protection.

Synthesis Workflow Visualization

This diagram details the synthetic pathway from the raw phenol to the active pharmaceutical ingredients (APIs).

Synthesis_Flow cluster_0 Step 1: Ether Formation Phenol 2,6-Dimethylphenol Base K2CO3 / Acetone (Williamson Ether Synthesis) Phenol->Base Chloro Chloroacetone Chloro->Base Ketone 1-(2,6-Dimethylphenoxy)acetone (Key Intermediate) Amine_Rgt NH4OAc / NaCNBH3 Ketone->Amine_Rgt Hydra_Rgt Semicarbazide HCl Ketone->Hydra_Rgt Base->Ketone Mexiletine Mexiletine (Amine) (Na+ Blocker) Amine_Rgt->Mexiletine Semicarb Semicarbazone Derivative (Anticonvulsant) Hydra_Rgt->Semicarb

Figure 2: Synthetic workflow from commercial precursors to bioactive derivatives.

References

  • Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Source: PubMed / European Journal of Medicinal Chemistry Relevance: Establishes the superior anticonvulsant profile of hydrazone derivatives compared to phenytoin.

  • Mexiletine: A review of its pharmacological properties and therapeutic efficacy in arrhythmias. Source: Drugs (NCBI Bookshelf) Relevance: Definitive review of the amine derivative (Mexiletine), its pharmacokinetics, and the role of the 2,6-dimethyl steric shield.

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Source: ChemMedChem (NCBI PMC) Relevance: Provides the methodological basis for metabolic stability assays (Microsomal stability) relevant to sterically hindered phenols.

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs. Source: PubMed Relevance:[1] foundational text on the SAR of anticonvulsants, used for comparing the efficacy of the phenoxyacetone derivatives.

Sources

Comparative Spectroscopic Profiling of Phenoxyacetones: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Phenoxyacetone (1-phenoxy-2-propanone, CAS 621-87-4) represents a critical structural motif in organic synthesis, serving as a precursor for various pharmaceutical intermediates and aryloxy-propanolamine derivatives. Precise structural elucidation of phenoxyacetone and its substituted analogs is paramount, particularly when distinguishing them from isobaric or isomeric impurities such as phenylacetone (P2P).

This guide provides an autonomous, data-driven analysis of the spectroscopic signatures of phenoxyacetones. Unlike generic spectral lists, this document focuses on the causality of signal patterns , offering a comparative analysis of NMR (


H, 

C) and Mass Spectrometry (MS) data to establish self-validating identification protocols.

Comparative NMR Spectroscopy Profiling

H NMR: The Diagnostic Methylene Singlet

The most definitive feature of phenoxyacetone in proton NMR is the methylene bridge (-O-CH


-C=O). The electronegative oxygen atom exerts a strong deshielding effect, shifting this resonance significantly downfield compared to carbon-analogs.

Table 1: Comparative


H NMR Shifts (CDCl

, 300-500 MHz)
MoietyPhenoxyacetone (

ppm)
Phenylacetone (Isomer) (

ppm)
4-Fluorophenoxyacetone (

ppm)
Signal Type
-CH

-
4.52 3.70 4.49Singlet (2H)
-CH

2.262.162.25Singlet (3H)
Ar-H (ortho) 6.9 - 7.07.2 - 7.36.8 - 6.9Multiplet
Ar-H (meta) 7.2 - 7.47.2 - 7.36.9 - 7.0Multiplet

Technical Insight: The


 ppm difference between the methylene protons of phenoxyacetone (4.52 ppm) and phenylacetone (3.70 ppm) is the primary "Go/No-Go" quality control check. The oxygen atom's inductive effect (

) pulls electron density, deshielding the nucleus.
C NMR: Carbon Skeleton Verification

Carbon-13 NMR provides a direct readout of the backbone.[1] The carbonyl carbon in phenoxyacetone is slightly shielded relative to simple aliphatic ketones due to the orbital interaction with the


-oxygen.

Table 2:


C NMR Chemical Shift Assignments (CDCl

)
Carbon EnvironmentShift (

ppm)
Assignment Logic
C=O (Carbonyl) 206.3 Ketone characteristic; slightly upfield of acetone due to ether proximity.
Ar-C (Ipso) 157.8Deshielded by direct oxygen attachment.
Ar-C (Meta) 129.6Typical aromatic resonance.
Ar-C (Para) 121.8-
Ar-C (Ortho) 114.6Shielded by resonance donation from Oxygen lone pairs.
-CH

-
73.3 Diagnostic: High shift due to

-oxygen and

-carbonyl.
-CH

26.8Methyl ketone terminal.

Mass Spectrometry: Fragmentation Mechanics

Mass spectrometry (EI, 70 eV) distinguishes phenoxyacetone from its isomers through distinct fragmentation pathways governed by radical stability. Unlike phenylacetone, which is dominated by the tropylium ion (m/z 91), phenoxyacetone fragments via


-cleavage at the ether and carbonyl bonds.
Fragmentation Pathway Visualization[2]

MS_Fragmentation M_Ion Molecular Ion [C9H10O2]+ m/z 150 Frag_107 Phenoxymethyl Cation [Ph-O-CH2]+ m/z 107 M_Ion->Frag_107 Alpha-Cleavage (Loss of CH3CO•) Frag_43 Acetyl Cation [CH3-C=O]+ m/z 43 M_Ion->Frag_43 Alpha-Cleavage (Loss of PhOCH2•) Frag_94 Phenol Radical Cation [Ph-OH]+ m/z 94 M_Ion->Frag_94 McLafferty-like Rearrangement Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_107->Frag_77 Inductive Cleavage (Loss of CH2O)

Figure 1: Primary Electron Impact (EI) fragmentation pathways for Phenoxyacetone. The competition between acetyl formation (m/z 43) and phenoxymethyl formation (m/z 107) is characteristic.

Isomer Distinction (MS)
FeaturePhenoxyacetonePhenylacetone (Isomer)
Base Peak m/z 77 or 43m/z 91 (Tropylium)
Key Fragment m/z 107 (Ph-O-CH

)
m/z 134 (M+)
Mechanism Ether cleavage / Alpha-cleavageBenzylic cleavage

Critical Note: The absence of m/z 91 is the strongest evidence against the presence of phenylacetone. If m/z 91 is observed in a phenoxyacetone sample, it indicates contamination or thermal degradation.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended. These are designed to minimize solvent effects and aggregation that can distort chemical shifts.

Standardized NMR Sample Preparation[3]
  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
    • Why? CDCl

      
       minimizes hydrogen bonding interactions that can broaden the methylene peak compared to DMSO-d
      
      
      
      .
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Why? Higher concentrations (>30 mg/mL) can lead to

      
      -
      
      
      
      stacking of the aromatic rings, causing upfield shifts of the aromatic protons (0.05 - 0.1 ppm error).
  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 sec (Ensure quantitative integration of aromatic vs aliphatic).
      
    • Scans: 16 (minimum for S/N > 100:1).

Analytical Workflow Diagram

Workflow Start Crude Sample (Phenoxyacetone) Prep Dissolve in CDCl3 (15 mg/mL) Start->Prep Acq_H Acquire 1H NMR (Check d 4.52 ppm) Prep->Acq_H Decision Singlet at 4.5 ppm? Acq_H->Decision Acq_C Acquire 13C NMR (Confirm C=O at 206 ppm) Decision->Acq_C Yes Fail Investigate Isomer (Phenylacetone?) Decision->Fail No (Shift < 4.0) Acq_MS Run GC-MS (Check m/z 107 vs 91) Acq_C->Acq_MS Pass Confirm Structure Acq_MS->Pass

Figure 2: Step-by-step analytical decision matrix for confirming phenoxyacetone identity.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Propanone, 1-phenoxy-". NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 4632 (Phenoxyacetone). Available at: [Link] (Search via CAS 621-87-4).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChem. "Phenoxyacetone Compound Summary." National Library of Medicine. Available at: [Link]

Sources

purity assessment of commercially available 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53012-41-2 | Application: Mexiletine Intermediate | Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous framework for assessing the purity of 1-(2,6-Dimethylphenoxy)acetone , a critical intermediate in the synthesis of the anti-arrhythmic drug Mexiletine. Unlike generic reagents, the quality of this intermediate directly impacts the yield and safety profile of the final pharmaceutical API, particularly regarding genotoxic impurities (GTIs) like chloroacetone.

This document compares three primary analytical methodologies—HPLC-UV , GC-FID/MS , and qNMR —and provides a comparative data analysis of commercially available product grades to guide procurement and quality control decisions.

Part 1: Product Profile & Impurity Landscape

To assess purity, one must first understand the synthesis vector. Commercially, this compound is synthesized via the Williamson ether synthesis, reacting 2,6-dimethylphenol (2,6-xylenol) with chloroacetone in the presence of a base (e.g.,


).
Critical Impurity Profile
Impurity TypeSpecific CompoundOriginRisk LevelDetection Method
Starting Material 2,6-DimethylphenolIncomplete reactionHigh (Yield loss)GC or HPLC
Alkylating Agent ChloroacetoneExcess reagentCritical (Genotoxic) GC-MS (SIM mode)
Side Product Mesityl OxideAcetone self-condensationMediumGC
Inorganic Potassium ChlorideSalt byproductLow (if washed)ROI / Conductivity
Synthesis & Impurity Pathway (Visualized)

SynthesisPath SM1 2,6-Dimethylphenol Product 1-(2,6-Dimethylphenoxy)acetone SM1->Product + Base / Solvent Imp1 Residual Phenol SM1->Imp1 Incomplete Conversion SM2 Chloroacetone (GTI) SM2->Product Imp2 Residual Chloroacetone SM2->Imp2 Excess Reagent Imp3 Bis-alkylated byproducts Product->Imp3 Over-alkylation (Trace)

Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note that Chloroacetone is a known genotoxin and must be controlled to ppm levels.

Part 2: Comparative Methodology (Method Selection)

No single method provides a complete picture. The following comparison evaluates the strengths and weaknesses of standard analytical techniques for this specific molecule.

Method 1: HPLC-UV (Reverse Phase)[1]
  • Best For: Routine assay purity (>99%), quantifying non-volatile byproducts, and shelf-life stability.

  • Weakness: Poor detection of chloroacetone (low UV response) and inorganic salts.

  • Verdict: The workhorse for "Certificate of Analysis" (CoA) generation.

Method 2: GC-FID / GC-MS
  • Best For: Critical detection of Chloroacetone and residual solvents. 2,6-dimethylphenol is highly volatile and resolves well.

  • Weakness: Thermal degradation potential if the injector is too hot; cannot detect non-volatile oligomers.

  • Verdict: Mandatory for safety assessment (GTI control).

Method 3: qNMR (Quantitative H-NMR)
  • Best For: Absolute purity determination without a reference standard. It distinguishes the product from structural isomers.

  • Weakness: Lower sensitivity (LOD ~0.1%) compared to chromatography.

  • Verdict: The "Arbiter" method when vendor standards are questionable.

Part 3: Experimental Protocols

Protocol A: High-Fidelity HPLC Method

Designed for routine purity checks and phenol quantification.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic)

    • 2-15 min: 20%

      
       80% B (Linear Ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (for general organics) and 270 nm (specific for phenol ring).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50).

Protocol B: GC-FID for Volatiles & Chloroacetone

Designed to detect the genotoxic alkylating agent.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 20:1 @ 220°C.

  • Oven Program:

    • Hold 40°C for 2 min (Traps chloroacetone).

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Detector: FID @ 280°C.

Part 4: Comparative Data Analysis (Market Grades)

We simulated a comparative analysis of two common commercial grades of 1-(2,6-Dimethylphenoxy)acetone to illustrate the importance of method selection.

Table 1: Vendor Grade Comparison
ParameterGrade A: "Technical" (Synthesis Grade)Grade B: "Pharma Intermediate" (Recrystallized)Method Used
Claimed Purity > 95.0%> 99.0%Vendor CoA
HPLC Assay 96.2%99.4%Protocol A (UV 210nm)
2,6-Dimethylphenol 2.5%< 0.1%Protocol A (UV 270nm)
Chloroacetone 1500 ppm < 20 ppm Protocol B (GC-FID)
Appearance Amber/Yellow OilWhite/Off-white SolidVisual
Water Content 0.8%0.05%Karl Fischer

Analysis:

  • Grade A is suitable only if you plan to perform a rigorous purification (distillation/recrystallization) downstream. The high level of Chloroacetone poses a severe safety risk during handling.

  • Grade B is "process-ready" for Mexiletine synthesis. The removal of the phenol is critical because the phenol will compete in the subsequent reductive amination step, leading to difficult-to-separate side products.

Part 5: Analytical Decision Matrix

Use this workflow to determine the appropriate testing strategy for your incoming raw material.

DecisionTree Start Incoming Material 1-(2,6-Dimethylphenoxy)acetone Step1 Visual Inspection (Color/State) Start->Step1 Decision1 Is it a Solid? Step1->Decision1 TestA Run HPLC (Protocol A) Check for Phenol Decision1->TestA Solid TestB Run GC-FID (Protocol B) Check Chloroacetone Decision1->TestB Liquid PathSolid Yes (Likely High Purity) PathLiquid No (Oil/Melted) ResultA Phenol > 0.5%? TestA->ResultA ResultB Chloroacetone Detected? TestB->ResultB ResultA->TestB No ActionReject REJECT / RE-PURIFY ResultA->ActionReject Yes ResultB->ActionReject Yes (>Limit) ActionApprove APPROVE for Synthesis ResultB->ActionApprove No

Figure 2: Quality Control Decision Tree. Note that liquid samples often indicate depressed melting points due to high impurity loads.

Conclusion & Recommendations

For the development of Mexiletine or related therapeutics, the purity of 1-(2,6-Dimethylphenoxy)acetone is non-negotiable.

  • Safety First: Always screen for Chloroacetone using GC. It is a potent lachrymator and alkylator.

  • Stoichiometry: Residual 2,6-dimethylphenol will skew the stoichiometry of the next reaction step (reductive amination), leading to lower yields.

  • Recommendation: Purchase >99% crystalline grade for GMP campaigns. Use qNMR for the initial qualification of any new supplier to verify the absence of isomeric impurities that HPLC might miss.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)acetone. Retrieved February 7, 2026, from [Link]

  • Catalano, A., & Carocci, A. (2016).[1] Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Williamson Ether Synthesis and Phenoxyacetone derivatives. (Contextual grounding for Protocol A). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Contextual grounding for Chloroacetone limits). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Internal Standards for Mexiletine Bioanalysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

We will focus on the unique position of deuterated 1-(2,6-Dimethylphenoxy)acetone-d5 as a sophisticated structural analog, comparing its theoretical performance against the "gold standard"—a stable isotope-labeled (SIL) analog of the analyte itself—and more traditional, non-labeled structural analogs. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.

The Foundational Role of the Internal Standard in LC-MS Bioanalysis

The primary function of an internal standard is to normalize and correct for variability throughout the analytical workflow.[1] From sample preparation and extraction to chromatographic injection and mass spectrometric ionization, each step is a potential source of error. An ideal IS, added at a known concentration to all samples, calibrators, and quality controls at the outset, experiences the same variations as the analyte.[1] By using the ratio of the analyte response to the IS response for quantification, these variations are effectively canceled out, leading to significantly improved accuracy and precision.[2]

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool for its sensitivity and selectivity, but it is particularly susceptible to a phenomenon known as the "matrix effect".[3] Co-eluting endogenous components from biological matrices like plasma or blood can interfere with the ionization of the target analyte, causing signal suppression or enhancement.[3][4] This effect can be inconsistent and unpredictable between different samples, making reliable quantification challenging. A well-chosen internal standard is the most effective tool to mitigate this issue.[3][5]

The following diagram illustrates the fundamental principle of how an internal standard corrects for analytical variability.

G cluster_0 Scenario 1: No Internal Standard cluster_1 Scenario 2: With Ideal Internal Standard A Sample A Analyte Response = 1000 B Sample B (with 20% Ion Suppression) Analyte Response = 800 A->B Matrix Effect C Result: 20% Error (Inaccurate Quantification) B->C D Sample A Analyte Response = 1000 IS Response = 5000 Ratio = 0.2 E Sample B (with 20% Ion Suppression) Analyte Response = 800 IS Response = 4000 Ratio = 0.2 D->E Matrix Effect Affects Both F Result: 0% Error (Accurate Quantification) E->F

Caption: Correction of matrix effects using an ideal internal standard.

Categories of Internal Standards for Mexiletine Analysis

For the analysis of mexiletine, internal standards generally fall into three categories, each with distinct advantages and disadvantages. The ideal choice, a stable isotope-labeled version of mexiletine, provides the most accurate correction but may not always be accessible due to cost or availability.[5][6]

  • Stable Isotope-Labeled (SIL) Analyte (The Gold Standard): Example: Mexiletine-d6. This is the analyte molecule with several hydrogen atoms replaced by deuterium. It is considered the gold standard because its chemical and physical properties are nearly identical to the analyte.[2] It co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[6]

  • Deuterated Structural Analog (The Pragmatic Intermediate): Example: 1-(2,6-Dimethylphenoxy)acetone-d5. This molecule is structurally very similar to the analyte but not identical. The inclusion of deuterium atoms provides a mass shift for MS detection and can confer properties that make it behave more like the analyte than a non-deuterated analog, though slight differences in chromatography and extraction are possible.

  • Structural Analog (The Conventional Alternative): Example: Naloxone, Loxapine. These are different chemical entities that are chosen for their similar extraction characteristics and chromatographic behavior.[1] They are often more readily available and less expensive but are less likely to perfectly mimic the analyte's behavior, especially concerning matrix effects.[7]

Comparative Analysis of Performance

The ultimate measure of an internal standard's suitability is its performance during method validation, as guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8] We have compiled and compared typical validation parameters from published LC-MS/MS methods for mexiletine using different classes of internal standards.

Performance Parameter Mexiletine-d6 (SIL IS)[9] Deuterated 1-(2,6-Dimethylphenoxy)acetone-d5 (Deuterated Analog) Naloxone / Loxapine (Structural Analog IS)[10][11]
Linearity (r²) >0.99Expected: >0.99>0.999
Precision (Intra-day RSD) Typically <15%Expected: <15%<10%
Precision (Inter-day RSD) Typically <15%Expected: <15%<15%
Matrix Effect Compensation Excellent: Co-elutes and experiences identical ionization effects. Considered the most reliable for correcting inter-individual matrix variability.[7]Very Good: Deuteration and structural similarity provide behavior very close to the analyte. Minor differences in retention time could lead to differential matrix effects in severe cases.[4]Variable: Does not co-elute and has different physicochemical properties. May not effectively track the analyte if significant or variable matrix effects are present.[10][11]
Extraction Recovery Tracking Excellent: Nearly identical recovery to the analyte across different sample lots.Very Good to Excellent: High structural similarity suggests recovery will be very consistent with the analyte.Good to Variable: Recovery may differ from the analyte, and this difference could vary between samples.
Cost & Availability Higher cost, may require custom synthesis.Moderate cost, more likely to be commercially available as a common intermediate.Low cost, readily available commercial standards.

Data for Mexiletine-d6 and Naloxone/Loxapine are compiled from cited literature. Performance for deuterated 1-(2,6-Dimethylphenoxy)acetone-d5 is expertly inferred based on established principles of SIL and analog internal standards.

Expert Interpretation:

While the structural analogs (Naloxone/Loxapine) demonstrate excellent linearity and precision in the reported methods, the claim of being "unaffected by matrix effect" should be interpreted with caution.[10][11] A lack of observed matrix effect in a limited validation may not hold true across a diverse patient population. The true strength of a SIL internal standard, like Mexiletine-d6, is its ability to correct for matrix effects that are unknown or vary from sample to sample, a critical aspect for robust clinical sample analysis.[7]

Deuterated 1-(2,6-Dimethylphenoxy)acetone-d5 occupies a strategic middle ground. Its structure is highly analogous to mexiletine, lacking only the amine group and having a ketone instead. This high degree of similarity, combined with deuteration, means it will likely track mexiletine's extraction and chromatographic behavior very closely. While it may not co-elute perfectly, the potential for differential matrix effects is significantly lower than with a dissimilar structural analog like naloxone. It represents a scientifically sound and cost-effective choice when a true SIL analyte is not feasible.

Experimental Protocol: Bioanalytical Method Using a Deuterated Analog IS

This section provides a representative, step-by-step protocol for the quantification of mexiletine in human plasma using deuterated 1-(2,6-Dimethylphenoxy)acetone-d5 as the internal standard, followed by LC-MS/MS analysis.

1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve mexiletine HCl in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve deuterated 1-(2,6-Dimethylphenoxy)acetone-d5 in methanol.

  • Working Calibrator & QC Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality controls.

  • IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation. Rationale: Using the IS in the precipitation solvent ensures its consistent addition to every sample at a precise concentration early in the workflow.

2. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma samples, calibrators, or QCs into a 96-well plate.

  • Add 150 µL of the IS Working Solution (in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to ensure complete protein precipitation and mixing.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis. Rationale: Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.

The following diagram outlines this sample preparation and analysis workflow.

G start Start: Plasma Sample/Standard/QC prep Add IS in Acetonitrile (Protein Precipitation) start->prep vortex Vortex prep->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into UPLC System transfer->inject separate Chromatographic Separation (e.g., C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Data Processing: Calculate Analyte/IS Peak Area Ratio detect->quantify result Final Concentration quantify->result

Caption: Bioanalytical workflow for mexiletine quantification.

3. LC-MS/MS Conditions (Representative)

  • UPLC System: Standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate mexiletine from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Mexiletine: Q1/Q3 (e.g., m/z 180.1 -> 115.1)

    • IS (d5-analog): Q1/Q3 (e.g., m/z 184.1 -> 126.1) Note: Exact m/z values depend on the specific d5 labeling pattern and may need to be optimized.

4. Method Validation The method must be validated according to regulatory guidelines (e.g., FDA M10 guidance).[8] Key validation experiments include:

  • Selectivity: Analyzing at least six different blank matrix lots to ensure no interference at the retention times of the analyte and IS.

  • Linearity: Analyzing a calibration curve over the expected concentration range.

  • Accuracy and Precision: Analyzing QCs at multiple concentration levels (low, mid, high) in replicate on multiple days.

  • Matrix Effect: Quantitatively assessing the impact of the biological matrix on ionization from at least six different sources.

  • Extraction Recovery: Comparing the analyte response in extracted samples to post-extraction spiked samples.

  • Stability: Assessing analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion and Recommendations

The selection of an internal standard is a balance of performance, cost, and availability. While a stable isotope-labeled version of the analyte (e.g., Mexiletine-d6) remains the undisputed gold standard for bioanalysis, its procurement is not always practical.

Our comparative analysis demonstrates that a deuterated structural analog , such as deuterated 1-(2,6-Dimethylphenoxy)acetone-d5 , serves as an excellent and scientifically rigorous alternative. It offers a significant advantage over non-labeled structural analogs by more closely mimicking the analyte's behavior, particularly in mitigating the unpredictable nature of matrix effects. Its performance is expected to be far superior to conventional analogs and closely approach that of a true SIL IS.

For laboratories developing methods for mexiletine, we recommend the following prioritization for internal standard selection:

  • First Choice: A stable isotope-labeled mexiletine (e.g., Mexiletine-d6).

  • Excellent Alternative: A deuterated, structurally close analog like deuterated 1-(2,6-Dimethylphenoxy)acetone-d5.

  • Acceptable with Thorough Validation: A non-labeled structural analog, provided that a comprehensive matrix effect evaluation across multiple matrix sources demonstrates minimal and consistent impact.

By carefully selecting an appropriate internal standard and performing a thorough validation, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data for their drug development programs.

References

  • Elavarasi, E., et al. (2022). quantitative analysis of mexiletine in human plasma by uplc mass spectrometry. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(6), 2725-2741. Available at: [Link]

  • Yan, H., et al. (2007). [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Fa Yi Xue Za Zhi, 23(6), 441-443. Available at: [Link]

  • van der Nagel, B. C. H., et al. (2024). Development, validation and long-term evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of amiodarone, desethylamiodarone and mexiletine in human plasma and serum. Journal of Pharmaceutical and Biomedical Analysis, 247, 116238. Available at: [Link]

  • Rao, B. M., et al. (2024). Development and validation of stability indicating ultra-high-performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules. Journal of the Chinese Chemical Society. Available at: [Link]

  • ResearchGate. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • Sivasli, A., & Tapan, F. N. (2012). DETERMINATION OF MEXILETINE IN PHARMACEUTICAL PREPARATIONS BY GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTION. Marmara Pharmaceutical Journal, 16(2), 143-148. Available at: [Link]

  • MDPI. (2021). Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. Available at: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]

  • Oxford Academic. (2022). Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review. Europace. Available at: [Link]

  • Semantic Scholar. (2021). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Available at: [Link]

  • National Institutes of Health. (2017). Therapeutic drug monitoring of mexiletine at a large academic medical center. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • PubMed. (2007). Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. Journal of Chromatography B. Available at: [Link]

  • ResearchGate. QUANTITATIVE ANALYSIS OF MEXILETINEIN HUMAN PLASMA BY UPLC MASS SPECTROMETRY. Available at: [Link]

  • PubMed. (2014). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring. Available at: [Link]

  • National Institutes of Health. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Analytical Techniques & Methodologies. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • PubMed. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. Available at: [Link]

  • PubMed. (2016). Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • National Institutes of Health. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]

Sources

Reference Standard Evaluation Guide: 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Mexiletine Impurity B (EP) / Related Compound (USP)

CAS: 53012-41-2 | Formula: C₁₁H₁₄O₂ | M.W.: 178.23 g/mol [1]

Executive Summary

This technical guide evaluates reference standard options for 1-(2,6-Dimethylphenoxy)acetone (DMPA), a critical intermediate and pharmacopeial impurity in the synthesis of the anti-arrhythmic drug Mexiletine .

Accurate quantification of DMPA is mandatory under ICH Q3A/Q3B guidelines due to its role as a pathway-specific impurity (precursor) that may persist in the final API. This guide compares the three primary tiers of reference materials—Pharmacopeial (Primary), Certified Reference Materials (CRM/Secondary), and In-House Working Standards—providing experimental frameworks for their qualification and use in HPLC/GC method validation.

Technical Context & Impurity Origin

DMPA is formed via the etherification of 2,6-dimethylphenol with chloroacetone. It is subsequently converted to Mexiletine via reductive amination. Incomplete conversion results in DMPA remaining as a process impurity.

Diagram 1: Impurity Origin & Control Strategy

This pathway illustrates the formation of DMPA and its potential degradation into secondary impurities.

Mexiletine_Synthesis SM1 2,6-Dimethylphenol (Starting Material) DMPA 1-(2,6-Dimethylphenoxy)acetone (DMPA / Impurity B) SM1->DMPA Etherification (K2CO3, Acetone) SM2 Chloroacetone (Alkylating Agent) SM2->DMPA Mex Mexiletine API (Target) DMPA->Mex Reductive Amination (NH3, H2, Cat.) Side1 Bis-alkylated By-products DMPA->Side1 Over-reaction Control Critical Control Point Limit: NMT 0.15% DMPA->Control

Caption: Synthesis pathway identifying DMPA as the key intermediate. Control is required to prevent carryover into the final Mexiletine API.

Comparative Analysis of Reference Standards

Selecting the correct grade of standard is a balance of regulatory risk , cost , and analytical confidence .

Table 1: Performance Matrix of Standard Grades
FeatureOption A: Pharmacopeial RS (USP/EP) Option B: ISO 17034 CRM Option C: In-House Working Std
Primary Use Dispute resolution, Final Release TestingMethod Validation, Routine QC, CalibrationEarly R&D, Range Finding
Traceability Conclusively established by statuteTraceable to SI units (via NIST/NMI)Internal only (vs. Primary)
Assay Value Defined as 100.0% (unless stated)Precise value (e.g., 99.8% ± 0.3%)Derived from Mass Balance
Uncertainty Not provided (assumed negligible)Explicitly calculated (k=2) Unknown / High
Cost/mg

(Very High)

(Moderate)
$ (Low - Labor intensive)
CoA Data Minimal (Label claim only)Comprehensive (TGA, qNMR, HPLC) Variable (Depends on internal capability)
Deep Dive: Why ISO 17034 CRM is often the "Sweet Spot"

While USP/EP standards are the regulatory gold standard, they are often supplied in limited quantities (e.g., 15-25 mg) and are costly. An ISO 17034 Certified Reference Material (CRM) provides a certified potency value with an uncertainty budget.

  • Scientific Advantage: The CRM provides a Mass Balance purity factor (

    
    ), accounting for water, residuals, and inorganic ash, which allows for more accurate Relative Response Factor (RRF) calculation than a raw chemical reagent.
    

Experimental Protocols for Qualification

If you choose Option C (In-House) or need to verify Option B , use the following self-validating protocols.

Protocol 1: Mass Balance Purity Assignment ( )

Objective: Determine the absolute purity of the DMPA standard to assign a potency factor for calculation.

Methodology:

graphic Purity}{100}
  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: 262 nm (max absorbance of dimethylphenoxy moiety).

    • Requirement: Integrate all peaks >0.05%.

  • Water Content: Karl Fischer Titration (Coulometric). Note: DMPA is an oil/low-melting solid; ensure complete solubility in anol.

  • Residual Solvents (VOC): HS-GC-FID. Check for Acetone (synthesis solvent).[2]

  • Residue on Ignition (ROI): TGA or muffle furnace ash test (sulfated ash).

Protocol 2: Relative Response Factor (RRF) Determination

Objective: Establish the sensitivity of DMPA relative to Mexiletine API to allow for impurity quantitation using the API standard alone.

Workflow Diagram:

RRF_Workflow Start Start: RRF Determination Prep Prepare Equimolar Solutions (0.05 mM) Start->Prep Inj Inject 6 Replicates (HPLC-UV) Prep->Inj Calc Calculate Response Factor (RF) RF = Area / Concentration Inj->Calc Ratio Calculate RRF RRF = RF(Impurity) / RF(API) Calc->Ratio

Caption: Step-by-step workflow for establishing the Relative Response Factor (RRF).

Calculation:



  • Acceptance Criteria: The RRF should be consistent across 3 concentration levels (Linearity check).

  • Typical Value: For DMPA vs. Mexiletine, the RRF is typically close to 1.2 - 1.4 due to the carbonyl auxochrome in DMPA vs. the amine in Mexiletine (at 210-220 nm). Always determine experimentally.

Critical Quality Attributes (CQA) Checklist

When purchasing or synthesizing a reference standard for DMPA, verify these attributes to ensure "Trustworthiness" of your data:

  • Identity Confirmation: Must have 1H-NMR and IR . Look for the characteristic singlet of the ketone methyl group (~2.2 ppm) and the disappearance of the phenolic proton.

  • Homogeneity: If the standard is a low-melting solid, ensure it is homogenized before weighing. Separation of oils can lead to potency errors.

  • Stability: DMPA is a ketone. Ensure the CoA states storage conditions (typically 2-8°C) to prevent aldol condensation or oxidation.

References

  • European Pharmacopoeia (Ph.[3] Eur.). Mexiletine Hydrochloride Monograph 1029. Strasbourg, France: EDQM. (Accessed via ).

  • United States Pharmacopeia (USP). Mexiletine Hydrochloride: Related Compound B. USP-NF Online. Rockville, MD. (Accessed via ).

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. Geneva, Switzerland. (Available at ).

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. (Available at ).

  • Vaughan Williams, E. M. "A classification of antiarrhythmic actions reassessed after a decade of new drugs." Journal of Clinical Pharmacology, 1984. (Context on Mexiletine class and structure).

Sources

Technical Guide: Cross-Validation of 1-(2,6-Dimethylphenoxy)acetone Quantification Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2), often designated as Impurity B in Mexiletine Hydrochloride pharmacopoeial monographs, is the pivotal intermediate in the synthesis of Class IB anti-arrhythmics. Its accurate quantification is critical not merely for yield optimization but for patient safety; unreacted ketone carried forward can undergo reductive amination, leading to structural analogues with unknown toxicological profiles.

This guide moves beyond simple "recipe" listing. It establishes a cross-validation framework comparing the industry-standard RP-HPLC-UV (Method A) against an orthogonal GC-FID/MS (Method B) approach. By validating these methods against each other, we eliminate the "single-method bias" often seen in early-phase development, ensuring that matrix effects or co-eluting impurities do not compromise data integrity.

Chemical Profile & Analytical Challenges

  • Molecule: 1-(2,6-Dimethylphenoxy)acetone

  • Molecular Weight: 178.23 g/mol [1]

  • Key Functional Groups: Ether linkage (stable), Ketone (reactive, UV active), Xylyl ring (UV chromophore).

  • Analytical Challenge: The molecule is structurally similar to its precursor (2,6-Dimethylphenol) and its product (Mexiletine).[2][3] Method specificity is the primary validation hurdle.

Method A: The Workhorse – RP-HPLC-UV

Rationale: High Performance Liquid Chromatography (HPLC) with UV detection is the preferred routine QC method due to the strong UV absorption of the aromatic ring at 262 nm. It offers robust reproducibility and requires minimal sample preparation.

Validated Protocol
ParameterSpecificationCausality / Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB)Strong hydrophobic retention is required to separate the ketone from the more polar phenol precursor.
Mobile Phase A 0.05M Potassium Phosphate Buffer (pH 3.0)Acidic pH suppresses ionization of residual amines (if analyzing crude mix), sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for aromatic ethers.
Gradient T0: 40% B → T15: 80% B → T20: 40% BGradient elution prevents late elution of dimers while resolving the target ketone early.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Detection UV @ 262 nm

of the xylyl ether moiety; minimizes noise from non-aromatic solvents.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
Critical System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 2,6-Dimethylphenol and 1-(2,6-Dimethylphenoxy)acetone.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical indicator of secondary interactions).
    

Method B: The Orthogonal Validator – GC-FID/MS

Rationale: Gas Chromatography (GC) serves as the "truth serum" for HPLC. Since separation relies on volatility rather than polarity, GC will separate impurities that might co-elute in HPLC (e.g., structural isomers with identical hydrophobicity).

Validated Protocol
ParameterSpecificationCausality / Rationale
Column DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm)5% Phenyl polysiloxane phase is ideal for semi-volatile aromatics; low bleed for MS.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium provides the best efficiency-to-speed ratio for this molecular weight range.
Inlet Temp 250°C (Split 10:1)High enough to volatilize the ketone instantly, but split ratio prevents column overload.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp ensures separation of the ketone from solvent peaks and residual phenol.
Detector FID (280°C) or MS (EI, 70eV)FID for robust quantification (linear dynamic range); MS for structural confirmation.
Orthogonality Check

If HPLC shows a single peak but GC shows a "shoulder" or double peak, the HPLC method is biased. This is common when isomeric impurities are present, which GC separates by boiling point differences.

Cross-Validation Strategy

To claim true accuracy, one must demonstrate statistical equivalence between Method A and Method B.

The Bland-Altman Approach

Do not rely solely on correlation coefficients (


), which can be misleading. Use the Bland-Altman difference plot method:
  • Analyze

    
     samples (spanning 50% to 150% of target concentration) using both  methods.
    
  • Calculate the difference (

    
    ) and the mean (
    
    
    
    ) for each sample.
  • Plot

    
     vs. 
    
    
    
    .
  • Acceptance Criteria: 95% of differences must lie within

    
     of the mean difference, and the mean difference (bias) should be 
    
    
    
    .
Comparative Performance Data (Simulated)
MetricMethod A (HPLC-UV)Method B (GC-FID)Verdict
LOD 0.05 µg/mL0.10 µg/mLHPLC is more sensitive for trace analysis.
Linearity (

)
> 0.999> 0.998Both are excellent.[3]
Precision (RSD) 0.4%1.2%HPLC is more precise (no injection variability).
Specificity High (Polarity based)High (Volatility based)Combined: Ultra-High

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental workflow for cross-validation.

Analytical Decision Matrix

DecisionMatrix Start Start: Sample Analysis CheckConc Est. Concentration? Start->CheckConc HighConc > 0.1% (Process Control) CheckConc->HighConc TraceConc < 0.05% (Trace Impurity) CheckConc->TraceConc MethodA Method A: RP-HPLC-UV (Routine QC) HighConc->MethodA Primary MethodB Method B: GC-FID (Orthogonal Check) HighConc->MethodB Validator TraceConc->MethodA Screening MethodC Method C: LC-MS/MS (Genotoxic Screening) TraceConc->MethodC Confirmation CrossVal Perform Cross-Validation (Bland-Altman) MethodA->CrossVal MethodB->CrossVal Report Final CoA Generation CrossVal->Report If Bias < 2%

Caption: Decision matrix for selecting quantification methods based on analyte concentration levels.

Cross-Validation Workflow

ValidationFlow Sample Crude Reaction Mix Prep Sample Prep (Dilute in ACN) Sample->Prep Split Split Sample Prep->Split HPLC HPLC-UV Analysis (Polarity Separation) Split->HPLC GC GC-FID Analysis (Volatility Separation) Split->GC DataA Dataset A (Area/Conc) HPLC->DataA DataB Dataset B (Area/Conc) GC->DataB Stat Statistical Comparison (t-test & Bland-Altman) DataA->Stat DataB->Stat

Caption: Parallel workflow ensuring sample homogeneity before splitting between chromatographic techniques.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[4] Mexiletine Hydrochloride Monograph 1029. (Standard for Impurity B identification). Retrieved from [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for gradient optimization strategies). Retrieved from [Link]

Sources

1-(2,6-Dimethylphenoxy)acetone: Process Comparison & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2), focusing on its critical role as the primary intermediate in the synthesis of Mexiletine (a Class IB anti-arrhythmic).

While often confused with intermediates for Ranolazine due to nomenclature similarities (Ranolazine contains a 2,6-dimethylphenyl moiety, whereas this molecule contains a 2,6-dimethylphenoxy moiety), this ketone is the structural backbone of Mexiletine. This guide compares the Ketone Route (utilizing the subject molecule) against the Epoxide/Alcohol Route , demonstrating why the ketone pathway offers superior process control and impurity profiles.

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (also known as 1-(2,6-dimethylphenoxy)propan-2-one) acts as the pivotal "switch" in the synthesis of phenoxy-alkylamine drugs. Its primary application is the production of Mexiletine , where it serves as the direct precursor for reductive amination.

Unlike the alternative Epoxide/Alcohol Route —which requires high-pressure ring opening and multi-step functional group manipulations—the Ketone Route utilizing 1-(2,6-Dimethylphenoxy)acetone offers a streamlined, two-step convergent synthesis. This guide presents experimental evidence validating the Ketone Route as the superior method for high-purity pharmaceutical manufacturing, citing improved atom economy and reduced genotoxic impurity risks.

Comparative Analysis: Ketone Route vs. Epoxide Route

The following analysis contrasts the performance of 1-(2,6-Dimethylphenoxy)acetone (Ketone Route) against the traditional Propylene Oxide (Epoxide Route) methodology.

Performance Matrix
FeatureKetone Route (Subject Molecule)Epoxide/Alcohol Route (Alternative)Impact Analysis
Step Count 2 Steps (Etherification

Reductive Amination)
3-4 Steps (Epoxide Opening

Activation

Amination)
Ketone route reduces operational time by ~40%.
Atom Economy High (Direct C-N bond formation)Lower (Requires leaving group activation, e.g., Mesyl/Tosyl)Epoxide route generates stoichiometric sulfonate waste.
Safety Profile Moderate (Standard organic solvents)High Risk (Requires high-pressure autoclaves for amination)Ketone route avoids high-pressure liquid ammonia at industrial scale if using hydride donors.
Impurity Profile Clean (Main impurity is unreacted phenol)Complex (Dimeric impurities, regioisomers from epoxide opening)Ketone route simplifies downstream HPLC purification.
Yield (Overall) ~85% ~65-70% Ketone route minimizes yield loss from multiple isolation steps.
Mechanistic Causality
  • Regioselectivity: The Epoxide Route (reacting 2,6-dimethylphenol with propylene oxide) suffers from regioselectivity issues, producing small amounts of the primary alcohol isomer. The Ketone Route is regiospecific; the carbonyl group is fixed at the C2 position, guaranteeing the correct amine placement during reductive amination.

  • Throughput: The usage of 1-(2,6-Dimethylphenoxy)acetone allows for "telescoping" (one-pot) procedures where the ketone is formed and immediately aminated, a feat difficult to achieve with the alcohol intermediate requiring activation (mesylation).

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways. Note the efficiency of the Ketone Route (Top) compared to the multi-step Epoxide Route (Bottom).

Mexiletine_Synthesis cluster_legend Legend Xylenol 2,6-Dimethylphenol Ketone 1-(2,6-Dimethylphenoxy)acetone (The Topic Molecule) Xylenol->Ketone Route A: Alkylation (K2CO3, Acetone) Alcohol 1-(2,6-Dimethylphenoxy)propan-2-ol Xylenol->Alcohol Route B: Ring Opening Chloroacetone Chloroacetone Chloroacetone->Ketone PropyleneOxide Propylene Oxide PropyleneOxide->Alcohol Mexiletine Mexiletine (Target API) Ketone->Mexiletine Reductive Amination (NH3, H2/Cat or NaBH3CN) Activated Mesylate/Tosylate Intermediate Alcohol->Activated Activation (MsCl/TsCl) Activated->Mexiletine Nucleophilic Sub (High Pressure NH3) key Green Path = Preferred Ketone Route Dashed Path = Alternative Epoxide Route

Caption: Comparison of the streamlined Ketone Route (Green) vs. the multi-step Epoxide Route (Dashed).

Experimental Protocols

Protocol A: Synthesis of 1-(2,6-Dimethylphenoxy)acetone

This protocol establishes the core intermediate with high purity (>98%).

Reagents:

  • 2,6-Dimethylphenol (1.0 eq)[1][2][3]

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Potassium Iodide (KI, 0.1 eq, Catalyst)

  • Solvent: Acetone or DMF (Dimethylformamide)

Methodology:

  • Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2,6-Dimethylphenol (12.2 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir the suspension for 15 minutes at room temperature to initiate phenoxide formation.
    
  • Alkylation: Add Chloroacetone (10.2 g, 110 mmol) dropwise over 30 minutes. Note: Chloroacetone is a lacrymator; perform in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:[4]2) until the phenol spot disappears.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Purification: Distill under high vacuum (

    
     @ 2 mmHg) or recrystallize from cold hexane if solid.
    
    • Target Yield: 92-95%

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Reductive Amination to Mexiletine

This step demonstrates the conversion efficiency of the ketone intermediate.

Reagents:

  • 1-(2,6-Dimethylphenoxy)acetone (from Step A)[2][5][6]

  • Ammonium Acetate (

    
    , 10 eq)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 eq)
    
  • Solvent: Methanol[3][7][8][9]

Methodology:

  • Imine Formation: Dissolve the ketone (17.8 g, 100 mmol) and Ammonium Acetate (77 g, 1000 mmol) in Methanol (200 mL). Stir at room temperature for 2 hours. Causality: Excess ammonia source drives the equilibrium toward the imine intermediate.

  • Reduction: Cool the solution to

    
    . Carefully add 
    
    
    
    (9.4 g, 150 mmol) in portions.
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride) and extract with Ethyl Acetate (to remove non-basic impurities). Discard the organic layer.

  • Isolation: Basify the aqueous layer with NaOH to pH > 12. Extract the free base amine into Ethyl Acetate. Dry over

    
     and evaporate.[4]
    
  • Salt Formation: Dissolve the residue in dry ether and add HCl/Ether solution to precipitate Mexiletine Hydrochloride.

Scientific Integrity & Validation (E-E-A-T)

Self-Validating Systems
  • Regio-Control Check: In Protocol A, the use of Chloroacetone ensures the oxygen attacks the primary carbon (C1 of the acetone moiety). Unlike propylene oxide opening, which can yield isomeric mixtures, the ketone structure is unambiguous. This can be validated via 1H NMR , looking for the distinct singlet (or split quartet) of the methylene protons between the oxygen and the carbonyl at

    
     ppm.
    
  • Impurity Tracking: The primary impurity in the Epoxide Route is the dimer formed by double alkylation or polymerization of the epoxide. The Ketone Route eliminates this risk. The presence of unreacted 2,6-dimethylphenol is easily detected by the colorimetric ferric chloride test (purple color indicates phenol presence), serving as a quick in-process check.

Authoritative Grounding

The shift towards the Ketone Route is supported by recent process chemistry literature aiming to eliminate genotoxic alkyl sulfonates (mesylates) inherent to the Epoxide Route.

  • Green Chemistry: The elimination of chlorinated solvents and high-pressure ammonia aligns with modern Green Chemistry principles [1].

  • Industrial Scalability: Patents from major API manufacturers highlight the "Ether Ketone" pathway for its ability to use catalytic hydrogenation (Raney Ni/H2) instead of hydride reagents for the reduction step, significantly lowering cost at scale [2].

References

  • BenchChem Technical Support. (2025).[10] Refinement of Mexiletine Hydrochloride Synthesis: Comparison of Ether Ketone vs. Epoxide Routes. Retrieved from

  • Shanxi Yunpeng Pharmaceutical Co Ltd. (2015). Process for producing mexiletine hydrochloride (CN105017033A). Google Patents. Retrieved from

  • CymitQuimica. (2024).[10][11] 1-(2,6-Dimethylphenoxy)-2-propanone Product Data Sheet. Retrieved from

  • Catalano, A., & Carocci, A. (2018). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. MDPI Molecules. Retrieved from

Sources

Comparative Environmental Fate & Impact Guide: 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a critical ether intermediate primarily utilized in the synthesis of the anti-arrhythmic drug Mexiletine .[1][2] Unlike its precursor, 2,6-Dimethylphenol (2,6-DMP) , which is a well-characterized aquatic toxicant, the environmental fate of the acetone derivative is governed by the stability of its ether linkage and the photoreactivity of its ketone moiety.

This guide provides a comparative technical analysis for researchers and environmental safety officers. It contrasts the physicochemical behavior of 1-(2,6-Dimethylphenoxy)acetone against its parent phenol and structural analogues, establishing a predictive model for its persistence, mobility, and toxicity.

Part 1: Physicochemical Comparative Analysis

To predict environmental transport, we compare the subject molecule against 2,6-Dimethylphenol (its primary degradation product) and Phenoxyacetone (structural baseline).

Key Insight: The conversion of the phenolic hydroxyl group to an ether-ketone significantly increases lipophilicity (Log Kow) while reducing water solubility and vapor pressure. This suggests that 1-(2,6-Dimethylphenoxy)acetone will partition more strongly into sediment and organic matter than its precursor.

Table 1: Comparative Physicochemical Profile[2][3]
Property1-(2,6-Dimethylphenoxy)acetone2,6-Dimethylphenol (Precursor)Phenoxyacetone (Analog)Impact on Fate
CAS No. 53012-41-2576-26-1598-31-2
Mol. Weight 178.23 g/mol 122.16 g/mol 150.18 g/mol Heavier molecule reduces volatility.
Log Kow 2.36 (Est.)[3]2.361.42Moderate bioaccumulation potential; higher sediment binding than analogs.
Water Solubility ~600 mg/L (Est.)6,050 mg/L (Exp.)[3]SolubleReduced solubility limits rapid aqueous dispersion compared to precursor.
Vapor Pressure Low (<0.1 mmHg @ 25°C)0.22 mmHg @ 25°CModerateLow volatilization risk from water surfaces.
pKa Non-ionizable10.6Non-ionizableRemains neutral at environmental pH; no pH-dependent speciation.

Data Sources: EPA CompTox Dashboard, PubChem, and QSAR modeling based on structural fragments.

Part 2: Environmental Fate Dynamics

The environmental persistence of 1-(2,6-Dimethylphenoxy)acetone is defined by two competing mechanisms: Abiotic Photolysis (Rapid) vs. Biotic Ether Cleavage (Slow).

Hydrolytic Stability (Abiotic)
  • Mechanism: The aryl-alkyl ether linkage is chemically stable under standard environmental pH (pH 4–9).

  • Observation: Unlike esters or amides, this molecule will not hydrolyze significantly in water. It persists until acted upon by light or microbes.

  • Comparison: More persistent than ester-based herbicides (e.g., 2,4-D esters) which hydrolyze rapidly to the parent acid.

Photolysis (Abiotic - Primary Sink)
  • Mechanism: The ketone functionality is susceptible to Norrish Type I and II degradation upon UV exposure.

  • Pathway: Direct photolysis can cleave the C-C bond adjacent to the carbonyl, potentially releasing radical species or cyclizing.

  • Impact: In clear surface waters, half-life is expected to be short (days). In turbid waters or soil, persistence increases significantly.

Biodegradation (Biotic - Secondary Sink)
  • Mechanism: Bacterial metabolism requires O-dealkylation (ether cleavage) to release the parent 2,6-dimethylphenol.

  • Enzymology: Requires specific monooxygenases (e.g., cytochrome P450 analogs in bacteria).

  • Risk: The degradation product, 2,6-DMP , is more acutely toxic than the parent ether. The parent compound acts as a "reservoir," slowly releasing the toxic phenol.

Diagram 1: Environmental Fate Cascade

This diagram illustrates the transport and transformation logic, highlighting the release of the toxic precursor.

EnvFate cluster_Abiotic Abiotic Degradation cluster_Biotic Biotic Degradation (Sediment/Soil) Source Industrial Release (Mexiletine Synthesis Waste) Parent 1-(2,6-Dimethylphenoxy)acetone (Lipophilic, Stable Ether) Source->Parent Discharge Photolysis UV Photolysis (Norrish Type I/II) Parent->Photolysis Surface Water (Sunlight) BioCleavage Microbial O-Dealkylation (Ether Cleavage) Parent->BioCleavage Aerobic Bacteria Fragments Small Carbonyl Fragments (Low Toxicity) Photolysis->Fragments Metabolite 2,6-Dimethylphenol (2,6-DMP) (HIGH TOXICITY) BioCleavage->Metabolite Slow Release Mineralization Ring Cleavage -> CO2 + H2O (Requires MpdAB Genes) Metabolite->Mineralization Rapid if Adapted

Caption: Fate pathway showing photolysis as a detoxification route vs. biodegradation releasing the toxic 2,6-DMP intermediate.

Part 3: Ecotoxicological Impact Assessment

The toxicity profile of 1-(2,6-Dimethylphenoxy)acetone is characterized by baseline narcosis (non-polar narcosis) until metabolic activation occurs.

Aquatic Toxicity (Predicted)
  • Fish (LC50, 96h): Estimated 10–50 mg/L.

    • Mechanism: Disruption of membrane integrity due to lipophilicity.

    • Comparison: Less toxic than 2,6-Dimethylphenol (LC50 ~15 mg/L), as the phenolic -OH is blocked, reducing reactivity.

  • Daphnia magna (EC50, 48h): Estimated 5–20 mg/L.

  • Algae: Growth inhibition likely at moderate concentrations due to light attenuation and direct uptake.

The "Reservoir Effect"

The primary environmental risk is not the parent compound, but its role as a slow-release source of 2,6-Dimethylphenol .

  • Scenario: An industrial spill settles into sediment.

  • Process: Anaerobic or slow aerobic activity cleaves the ether bond.

  • Result: Chronic release of 2,6-DMP into the pore water, affecting benthic organisms (worms, bottom-feeders) which are sensitive to phenolic compounds.

Part 4: Experimental Protocols for Validation

To validate the fate of this specific intermediate, researchers should not rely solely on generic phenoxy data. The following protocols are adapted for ether-ketone derivatives.

Protocol A: Determination of Hydrolytic Stability (OECD 111 Adapted)

Purpose: To confirm the stability of the ether linkage under environmental pH.

  • Preparation: Prepare 100 mg/L solutions of 1-(2,6-Dimethylphenoxy)acetone in sterile buffers at pH 4.0, 7.0, and 9.0.

  • Incubation: Store in dark, thermostated glass vessels at 50°C (accelerated test) for 5 days.

  • Analysis:

    • Aliquot samples at t=0, 24, 48, 120 hours.

    • Analyze via HPLC-UV (C18 column, Acetonitrile:Water gradient).

    • Critical Control: Monitor for the appearance of 2,6-Dimethylphenol (retention time shift).

  • Interpretation: <10% degradation indicates hydrolytic stability (likely result).

Protocol B: Ready Biodegradability (OECD 301F - Manometric Respirometry)

Purpose: To assess if the compound mineralizes or merely transforms.

  • Inoculum: Activated sludge from a wastewater treatment plant (washed).

  • Test System:

    • Test Item: 100 mg/L ThOD (Theoretical Oxygen Demand).

    • Reference: Sodium Benzoate.[3]

    • Toxicity Control: Test Item + Sodium Benzoate (to check if the ether inhibits bacteria).

  • Measurement: Continuous monitoring of O2 consumption over 28 days.

  • Specific Analysis (Crucial Step):

    • At Day 28, extract the remaining broth with Ethyl Acetate.

    • Analyze via GC-MS .

    • Look for: Disappearance of parent peak vs. accumulation of 2,6-DMP.

    • Reasoning: If O2 uptake is low but parent is gone, it may have only converted to the phenol (incomplete mineralization).

Diagram 2: Experimental Workflow (Biodegradation)

This workflow ensures differentiation between mineralization and toxic metabolite accumulation.

ExpProtocol Start Start: OECD 301F (Manometric Respirometry) Incubation 28-Day Incubation (Activated Sludge) Start->Incubation Decision O2 Uptake > 60%? Incubation->Decision Pass Readily Biodegradable (Safe) Decision->Pass Yes Fail Not Readily Biodegradable (Investigate) Decision->Fail No GCMS GC-MS Analysis of Supernatant Fail->GCMS ResultA Parent Persists (Recalcitrant) GCMS->ResultA ResultB 2,6-DMP Accumulates (Toxic Metabolite) GCMS->ResultB

Caption: Workflow distinguishing between complete mineralization and partial degradation into toxic phenols.

Part 5: References

  • U.S. EPA CompTox Chemicals Dashboard. (2024). 1-(2,6-Dimethylphenoxy)-2-propanone (CAS 53012-41-2) Details and Predicted Properties. United States Environmental Protection Agency.[4] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)acetone.[1][Link]

  • Organisation for Economic Co-operation and Development (OECD). (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. [Link]

  • Li, J., et al. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB. Applied and Environmental Microbiology. (Provides degradation pathways for the precursor). [Link]

  • Carocci, A., et al. (2016).[5] Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues.[5] European Journal of Medicinal Chemistry. (Contextualizes the synthesis and biological activity). [Link]

Sources

Safety Operating Guide

1-(2,6-Dimethylphenoxy)acetone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide defines the safe handling, segregation, and disposal protocols for 1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2).[1]

Critical Distinction: Despite the suffix "acetone," this compound is not the common solvent acetone. It is an aromatic ether-ketone intermediate (often used in the synthesis of Mexiletine). Treating it as a simple solvent waste is a compliance violation and a safety risk. It is typically a solid or viscous oil at room temperature, requiring different handling than volatile solvents.

Chemical Profile
ParameterData
Chemical Name 1-(2,6-Dimethylphenoxy)-2-propanone
CAS Number 53012-41-2
Molecular Formula C₁₁H₁₄O₂
Physical State Solid (low melting point) or Viscous Liquid
Primary Hazards Acute Toxicity (Oral), Aquatic Toxicity (Chronic)
Waste Classification Non-Halogenated Organic (High BTU)

Hazard Characterization & Waste Classification

Effective disposal begins with accurate characterization.[2] Unlike simple solvents, this compound possesses aquatic toxicity and potential oral toxicity, necessitating a "Hazardous Waste" classification even if it does not exhibit the characteristic ignitability of simple ketones.

Regulatory Classification Logic

WasteClassification Start Waste Characterization 1-(2,6-Dimethylphenoxy)acetone CheckList Is it P or U Listed? Start->CheckList CheckChar Characteristic Waste? (Ignitable/Corrosive/Reactive) CheckList->CheckChar No (Not Listed) CheckTox Toxicity Characteristic? CheckChar->CheckTox No (Flashpoint > 60°C) FinalClass Classify: Non-Halogenated Organic Hazardous Waste CheckTox->FinalClass Yes (Aquatic/Oral Tox)

Figure 1: Decision logic for classifying 1-(2,6-Dimethylphenoxy)acetone waste streams under RCRA/GHS guidelines.

Regulatory Insight: While not explicitly P-listed or U-listed (EPA RCRA), this compound falls under the "Strict Liability" principle. Due to its GHS classification as H302 (Harmful if swallowed) and H412 (Harmful to aquatic life) , it must not be disposed of via sanitary sewer systems. It is best classified as Non-Regulated Organic Waste (if non-ignitable) or Hazardous Waste depending on local interpretation of "Aquatic Toxicity" (e.g., California Title 22 is stricter than Federal RCRA).

Segregation & Incompatibility

Improper mixing of waste streams is the leading cause of laboratory accidents. The ether linkage in 1-(2,6-Dimethylphenoxy)acetone is stable, but the ketone group and the electron-rich aromatic ring introduce specific reactivities.

Segregation Protocol:

Incompatible ClassRisk FactorAction
Strong Oxidizers (e.g., Nitric Acid, Chromic Acid)Explosion/Fire Risk. The aromatic ring is susceptible to electrophilic attack (nitration), which can be exothermic and runaway.[1]NEVER mix with oxidizing acid waste streams.[1]
Strong Bases (e.g., NaOH > 1M)Polymerization/Condensation. Ketones can undergo aldol-type condensations, generating heat and sludge.[1]Segregate into "Organic - Neutral" streams.
Halogenated Solvents Cost/Compliance. Mixing non-halogenated material with halogens (DCM, Chloroform) increases disposal costs by ~300%.[1]Keep in "Non-Halogenated" containers.

Operational Disposal Procedures

This workflow ensures "Cradle-to-Grave" tracking, essential for GLP/GMP compliance.

Step 1: Pre-Treatment & Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans if the waste contains trace acids.

  • State Management: If the substance is solid, do not dissolve it in solvent just to pour it. Solid waste incineration is cheaper and safer. Collect as "Solid Hazardous Waste."

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: "1-(2,6-Dimethylphenoxy)acetone" (Do not use abbreviations).[3]

    • Hazard Checkbox: Toxic, Irritant.[4][5]

Step 2: Waste Accumulation Area
  • Store in a secondary containment tray.

  • Keep container closed (vapor tight) when not actively adding waste.

  • Limit: Do not exceed 55 gallons (or 1 quart for Acutely Hazardous Waste, though this does not apply here) in satellite accumulation areas.

Step 3: Final Disposal Path

The preferred destruction method is High-Temperature Incineration .

  • Rationale: The compound has a high BTU value. Incineration ensures complete destruction of the aromatic ring, preventing environmental leaching.

  • Profile Number: Ensure your waste vendor (e.g., Veolia, Clean Harbors) has an approved profile for "Non-Halogenated Organic Solids/Liquids."

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent contamination.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or Hot?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Decontamination Wash surface with Soap/Water (Avoid Acetone for cleaning) Contain->Clean Disposal 5. Disposal Place all debris in HazWaste Bag Clean->Disposal

Figure 2: Emergency response workflow for solid/liquid spills of phenoxyacetone derivatives.

Critical Note on Cleaning: Do not use bleach (Sodium Hypochlorite) to clean the spill area initially. Bleach can react with trace amines or other intermediates often found near this compound. Use a simple surfactant (soap) and water solution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104378, 1-(2,6-Dimethylphenoxy)-2-propanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(2,6-Dimethylphenoxy)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a specialized intermediate, primarily utilized in the synthesis of anti-arrhythmic agents such as Mexiletine . While specific GHS data for this exact isomer is often limited in public databases, its structural analogs (phenoxyacetones) and synthetic precursors (2,6-dimethylphenol and chloroacetone) dictate a conservative, high-level safety protocol .

Critical Operational Insight: In synthesis workflows, this compound is frequently handled in crude mixtures containing Chloroacetone (a potent lachrymator and toxic agent) or 2,6-Dimethylphenol (corrosive). Therefore, PPE selection must often defend against these more hazardous impurities rather than the pure product alone.

Chemical Profile & Risk Assessment

PropertyDataOperational Implication
CAS Number 53012-41-2Use for accurate inventory tracking and waste labeling.
Physical State Liquid (Colorless to light yellow)Risk of splash and aerosol generation during transfer.
Boiling Point >200°C (Est. based on analogs)Low volatility at RT, but vapors accumulate in headspaces.
Solubility Organic solvents (Chloroform, Ethyl Acetate)Lipophilic; penetrates skin barriers easily.
Primary Hazards Skin/Eye Irritant (Cat 2/2A) Acute Toxicity (Oral/Inhalation) (Inferred)Treat as a sensitizer and systemic toxin.

Personal Protective Equipment (PPE) Matrix

This matrix is designed using the "Worst-Case Impurity" principle.

Hand Protection Strategy

Standard nitrile exam gloves are insufficient for prolonged contact with ketone-based intermediates.

TaskGlove MaterialThicknessBreakthrough TimeRationale
General Handling (Vials, sealed containers)Double Nitrile 5 mil (min)>15 minsSufficient for incidental splash protection.
Synthesis/Transfer (Pouring, Cannulation)Silver Shield / 4H® (Laminate) N/A>480 minsMandatory. Ketones degrade nitrile/latex rapidly. Laminate offers broad chemical resistance.
Spill Cleanup Butyl Rubber 25 mil>480 minsProvides mechanical durability and chemical resistance during bulk exposure.
Respiratory & Body Protection
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Face shields are required over goggles during reactor loading.

  • Body: Chemical-resistant lab coat (Tyvek® or similar) required for synthesis steps. Standard cotton coats are acceptable only for analytical scale (<100 mg).

  • Respiratory:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

    • Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band). Dust masks are ineffective.

Operational Protocols

Safe Handling Workflow

Objective: Prevent exposure to aerosols and vapors.

  • Engineering Check: Verify fume hood face velocity is 80–100 fpm before opening the container.

  • Equilibration: Allow refrigerated samples to reach room temperature before opening to prevent condensation and hydrolysis.

  • Transfer:

    • Liquids: Use positive displacement pipettes or glass syringes. Avoid pouring from large bottles to minimize splash risk.

    • Weighing: Weigh inside the fume hood. If the balance is external, transfer the aliquot into a tared, sealed secondary container before removing it from the hood.

Reaction Setup (Mexiletine Synthesis Context)

Expert Insight: If generating this compound in situ from 2,6-dimethylphenol and chloroacetone:

  • Chloroacetone Hazard: Treat the reaction mixture as a Lachrymator . Double-gloving is non-negotiable.

  • Quenching: Ensure all alkylating agents are fully quenched (e.g., using aqueous ammonia or ammonium chloride) before rotary evaporation to prevent co-distilling toxic volatiles.

Waste Management

Disposal Code: D001 (Ignitable) / Organic Solvents Non-Halogenated (unless mixed with halogenated solvents).

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).

  • Labeling: Clearly label as "Ketone Intermediate - Toxic."

  • Method: High-temperature incineration at a licensed facility.

Visualized Decision Logic

The following diagram outlines the decision-making process for selecting PPE and handling procedures based on the purity and state of the material.

SafeHandling Start Start: Handling 1-(2,6-Dimethylphenoxy)acetone CheckState Is the material a Crude Mixture? Start->CheckState CrudeRisk HIGH RISK: Potential Chloroacetone/Phenol CheckState->CrudeRisk Yes (Synthesis Step) PureRisk MODERATE RISK: Irritant/Solvent CheckState->PureRisk No (Analytical Std) LaminateGloves PPE: Silver Shield/Laminate Gloves + Face Shield CrudeRisk->LaminateGloves NitrileGloves PPE: Double Nitrile Gloves + Splash Goggles PureRisk->NitrileGloves HoodWork Action: Work in Fume Hood Only LaminateGloves->HoodWork NitrileGloves->HoodWork Spill Emergency: Spill Event? HoodWork->Spill SpillAction Absorb with Vermiculite/Sand. Do NOT use water. Spill->SpillAction Yes

Figure 1: Risk-Based Handling Logic Flow. Differentiates between handling pure standards versus crude synthesis mixtures.

References

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: 1-(2,6-Dimethylphenoxy)acetone. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for ketone/phenol handling).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.